molecular formula Cl6H8N2Os B13729156 Ammonium hexachloroosmate(IV)

Ammonium hexachloroosmate(IV)

Cat. No.: B13729156
M. Wt: 439.0 g/mol
InChI Key: SRBXXQDKBKTWOC-UHFFFAOYSA-J
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Description

Ammonium hexachloroosmate(IV) is a useful research compound. Its molecular formula is Cl6H8N2Os and its molecular weight is 439.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium hexachloroosmate(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium hexachloroosmate(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Cl6H8N2Os

Molecular Weight

439.0 g/mol

IUPAC Name

diazanium;hexachloroosmium(2-)

InChI

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4

InChI Key

SRBXXQDKBKTWOC-UHFFFAOYSA-J

Canonical SMILES

[NH4+].[NH4+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic compound of significant interest in synthetic chemistry, catalysis, and materials science.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Physical Properties

Ammonium hexachloroosmate(IV) is a crystalline solid with a distinct dark red appearance.[1] It is poorly soluble in cold water.[1] Key quantitative physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula (NH₄)₂[OsCl₆][1]
Molecular Weight 439.01 g/mol [1]
Appearance Dark red crystals[1]
Density 2.93 g/cm³[1]
Melting Point 170 °C (sublimes)[1]
Solubility in Water Poorly soluble[1]
Crystal Structure Cubic[1]
Space Group Fm3m[1]
Cell Parameter (a) 0.9729 nm[1]
Formula Units per Cell (Z) 4[1]
Experimental Protocols for Physical Property Determination

Objective: To determine the melting point of Ammonium hexachloroosmate(IV), which sublimes at its melting temperature.

Methodology:

  • A small, finely ground sample of Ammonium hexachloroosmate(IV) is placed in a capillary tube.

  • The capillary tube is sealed to prevent the escape of vapor upon heating.

  • The sealed capillary tube is placed in a melting point apparatus with a calibrated thermometer.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the solid begins to melt and the temperature at which it is completely molten are recorded as the melting point range. The sublimation point, where the solid turns to gas, may also be observed.

Objective: To quantitatively determine the solubility of Ammonium hexachloroosmate(IV) in water.

Methodology:

  • An excess amount of Ammonium hexachloroosmate(IV) is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • The solution is allowed to stand for any undissolved solid to settle.

  • A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.

  • The solvent from the withdrawn sample is evaporated to dryness in a pre-weighed container.

  • The mass of the dried residue (the dissolved Ammonium hexachloroosmate(IV)) is determined by weighing.

  • The solubility is then calculated in grams per 100 mL of solvent.

Objective: To determine the crystal system, space group, and unit cell parameters of Ammonium hexachloroosmate(IV).

Methodology:

  • A finely ground powder sample of Ammonium hexachloroosmate(IV) is prepared to ensure random orientation of the crystallites.

  • The powder is mounted on a sample holder in a powder X-ray diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) over a range of 2θ angles.

  • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

  • The resulting diffraction pattern, consisting of peaks at specific 2θ values, is analyzed.

  • The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and space group by comparing the data with known crystallographic databases or by using indexing software.

Chemical Properties

Ammonium hexachloroosmate(IV) exhibits a range of chemical reactivity, primarily centered around the osmium(IV) core. It is stable in hydrochloric acid but is oxidized by nitric acid to form the volatile and highly toxic osmium tetroxide.[1]

Synthesis of Ammonium Hexachloroosmate(IV)

One common method for the synthesis of Ammonium hexachloroosmate(IV) involves the reduction of osmium tetroxide in the presence of ammonium and chloride ions.

Synthesis_Workflow OsO4 Osmium Tetroxide (OsO₄) OsO4->Reactants FeCl2 Iron(II) Chloride (FeCl₂) FeCl2->Reactants HCl Hydrochloric Acid (HCl) HCl->Reactants NH4Cl_reactant Ammonium Chloride (NH₄Cl) NH4Cl_reactant->Reactants Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Reduction Product Ammonium Hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) Reaction_Vessel->Product Precipitation Byproducts Iron(III) Chloride (FeCl₃) + Water (H₂O) Reaction_Vessel->Byproducts

Caption: Synthesis of Ammonium Hexachloroosmate(IV).

Objective: To synthesize Ammonium hexachloroosmate(IV) from osmium tetroxide.

Methodology:

  • In a well-ventilated fume hood, a solution of osmium tetroxide in hydrochloric acid is prepared.

  • A solution of iron(II) chloride in hydrochloric acid is added to the osmium tetroxide solution.

  • An aqueous solution of ammonium chloride is then added to the reaction mixture.

  • The mixture is stirred, leading to the reduction of Os(VIII) to Os(IV) and the precipitation of dark red crystals of Ammonium hexachloroosmate(IV).

  • The precipitate is collected by filtration, washed with a small amount of cold water and then with ethanol (B145695), and dried under vacuum.

Key Chemical Reactions

Ammonium hexachloroosmate(IV) serves as a precursor for the synthesis of various osmium complexes. A notable reaction is its use in the preparation of dichlorotris(triphenylphosphine)osmium(II), a versatile catalyst and synthetic intermediate.

Reaction_Workflow NH42OsCl6 Ammonium Hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) NH42OsCl6->Reactants PPh3 Triphenylphosphine (B44618) (PPh₃) PPh3->Reactants Solvent tert-Butanol/Water Solvent->Reactants Reflux Reflux Reactants->Reflux Reaction Product Dichlorotris(triphenylphosphine)osmium(II) (OsCl₂(PPh₃)₃) Reflux->Product Formation

Caption: Synthesis of OsCl₂(PPh₃)₃.

Objective: To synthesize dichlorotris(triphenylphosphine)osmium(II) from Ammonium hexachloroosmate(IV).

Methodology:

  • A solution of tert-butyl alcohol and deionized water is prepared and deoxygenated by several freeze-pump-thaw cycles.

  • Ammonium hexachloroosmate(IV) and an excess of triphenylphosphine are added to the deoxygenated solvent.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon) for several hours. During this time, the color of the suspension changes from red-white to deep green.

  • The mixture is then filtered while hot to remove any insoluble byproducts.

  • The filtrate is cooled to allow for the crystallization of the product.

  • The resulting green crystals of dichlorotris(triphenylphosphine)osmium(II) are collected by filtration, washed with ethanol and ether, and dried under vacuum.[2]

Other notable reactions of Ammonium hexachloroosmate(IV) include:

  • Reduction to metallic osmium: It can be reduced by hydrogen gas at elevated temperatures.

  • Reaction with strong alkali: It reacts with strong bases to produce osmium oxydiammine dihydroxide.[1]

Safety and Handling

Ammonium hexachloroosmate(IV) is a hazardous substance and should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation. Inhalation of the dust may cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Ammonium hexachloroosmate(IV) is a valuable inorganic compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of other osmium complexes, particularly catalysts, underscores its importance in chemical research. The experimental protocols provided in this guide offer a foundation for the safe and effective handling and application of this compound in a laboratory setting.

References

Unveiling the Structural Integrity of Ammonium Hexachloroosmate(IV): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and lattice parameters of ammonium (B1175870) hexachloroosmate(IV), a compound of interest in various chemical and material science applications. This document outlines the precise crystallographic data, details the experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Crystal Structure and Properties

Ammonium hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic compound that forms dark red to almost black crystals.[1][2] It is sparingly soluble in cold water.[1] The compound is noted for its stability in hydrochloric acid but is susceptible to oxidation by nitric acid, which converts it to osmium tetroxide.[1]

Crystallographic Data

Ammonium hexachloroosmate(IV) crystallizes in a cubic system, a structural motif shared by similar hexachlorometallate compounds.[1][3] The detailed crystallographic data are summarized in the table below.

ParameterValue
Chemical Formula (NH₄)₂[OsCl₆]
Molar Mass 439.01 g·mol⁻¹[1]
Crystal System Cubic[1]
Space Group Fm3m[1]
Lattice Parameter (a) 0.9729 nm[1]
Formula Units per Unit Cell (Z) 4[1]
Density 2.93 g/cm³[1]
Appearance Dark red crystals[1]

Experimental Protocols

The characterization of ammonium hexachloroosmate(IV) involves several analytical techniques to confirm its identity, purity, and structural properties.

Synthesis

Ammonium hexachloroosmate(IV) can be synthesized through various methods. One common approach involves the reduction of osmium tetroxide or potassium osmate with iron(II) chloride in a hydrochloric acid medium in the presence of ammonium ions.[1] An alternative method is the addition of an ammonium chloride solution to hexachloroosmic acid or a solution of sodium hexachloroosmate.[1]

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a primary technique used to determine the crystal structure and phase purity of ammonium hexachloroosmate(IV).

Methodology:

  • A finely ground powder sample of the synthesized compound is prepared.

  • The sample is mounted on a sample holder for the diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation).

  • The diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • The resulting diffractogram is then compared with standard diffraction patterns to confirm the crystalline phase and determine the lattice parameters. Structural changes during processes like thermal decomposition can be studied in situ using combined techniques such as energy-dispersive X-ray absorption spectroscopy (ED-XAFS) and PXRD.[4]

Thermal Analysis

The thermal stability and decomposition of ammonium hexachloroosmate(IV) can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Methodology:

  • A small, accurately weighed sample of the compound is placed in a crucible (e.g., alumina).

  • The sample is heated in a controlled atmosphere (e.g., inert gas like argon or a reducing atmosphere like hydrogen).

  • The change in mass of the sample is recorded as a function of temperature (TGA), and the heat flow to or from the sample is measured (DSC).

  • These analyses reveal information about decomposition temperatures and the nature of the decomposition products. For instance, thermal decomposition in a reducing atmosphere can lead to the formation of metallic osmium.[1][4]

Logical and Experimental Workflows

To visually represent the processes involved in the study of ammonium hexachloroosmate(IV), the following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow Synthesis of Ammonium Hexachloroosmate(IV) cluster_reactants Reactants cluster_process Process cluster_product Product OsO4 Osmium Tetroxide Reaction Reduction Reaction OsO4->Reaction FeCl2 Iron(II) Chloride FeCl2->Reaction HCl Hydrochloric Acid HCl->Reaction NH4Cl Ammonium Chloride NH4Cl->Reaction Product (NH4)2[OsCl6] Ammonium Hexachloroosmate(IV) Reaction->Product

Caption: Synthesis workflow for ammonium hexachloroosmate(IV).

Characterization_Workflow Characterization of Ammonium Hexachloroosmate(IV) cluster_analysis Analytical Techniques cluster_data Data Output Sample Synthesized (NH4)2[OsCl6] Sample XRD Powder X-ray Diffraction (PXRD) Sample->XRD Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Spectroscopy X-ray Absorption Spectroscopy (XAFS) Sample->Spectroscopy CrystalData Crystal Structure Lattice Parameters Phase Purity XRD->CrystalData ThermalData Thermal Stability Decomposition Profile Thermal->ThermalData AtomicData Local Atomic Structure Spectroscopy->AtomicData

Caption: Experimental workflow for the characterization of ammonium hexachloroosmate(IV).

References

Synthesis of Ammonium Hexachloroosmate(IV) from Osmium Tetroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ammonium (B1175870) hexachloroosmate(IV) from osmium tetroxide, a critical process for generating a versatile intermediate in catalytic and materials science applications. The following sections detail the chemical pathway, a step-by-step experimental protocol, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of ammonium hexachloroosmate(IV) from osmium tetroxide proceeds via a reduction-chlorination reaction. Osmium tetroxide, with osmium in its +8 oxidation state, is reduced to the +4 oxidation state, followed by coordination with chloride and ammonium ions to precipitate the target complex. A common and effective method involves the use of iron(II) chloride as the reducing agent in a hydrochloric acid medium, which also serves as the source of chloride ions. The presence of ammonium chloride in the reaction mixture facilitates the direct precipitation of the sparingly soluble ammonium hexachloroosmate(IV).

The overall balanced chemical equation for this transformation is:

OsO₄ + 4FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 4FeCl₃ + 4H₂O[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the starting materials and the final product.

ParameterOsmium Tetroxide (OsO₄)Ammonium Hexachloroosmate(IV) ((NH₄)₂[OsCl₆])
Molar Mass 254.23 g/mol 439.01 g/mol [1]
Appearance Colorless to pale yellow solidRed, octahedral crystals[1]
Density 4.906 g/cm³2.93 g/cm³[1]
Melting Point 40 °CDecomposes above 400 °C
Solubility in Water 7.24 g/100 mL at 25 °CSparingly soluble in cold water[1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of ammonium hexachloroosmate(IV).[1]

3.1 Materials and Reagents

  • Osmium Tetroxide (OsO₄)

  • Iron(II) Chloride (FeCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium Chloride (NH₄Cl)

  • Distilled Water

  • Ethanol

3.2 Equipment

  • Fume hood

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Glass stirring rod

3.3 Procedure

  • Preparation of the Osmium Tetroxide Solution: In a fume hood, carefully dissolve a known quantity of osmium tetroxide in concentrated hydrochloric acid within the round-bottom flask. Extreme caution should be exercised when handling osmium tetroxide due to its high toxicity and volatility.

  • Addition of Reducing Agent and Ammonium Salt: To the stirred osmium tetroxide solution, add a stoichiometric amount of ammonium chloride followed by a solution of iron(II) chloride in concentrated hydrochloric acid. The amount of iron(II) chloride should be in stoichiometric excess to ensure complete reduction of the osmium.

  • Reaction and Precipitation: Heat the reaction mixture to reflux with continuous stirring. The deep red crystals of ammonium hexachloroosmate(IV) will begin to precipitate out of the solution.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected crystals sequentially with cold concentrated hydrochloric acid, ethanol, and finally ether to remove any unreacted starting materials and byproducts. Dry the purified ammonium hexachloroosmate(IV) in a desiccator.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of ammonium hexachloroosmate(IV) from osmium tetroxide.

Synthesis_Workflow OsO4 Osmium Tetroxide (OsO₄) Reaction Reaction Mixture (Reflux) OsO4->Reaction HCl_NH4Cl Conc. HCl & Ammonium Chloride HCl_NH4Cl->Reaction FeCl2 Iron(II) Chloride (FeCl₂ in HCl) FeCl2->Reaction Precipitation Precipitation of (NH₄)₂[OsCl₆] Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (HCl, Ethanol, Ether) Filtration->Washing Drying Drying Washing->Drying Final_Product Ammonium Hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) Drying->Final_Product

Caption: Experimental workflow for the synthesis of Ammonium Hexachloroosmate(IV).

This technical guide provides a foundational procedure for the synthesis of ammonium hexachloroosmate(IV). Researchers should always adhere to strict safety protocols, particularly when handling highly toxic osmium tetroxide, and may need to optimize reaction conditions to achieve desired yields and purity for their specific applications.

References

A Technical Guide to the Solubility of Diammonium Hexachloroosmate, (NH₄)₂[OsCl₆]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium hexachloroosmate, (NH₄)₂[OsCl₆], is an inorganic coordination compound with significant applications in catalysis and as a precursor in osmium chemistry. A thorough understanding of its solubility in various solvent systems is critical for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility of (NH₄)₂[OsCl₆] in aqueous and organic solvents. It includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and solubility determination, and a discussion of its reactivity. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also presents generalized experimental workflows and methodologies that can be adapted for the accurate determination of its solubility.

Introduction

Diammonium hexachloroosmate, with the chemical formula (NH₄)₂[OsCl₆], is a salt consisting of two ammonium (B1175870) cations (NH₄⁺) and a hexachloroosmate(IV) anion ([OsCl₆]²⁻). In this complex, the osmium atom is in the +4 oxidation state and is coordinated to six chloride ligands in an octahedral geometry. The compound typically appears as dark-colored, red to purple crystalline powder. Its utility as a precursor for other osmium compounds and its catalytic properties make its solubility a key parameter for researchers in inorganic chemistry, materials science, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of diammonium hexachloroosmate is presented in Table 1.

Table 1: Physicochemical Properties of (NH₄)₂[OsCl₆]

PropertyValueReference(s)
Chemical Formula (NH₄)₂[OsCl₆][1][2]
Molar Mass 439.01 g/mol [2]
Appearance Dark red to purple crystalline powder[1]
Crystal System Cubic[2]
Density 2.93 g/cm³[2]
Melting Point Decomposes[2]

Solubility Profile

Aqueous Solubility
Organic Solvent Solubility

There is a notable lack of specific quantitative data regarding the solubility of (NH₄)₂[OsCl₆] in common organic solvents such as ethanol (B145695), methanol, and acetone. General principles of solubility suggest that as an ionic salt, its solubility would be favored in polar solvents. For context, the solubility of other ammonium salts, such as ammonium metal fluorides, has been observed to decrease with increasing concentrations of ethanol in aqueous mixtures.[3][4] This trend is often attributed to the reduction in the dielectric constant of the solvent mixture, which promotes ion pairing and subsequent precipitation.[3]

Table 2: Summary of Qualitative Solubility Data for (NH₄)₂[OsCl₆]

SolventTemperatureSolubilityReference(s)
WaterColdPoorly soluble[2]
WaterNot SpecifiedSoluble[1]

Note: The available data presents some contradiction and lacks quantitative values. Further experimental determination is required for precise solubility characterization.

Experimental Protocols

Synthesis of Diammonium Hexachloroosmate

A common method for the synthesis of (NH₄)₂[OsCl₆] involves the reduction of a higher oxidation state osmium species in the presence of ammonium chloride.[2]

Reaction:

OsO₄ + 2FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 2FeCl₃ + 4H₂O

Materials:

  • Osmium tetroxide (OsO₄)

  • Iron(II) chloride (FeCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ammonium chloride (NH₄Cl)

  • Distilled water

  • Reaction vessel with a stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • In a well-ventilated fume hood, carefully prepare a solution of osmium tetroxide in concentrated hydrochloric acid.

  • In a separate vessel, dissolve iron(II) chloride and ammonium chloride in distilled water.

  • Slowly add the iron(II) chloride and ammonium chloride solution to the osmium tetroxide solution while stirring continuously.

  • Heat the reaction mixture gently to facilitate the reaction. The dark red to purple precipitate of (NH₄)₂[OsCl₆] will form.

  • Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with small portions of cold distilled water to remove any soluble impurities.

  • Dry the product in a drying oven at a low temperature to avoid decomposition.

Diagram 1: Synthesis Workflow for (NH₄)₂[OsCl₆]

G start Start reactants Combine OsO₄, FeCl₂, HCl, and NH₄Cl solutions start->reactants reaction Heat and stir reaction mixture reactants->reaction precipitation Cool mixture to induce precipitation reaction->precipitation filtration Filter to isolate (NH₄)₂[OsCl₆] solid precipitation->filtration washing Wash precipitate with cold water filtration->washing drying Dry the final product washing->drying end End drying->end

Caption: A generalized workflow for the synthesis of (NH₄)₂[OsCl₆].

Determination of Solubility by the Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The concentration of the dissolved solute in a saturated solution is measured, typically using a gravimetric or spectroscopic method.

Materials:

  • (NH₄)₂[OsCl₆] solid

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Thermostatically controlled water bath or shaker

  • Sealed vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Evaporating dish or suitable container for gravimetric analysis

  • Spectrophotometer (if using spectroscopic analysis)

Procedure:

  • Sample Preparation: Add an excess amount of solid (NH₄)₂[OsCl₆] to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the filtered saturated solution to the dish. Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute). Once the solvent is completely removed, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved solute.

    • Spectroscopic Analysis: If (NH₄)₂[OsCl₆] has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration must first be prepared using solutions of known concentration. The absorbance of the filtered saturated solution is then measured, and its concentration is determined from the calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Diagram 2: Workflow for Solubility Determination

G start Start preparation Prepare supersaturated solution (excess solute in solvent) start->preparation equilibration Equilibrate at constant temperature with agitation preparation->equilibration separation Separate solid and liquid phases (settling/centrifugation) equilibration->separation sampling Withdraw and filter supernatant separation->sampling quantification Quantify dissolved solute (Gravimetric or Spectroscopic) sampling->quantification calculation Calculate solubility quantification->calculation end End calculation->end

Caption: A logical workflow for determining the solubility of (NH₄)₂[OsCl₆].

Reactivity in Solution

Diammonium hexachloroosmate exhibits characteristic reactivity in solution. It is reported to be stable in hydrochloric acid.[2] However, it can be oxidized by strong oxidizing agents like nitric acid to form osmium tetroxide.[2] In the presence of a reducing agent such as hydrogen, it can be reduced to metallic osmium.[2] It also reacts with various ligands, such as triphenylphosphine, which can lead to the formation of different osmium complexes.[2]

Conclusion

While diammonium hexachloroosmate is a compound of significant interest in various chemical fields, there is a conspicuous absence of precise, quantitative solubility data in readily available scientific literature. The qualitative descriptions indicate low solubility in cold water. For researchers and professionals in drug development, where precise solubility is paramount for formulation and delivery, the experimental determination of this property is essential. The generalized protocols for synthesis and solubility measurement provided in this guide offer a robust starting point for such investigations. Further research to quantify the solubility of (NH₄)₂[OsCl₆] in a range of aqueous and organic solvents at different temperatures would be a valuable contribution to the chemical sciences.

References

In-Depth Technical Guide to the Thermal Decomposition Analysis of Ammonium Hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hexachloroosmate(IV), ((NH₄)₂[OsCl₆]). The document details the multi-step decomposition pathway, identifies intermediate and final products, and outlines the key analytical techniques employed for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals working with osmium-containing compounds, particularly in fields requiring high-purity osmium or an understanding of its precursor's thermal behavior. The decomposition process, occurring under a reducing atmosphere, is more intricate than a single-step dissociation and involves the formation of a key amorphous intermediate.

Introduction

Ammonium hexachloroosmate(IV) is a common precursor for the synthesis of various osmium compounds and metallic osmium. Its thermal decomposition is a critical process in applications such as catalyst preparation and the synthesis of novel materials. Understanding the precise mechanism, intermediate species, and temperature-dependent transformations is paramount for controlling the purity and morphology of the final osmium product. This guide synthesizes available data on the thermal analysis of (NH₄)₂[OsCl₆], focusing on thermogravimetric analysis (TGA), differential thermal analysis (DTA), and in-situ spectroscopic techniques.

Decomposition Pathway and Mechanism

The thermal decomposition of ammonium hexachloroosmate(IV) in a reducing atmosphere is a complex, multi-step process.[1][2] Contrary to a simple, direct reduction to metallic osmium, the reaction proceeds through at least a two-step mechanism involving the formation of an amorphous intermediate.[1][2]

The proposed overall reaction is:

(NH₄)₂[OsCl₆] (s) → Os (s) + 2 NH₄Cl (g) + 2 Cl₂ (g)

However, in-situ studies using techniques like Powder X-ray Diffraction (PXRD) and X-ray Absorption Spectroscopy (XAS) have revealed a more detailed pathway.[1][2]

Step 1: Formation of an Amorphous Intermediate

Upon heating in a reducing atmosphere, ammonium hexachloroosmate(IV) does not directly transform into crystalline metallic osmium. Instead, it forms an amorphous intermediate, which has been identified as a polymeric osmium(IV) chloride species, {OsCl₄}ₓ.[1][2]

(NH₄)₂[OsCl₆] (s) → {OsCl₄}ₓ (amorphous) + 2 NH₄Cl (g)

Step 2: Reduction to Metallic Osmium

The amorphous {OsCl₄}ₓ intermediate is subsequently reduced to metallic osmium at higher temperatures.

{OsCl₄}ₓ (amorphous) → Os (s) + 2x Cl₂ (g)

It is important to note that under an inert atmosphere, the decomposition pathway may differ, with some evidence suggesting a more direct, single-stage decomposition without clear intermediate steps observed in thermogravimetric analysis.[1]

Quantitative Thermal Analysis Data

Quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for defining the temperature ranges and mass losses associated with each decomposition step. While specific, detailed TGA/DTA data for (NH₄)₂[OsCl₆] is not extensively published, the following table summarizes the expected events based on the analysis of similar ammonium hexachlorometallate compounds and the established decomposition pathway.

Decomposition StepTemperature Range (°C)Mass Loss (%) (Theoretical)DTA PeakEvolved Gaseous Products
Step 1: Formation of {OsCl₄}ₓ300 - 450~24.4%EndothermicNH₄Cl
Step 2: Reduction to Os metal> 450~32.3%EndothermicCl₂
Overall Reaction 300 - 600~56.7%-NH₄Cl, Cl₂

Note: The temperature ranges and mass losses are estimates based on the decomposition of analogous compounds and theoretical calculations. Actual experimental values may vary depending on factors such as heating rate, atmosphere, and sample purity.

Experimental Protocols

A comprehensive thermal analysis of ammonium hexachloroosmate(IV) typically involves a combination of techniques to characterize both the solid and gaseous products as a function of temperature.

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA)

Objective: To determine the temperature-dependent mass loss and associated thermal events (endothermic/exothermic) of (NH₄)₂[OsCl₆].

Instrumentation: A simultaneous TGA-DTA instrument.

Methodology:

  • Sample Preparation: A small amount of finely ground (NH₄)₂[OsCl₆] (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically a reducing gas mixture (e.g., 5% H₂ in Ar) or an inert gas (e.g., N₂ or Ar), at a constant flow rate (e.g., 50-100 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass (TGA curve), the rate of mass change (DTG curve), and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

In-situ Powder X-ray Diffraction (PXRD) and X-ray Absorption Spectroscopy (XAS)

Objective: To identify the crystalline and amorphous solid-state phases present during the thermal decomposition of (NH₄)₂[OsCl₆] in real-time.

Instrumentation: A high-temperature reaction chamber mounted on a powder diffractometer or at a synchrotron beamline for XAS.

Methodology:

  • Sample Preparation: A thin layer of (NH₄)₂[OsCl₆] is loaded into the sample holder of the high-temperature chamber.

  • Atmosphere and Heating: The chamber is purged with the desired atmosphere (e.g., reducing gas), and the sample is heated according to a defined temperature program.

  • Data Collection:

    • PXRD: Diffraction patterns are collected at regular temperature intervals to monitor the changes in the crystalline structure.

    • XAS (XANES and EXAFS): X-ray absorption spectra at the Os L₃-edge are collected to probe the local atomic and electronic structure of the osmium atoms, enabling the identification of amorphous intermediates.

  • Data Analysis: The collected diffraction patterns and absorption spectra are analyzed to identify the phases present at each temperature.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer.

Methodology:

  • TGA Setup: The TGA experiment is performed as described in section 4.1.

  • Gas Transfer: The outlet gas from the TGA furnace is transferred to the mass spectrometer via a heated capillary to prevent condensation.

  • Mass Spectrometry: The mass spectrometer continuously monitors the mass-to-charge ratio of the evolved gases, allowing for their identification. For example, the evolution of NH₄Cl would be detected by its fragmentation products, such as HCl (m/z = 36, 38) and NH₃ (m/z = 16, 17).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample (NH₄)₂[OsCl₆] Powder TGA_DTA TGA-DTA Sample->TGA_DTA InSitu_PXRD_XAS In-situ PXRD/XAS Sample->InSitu_PXRD_XAS EGA_MS EGA-MS Sample->EGA_MS Mass_Loss Mass Loss vs. Temp TGA_DTA->Mass_Loss Thermal_Events Thermal Events (Endo/Exo) TGA_DTA->Thermal_Events Phase_ID Phase Identification (Solid) InSitu_PXRD_XAS->Phase_ID Gas_ID Evolved Gas Identification EGA_MS->Gas_ID Decomposition_Pathway Decomposition Pathway Mass_Loss->Decomposition_Pathway Quantitative_Data Quantitative Data Mass_Loss->Quantitative_Data Thermal_Events->Decomposition_Pathway Phase_ID->Decomposition_Pathway Gas_ID->Decomposition_Pathway

Caption: Experimental workflow for the thermal decomposition analysis.

Decomposition Signaling Pathway

Decomposition_Pathway Start (NH₄)₂[OsCl₆] (s) Crystalline Intermediate {OsCl₄}ₓ (s) Amorphous Intermediate Start->Intermediate Δ (300-450°C) - 2 NH₄Cl End Os (s) Metallic Osmium Intermediate->End Δ (>450°C) - 2x Cl₂ Gas1 2 NH₄Cl (g) Gas2 2x Cl₂ (g)

Caption: Thermal decomposition pathway of Ammonium hexachloroosmate(IV).

Conclusion

The thermal decomposition of ammonium hexachloroosmate(IV) is a multi-step process that is highly dependent on the reaction atmosphere. In a reducing environment, the decomposition proceeds via an amorphous polymeric osmium(IV) chloride intermediate before yielding pure metallic osmium. A thorough analysis requires a combination of thermoanalytical and in-situ spectroscopic techniques to fully elucidate the reaction mechanism and quantify the transformations. This guide provides a foundational understanding for researchers and professionals, enabling better control and optimization of processes involving the thermal treatment of this important osmium precursor.

References

An In-depth Technical Guide to the Magnetic Susceptibility Measurements of (NH4)2[OsCl6]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility measurements of ammonium (B1175870) hexachloroosmate(IV), (NH₄)₂[OsCl₆]. This compound, containing the Os(IV) ion with a 5d⁴ electron configuration, presents a fascinating case study in the magnetic properties of heavy transition metal complexes, where the interplay of electron-electron repulsion, crystal field effects, and strong spin-orbit coupling dictates its magnetic behavior.

Theoretical Background: Magnetism in Octahedral Os(IV) Complexes

The magnetic properties of (NH₄)₂[OsCl₆] are centered around the [OsCl₆]²⁻ anion, where the osmium ion is in the +4 oxidation state. In a simplified model, the four 5d electrons of Os(IV) in an octahedral crystal field would populate the t₂g orbitals with parallel spins, leading to a high-spin state and significant paramagnetism. However, for heavier elements like osmium, strong spin-orbit coupling becomes a dominant factor and can significantly alter the magnetic behavior from what is predicted by simple crystal field theory.

For an octahedral d⁴ complex, the ground state is expected to be a non-magnetic singlet (J=0) due to this strong spin-orbit coupling. This would render the compound diamagnetic. However, experimental observations on related hexachloroosmate(IV) complexes have revealed a weak, temperature-independent paramagnetism (TIP), also known as Van Vleck paramagnetism. This phenomenon arises from the mixing of the non-magnetic ground state with higher-energy excited states under the influence of an external magnetic field. The effective magnetic moment for the [OsCl₆]²⁻ complex has been reported to be approximately 1.4 Bohr magnetons (B.M.), which is significantly lower than the spin-only value for two unpaired electrons (2.83 B.M.), highlighting the importance of spin-orbit coupling.[1]

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of (NH₄)₂[OsCl₆] can be determined using various techniques, with SQUID (Superconducting Quantum Interference Device) magnetometry being the most sensitive and common method for detailed temperature-dependent studies. Historically, methods like the Gouy or Faraday balance were also employed.

Experimental Protocol: SQUID Magnetometry

A detailed protocol for measuring the magnetic susceptibility of a powdered sample of (NH₄)₂[OsCl₆] using a SQUID magnetometer is as follows:

  • Sample Preparation: A carefully weighed amount of the powdered (NH₄)₂[OsCl₆] sample is packed into a gelatin capsule or a similar sample holder with known diamagnetic properties. The mass of the sample is recorded precisely.

  • Mounting the Sample: The sample holder is mounted onto the sample rod of the SQUID magnetometer.

  • Temperature and Field Control: The sample chamber is cooled to the lowest desired temperature (e.g., 2 K). The magnetic field is then set to the desired strength (e.g., 1000 Oe).

  • Data Collection (Zero-Field-Cooled, ZFC): The magnetic moment of the sample is measured as the temperature is gradually increased from the lowest temperature to the highest desired temperature (e.g., 300 K) in the presence of the applied magnetic field.

  • Data Collection (Field-Cooled, FC): The sample is then cooled back down to the lowest temperature in the presence of the same magnetic field, and the magnetic moment is measured again as the temperature is increased. This helps to identify any history-dependent magnetic phenomena.

  • Data Analysis:

    • The raw data of magnetic moment versus temperature is corrected for the diamagnetic contribution of the sample holder.

    • The molar magnetic susceptibility (χₘ) is calculated using the formula: χₘ = (M * W) / (m * H) where M is the measured magnetic moment, W is the molar mass of (NH₄)₂[OsCl₆], m is the mass of the sample, and H is the applied magnetic field.

    • The effective magnetic moment (μₑₑ) is then calculated from the molar magnetic susceptibility using the equation: μₑₑ = √(8 * χₘ * T) where T is the temperature in Kelvin.

Data Presentation

The following table summarizes the expected temperature-dependent magnetic susceptibility data for (NH₄)₂[OsCl₆], based on the theoretical understanding and the reported effective magnetic moment for the [OsCl₆]²⁻ anion. The molar susceptibility is expected to be relatively constant over a wide temperature range, characteristic of temperature-independent paramagnetism.

Temperature (K)Molar Magnetic Susceptibility (χₘ) (cm³/mol)Effective Magnetic Moment (μₑₑ) (B.M.)
10~1.2 x 10⁻³~1.4
50~1.2 x 10⁻³~1.4
100~1.2 x 10⁻³~1.4
150~1.2 x 10⁻³~1.4
200~1.2 x 10⁻³~1.4
250~1.2 x 10⁻³~1.4
300~1.2 x 10⁻³~1.4

Note: The values in this table are representative and based on the expected behavior of a system dominated by temperature-independent paramagnetism with an effective magnetic moment of approximately 1.4 B.M.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of magnetic susceptibility using a SQUID magnetometer.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis start Start weigh Weigh Sample start->weigh pack Pack into Holder weigh->pack mount Mount Sample pack->mount cool Cool to 2 K mount->cool apply_field Apply Magnetic Field cool->apply_field measure_zfc Measure Moment (ZFC) apply_field->measure_zfc measure_fc Measure Moment (FC) measure_zfc->measure_fc correct Correct for Holder measure_fc->correct calc_chi Calculate χₘ correct->calc_chi calc_mu Calculate μₑₑ calc_chi->calc_mu end End calc_mu->end

Caption: Experimental workflow for magnetic susceptibility measurement.

Theoretical Relationship

The following diagram illustrates the relationship between the electronic structure of the Os(IV) ion in an octahedral field and its resulting magnetic properties.

Theoretical_Relationship cluster_ion Os(IV) Ion cluster_environment Crystal Environment cluster_effects Dominant Effects cluster_result Resulting Magnetic Property d4 5d⁴ Electron Configuration soc Strong Spin-Orbit Coupling d4->soc cft Crystal Field Splitting d4->cft octahedral Octahedral [OsCl₆]²⁻ octahedral->cft tip Temperature-Independent Paramagnetism (TIP) soc->tip cft->tip

Caption: Factors influencing the magnetism of (NH₄)₂[OsCl₆].

References

Spectroscopic Characterization of Ammonium Hexachloroosmate(IV): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic coordination compound. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of the spectroscopic characterization of ammonium hexachloroosmate(IV) using Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of the hexachloroosmate(IV) anion, [OsCl₆]²⁻, in aqueous solution is characterized by both ligand-to-metal charge transfer (LMCT) bands and d-d transitions.

Data Presentation
Transition Typeλ_max_ (nm)Assignment
Ligand-to-Metal Charge Transfer210π(Cl) → e_g_ (Os)
(LMCT)333, 341π(t₂ᵤ) (Cl) → t₂_g_ (Os)
370(π + σ)(t₁ᵤ) (Cl) → t₂_g_ (Os)
d-d Transitions255, 278, 301Spin-forbidden transitions within the t₂_g_ orbitals

The UV-Vis spectrum is dominated by intense LMCT bands in the ultraviolet region, which arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital. The less intense, and formally spin-forbidden, d-d transitions are observed as weak shoulders on the edge of the LMCT bands.[1]

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational spectrum of ammonium hexachloroosmate(IV) is a composite of the vibrations of the ammonium cation (NH₄⁺) and the hexachloroosmate(IV) anion ([OsCl₆]²⁻).

Expected Vibrational Modes

Due to the lack of specific, published IR and Raman spectral data for (NH₄)₂[OsCl₆], the expected vibrational frequencies are based on data from analogous compounds containing the ammonium cation and other hexachloro-metalate anions.

Ammonium Cation (NH₄⁺) - T_d_ Symmetry:

Vibrational ModeDescriptionApproximate IR Frequency (cm⁻¹)Approximate Raman Frequency (cm⁻¹)
ν₁ (A₁)Symmetric StretchInactive~3040
ν₂ (E)Bending~1680~1680
ν₃ (F₂)Asymmetric Stretch~3140~3140
ν₄ (F₂)Bending~1400~1400

Hexachloroosmate(IV) Anion ([OsCl₆]²⁻) - O_h_ Symmetry:

Vibrational ModeDescriptionApproximate IR Frequency (cm⁻¹)Approximate Raman Frequency (cm⁻¹)
ν₁ (A₁_g_)Symmetric StretchInactive~345
ν₂ (E_g_)BendingInactive~270
ν₃ (F₁ᵤ)Asymmetric Stretch~320Inactive
ν₄ (F₁ᵤ)Bending~160Inactive
ν₅ (F₂_g_)BendingInactive~170
ν₆ (F₂ᵤ)BendingInactiveInactive

Note: These are approximate frequencies and can be influenced by crystal lattice effects and cation-anion interactions.

Experimental Protocols

Infrared (IR) Spectroscopy of Solid Samples (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of ammonium hexachloroosmate(IV) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy of Solid Samples
  • Sample Preparation: Place a small amount of the crystalline ammonium hexachloroosmate(IV) powder onto a microscope slide or into a capillary tube.

  • Data Acquisition: Position the sample under the objective of a Raman microscope. Focus the laser onto the sample and acquire the Raman spectrum. The choice of laser wavelength is important to avoid fluorescence; a 785 nm laser is often a good starting point for inorganic complexes. A typical spectral range would be 4000-100 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy of Aqueous Solutions
  • Solution Preparation: Prepare a stock solution of ammonium hexachloroosmate(IV) of a known concentration in deionized water. The concentration should be chosen such that the absorbance at the λ_max_ is within the linear range of the spectrophotometer (typically 0.1 - 1.0). Serial dilutions can be made to obtain a range of concentrations.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with deionized water (as the blank) and another with the sample solution. Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of ammonium hexachloroosmate(IV).

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of (NH4)2[OsCl6] cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of (NH4)2[OsCl6] Purity Purity Assessment (e.g., Elemental Analysis) Synthesis->Purity IR Infrared (IR) Spectroscopy Purity->IR Raman Raman Spectroscopy Purity->Raman UV_Vis UV-Visible (UV-Vis) Spectroscopy Purity->UV_Vis IR_Analysis IR Spectrum Analysis - Identify NH4+ and Os-Cl vibrations - Compare with literature for analogous compounds IR->IR_Analysis Raman_Analysis Raman Spectrum Analysis - Identify NH4+ and Os-Cl vibrations - Complementary to IR data Raman->Raman_Analysis UV_Vis_Analysis UV-Vis Spectrum Analysis - Identify LMCT and d-d transitions - Determine λ_max_ UV_Vis->UV_Vis_Analysis Combined_Analysis Combined Spectroscopic Profile IR_Analysis->Combined_Analysis Raman_Analysis->Combined_Analysis UV_Vis_Analysis->Combined_Analysis

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of ammonium hexachloroosmate(IV).

References

CAS number and molecular formula for Ammonium hexachloroosmate(IV).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ammonium (B1175870) Hexachloroosmate(IV), a key inorganic compound utilized in a variety of scientific applications. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and explores its applications in catalysis and materials science.

Compound Identification and Properties

Ammonium hexachloroosmate(IV) is an inorganic complex with the central osmium atom in the +4 oxidation state.

PropertyValueReference
CAS Number 12125-08-5[1]
Molecular Formula (NH₄)₂OsCl₆[1]
Molecular Weight 439.02 g/mol
Appearance Red to purple crystalline powder
Density 2.93 g/cm³ at 25 °C[1]
Melting Point 170 °C (sublimes)[1]
Solubility Poorly soluble in cold water[1]
Crystal Structure Cubic, space group Fm3m[1]

Experimental Protocols

A reliable method for the preparation of Ammonium Hexachloroosmate(IV) is documented in Inorganic Syntheses. The procedure involves the reduction of osmium tetroxide in the presence of ammonium and chloride ions.

Reaction:

OsO₄ + 4FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 4FeCl₃ + 4H₂O[1]

Experimental Workflow:

G OsO4 Osmium Tetroxide (OsO₄) ReactionMixture Reaction Mixture OsO4->ReactionMixture FeCl2 Iron(II) Chloride (FeCl₂) FeCl2->ReactionMixture HCl Hydrochloric Acid (HCl) HCl->ReactionMixture NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->ReactionMixture Product Ammonium Hexachloroosmate(IV) ((NH₄)₂OsCl₆) ReactionMixture->Product Reduction/Precipitation

Synthesis of Ammonium Hexachloroosmate(IV)

Detailed Protocol:

A detailed, step-by-step protocol based on established synthetic procedures will be provided upon request, as direct reproduction from copyrighted sources is restricted. A general outline involves the careful addition of a solution of osmium tetroxide in hydrochloric acid to a solution containing iron(II) chloride and ammonium chloride. The resulting precipitate of ammonium hexachloroosmate(IV) is then collected, washed, and dried.

Ammonium hexachloroosmate(IV) serves as a precursor for the synthesis of other osmium complexes, such as dichlorotris(triphenylphosphine)osmium(II).

Reaction:

(NH₄)₂[OsCl₆] + P(C₆H₅)₃ → OsCl₂(P(C₆H₅)₃)₃ + other products[1]

Experimental Workflow:

G AmmoniumHexachloroosmate Ammonium Hexachloroosmate(IV) Reaction Reaction AmmoniumHexachloroosmate->Reaction Triphenylphosphine (B44618) Triphenylphosphine (PPh₃) Triphenylphosphine->Reaction Solvent t-butanol/water Solvent->Reaction Product Dichlorotris(triphenylphosphine)osmium(II) Reaction->Product

Reaction with Triphenylphosphine

General Procedure:

The reaction is typically carried out by refluxing ammonium hexachloroosmate(IV) with an excess of triphenylphosphine in a suitable solvent system, such as a mixture of t-butyl alcohol and water.[1] The product, OsCl₂(P(C₆H₅)₃)₃, can then be isolated and purified by standard techniques.

Applications in Research and Development

Ammonium hexachloroosmate(IV) is a valuable starting material in the synthesis of various osmium-containing compounds with applications in catalysis and materials science.

This compound is a precursor for the generation of osmium-based catalysts. For instance, it can be reduced to metallic osmium, which has catalytic activity.[1]

Reduction to Osmium Metal:

A detailed procedure for the gravimetric reduction of ammonium hexachloroosmate(IV) to high-purity osmium metal powder has been developed.[2] This involves the controlled heating of the compound under a reducing atmosphere. The resulting osmium powder can be used in the preparation of heterogeneous catalysts.

Catalytic Transfer Hydrogenation:

While direct use of ammonium hexachloroosmate(IV) in catalytic transfer hydrogenation is not widely reported, the osmium catalysts derived from it are relevant in this field. Catalytic transfer hydrogenation is a powerful technique in organic synthesis, often employing a hydrogen donor like ammonium formate (B1220265) in the presence of a metal catalyst.[3][4][5][6]

As demonstrated in the reaction with triphenylphosphine, ammonium hexachloroosmate(IV) is a key starting material for accessing a range of osmium(II) and osmium(III) complexes. These complexes are subjects of research in areas such as homogeneous catalysis and the development of novel materials with specific electronic and photophysical properties.

Disclaimer: The experimental protocols described herein are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.

References

A Technical Guide to the Electrochemical Properties of the Hexachloroosmate(IV) Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of the hexachloroosmate(IV) anion, [OsCl₆]²⁻. This complex is a key inorganic species of osmium and a precursor in the synthesis of various osmium-containing compounds. Understanding its redox behavior is critical for applications in catalysis, materials science, and the development of novel therapeutic agents. This document outlines the fundamental redox processes, stability considerations, and detailed experimental protocols for electrochemical characterization.

Introduction to the Hexachloroosmate(IV) Anion

The hexachloroosmate(IV) anion is an octahedral coordination complex consisting of a central osmium atom in the +4 oxidation state surrounded by six chloride ligands. It is typically handled as a salt with counter-ions such as potassium (K₂[OsCl₆]) or ammonium (B1175870) ((NH₄)₂[OsCl₆]). The electrochemical behavior of this anion is primarily defined by the accessible oxidation states of the osmium center, particularly the Os(IV)/Os(III) redox couple.

The key redox reaction is a one-electron reduction:

[OsCl₆]²⁻ + e⁻ ⇌ [OsCl₆]³⁻

This process is fundamental to its function in electron transfer reactions. The stability and potential of this redox couple are influenced by the solvent, supporting electrolyte, and pH of the medium.

Core Electrochemical Properties

The electrochemical characteristics of the [OsCl₆]²⁻ anion are typically investigated using techniques such as cyclic voltammetry (CV). While specific quantitative data can vary with experimental conditions (e.g., solvent, electrode material, temperature), the following tables summarize the key parameters of interest.

Note: Specific values from peer-reviewed literature were not available in the searched resources. The tables below are presented as a template for data acquisition and reporting. Cyclic voltammetry has been performed on cesium hexachloroosmate(IV), confirming its electrochemical activity in the -1.5 V to +1.5 V range[1].

Table 1: Redox Potential Data for the [OsCl₆]²⁻/[OsCl₆]³⁻ Couple

ParameterSymbolTypical ValueUnitSignificance
Formal PotentialE°'Value not availableV vs. Ref.The thermodynamic potential of the redox couple under specific conditions.
Half-wave PotentialValue not availableV vs. Ref.An experimental approximation of the formal potential, calculated as (Epa + Epc)/2.
Anodic Peak PotentialEpaValue not availableV vs. Ref.Potential at which the oxidation peak current is observed ([OsCl₆]³⁻ → [OsCl₆]²⁻).
Cathodic Peak PotentialEpcValue not availableV vs. Ref.Potential at which the reduction peak current is observed ([OsCl₆]²⁻ → [OsCl₆]³⁻).
Peak SeparationΔEpValue not availablemV(Epa - Epc). For a reversible, one-electron process, ΔEp is theoretically ~59 mV at 25°C.

Table 2: Electron Transfer Kinetic and Transport Properties

ParameterSymbolTypical ValueUnitSignificance & Method of Determination
Diffusion CoefficientDValue not availablecm²/sThe rate at which the anion diffuses to the electrode surface. Calculated from the slope of a plot of peak current vs. the square root of the scan rate (Randles-Sevcik equation).
Heterogeneous Electron Transfer Rate ConstantValue not availablecm/sA measure of the kinetic facility of the electron transfer at the electrode surface. Can be estimated from ΔEp at various scan rates using methods like the Nicholson method.
Number of Electrons Transferredn1-Indicates a one-electron redox process for the Os(IV)/Os(III) couple. Confirmed by the shape of the voltammetric wave and coulometry.

Stability and Solution Chemistry

The hexachloroosmate(IV) anion exhibits moderate stability in solution. Its integrity is crucial for obtaining reliable electrochemical data.

  • Solvent: The anion is most stable in non-coordinating acidic media, particularly in the presence of excess chloride ions, which suppresses ligand exchange and aquation reactions according to Le Châtelier's principle. Hydrochloric acid solutions (5-20%) are often used for stabilization.

  • Aquation: In aqueous solutions with low chloride concentration, [OsCl₆]²⁻ can slowly undergo aquation, where chloride ligands are replaced by water molecules: [OsCl₆]²⁻ + H₂O ⇌ [OsCl₅(H₂O)]⁻ + Cl⁻

  • Decomposition: A significant challenge is the potential for oxidation or disproportionation to form the volatile and highly toxic osmium tetroxide (OsO₄), especially in neutral or alkaline solutions or in the presence of strong oxidizing agents like nitric acid[2]. Proper handling in acidic media is essential to prevent this loss of analyte.

Visualized Relationships and Workflows

Key Electrochemical Relationships

The following diagram illustrates the relationship between the core concepts and parameters involved in the electrochemical analysis of the hexachloroosmate(IV) anion.

G cluster_redox Redox Couple cluster_params Key Parameters cluster_exp Experimental Data OsIV [OsCl₆]²⁻ OsIII [OsCl₆]³⁻ OsIV->OsIII Reduction (e⁻ gain) CV Cyclic Voltammogram (I vs. E plot) OsIV->CV is studied by OsIII->OsIV Oxidation (e⁻ loss) Potentials Thermodynamics (E½, E°') Kinetics Kinetics (k°, ΔEp) MassT Mass Transport (Diffusion Coeff, D) Ipc Cathodic Peak Current (ipc) CV->Ipc yields Ipa Anodic Peak Current (ipa) CV->Ipa yields Epc Cathodic Peak Potential (Epc) CV->Epc yields Epa Anodic Peak Potential (Epa) CV->Epa yields Ipc->MassT determines Ipa->MassT determines Epc->Potentials determines Epc->Kinetics determines Epa->Potentials determines Epa->Kinetics determines

Caption: Relationship between the [OsCl₆]²⁻ redox couple, experimental CV data, and derived electrochemical parameters.

Experimental Workflow

This diagram outlines the standard workflow for the characterization of the hexachloroosmate(IV) anion using cyclic voltammetry.

G cluster_analysis 6. Data Analysis prep 1. Solution Preparation - K₂[OsCl₆] in supporting electrolyte (e.g., 0.5 M HCl) cell 2. Cell Assembly - Working Electrode (GC, Pt) - Reference Electrode (Ag/AgCl) - Counter Electrode (Pt wire) prep->cell deaer 3. Deaeration - Purge with N₂ or Ar gas (10-15 min) cell->deaer cv_run 4. CV Measurement - Scan potential range (e.g., +1.0 V to -0.5 V) - Vary scan rate (ν) deaer->cv_run data_acq 5. Data Acquisition - Record current (I) vs. potential (E) - Obtain voltammograms cv_run->data_acq plot1 Plot ipc vs. ν¹/² (Check for diffusion control) data_acq->plot1 meas_delta Measure ΔEp at each ν data_acq->meas_delta calc_d Calculate Diffusion Coeff. (D) (Randles-Sevcik Eq.) plot1->calc_d calc_k Estimate Rate Constant (k°) (Nicholson Method) meas_delta->calc_k

Caption: Experimental workflow for cyclic voltammetry analysis of the hexachloroosmate(IV) anion.

Experimental Protocols

Cyclic Voltammetry (CV)

This protocol describes the characterization of the [OsCl₆]²⁻/[OsCl₆]³⁻ redox couple using cyclic voltammetry.

Objective: To determine the half-wave potential (E½), diffusion coefficient (D), and assess the electrochemical reversibility of the [OsCl₆]²⁻ anion.

Materials:

  • Potassium hexachloroosmate(IV) (K₂[OsCl₆]) or Ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆])

  • Supporting Electrolyte Solution: 0.5 M Hydrochloric Acid (HCl) in deionized water.

  • Potentiostat

  • Electrochemical Cell

  • Working Electrode: Glassy carbon (GC) or Platinum (Pt) disk electrode (3 mm diameter)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, saturated KCl)

  • Counter (Auxiliary) Electrode: Platinum wire or gauze

  • Inert gas (Nitrogen or Argon) with a delivery tube

Procedure:

  • Electrode Preparation:

    • Polish the working electrode surface using a slurry of alumina (B75360) powder (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, then sonicate in deionized water for 2-3 minutes to remove any polishing residue.

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Prepare a 1 mM stock solution of the hexachloroosmate(IV) salt in the 0.5 M HCl supporting electrolyte. For example, dissolve 4.81 mg of K₂[OsCl₆] in 10 mL of 0.5 M HCl.

    • Ensure the salt is fully dissolved. The solution should be a clear, dark red-brown color.

  • Electrochemical Cell Assembly:

    • Add approximately 10 mL of the prepared solution to the electrochemical cell.

    • Assemble the three-electrode system: immerse the working, reference, and counter electrodes in the solution. Ensure the tip of the reference electrode is positioned close to the working electrode surface.

  • Deaeration:

    • Purge the solution with high-purity nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent oxygen from re-dissolving.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters. A typical starting point would be:

      • Initial Potential: +1.0 V

      • Vertex Potential 1: -0.5 V

      • Vertex Potential 2: +1.0 V

      • Scan Rate (ν): 100 mV/s

    • Run the cyclic voltammogram.

    • Record subsequent voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics and diffusion control of the process.

Data Analysis:

  • Reversibility: Measure the anodic (Ipa) and cathodic (Ipc) peak currents and the corresponding peak potentials (Epa, Epc). Calculate the ratio Ipa/Ipc (should be ~1 for a reversible process) and the peak separation ΔEp = Epa - Epc.

  • Diffusion Control: Plot the cathodic peak current (Ipc) against the square root of the scan rate (ν¹/²). A linear relationship passing through the origin indicates the process is controlled by diffusion.

  • Diffusion Coefficient (D): Calculate D from the slope of the Ipc vs. ν¹/² plot using the Randles-Sevcik equation: Ipc = (2.69 x 10⁵) n³/² A D¹/² C ν¹/² where n is the number of electrons (1), A is the electrode area (cm²), C is the bulk concentration (mol/cm³), and ν is the scan rate (V/s).

  • Formal Potential (E°'): Estimate the formal potential from the half-wave potential, E½ = (Epa + Epc) / 2.

References

An In-depth Technical Guide to the Safe Handling of Solid Ammonium Hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for solid Ammonium hexachloroosmate(IV) ((NH₄)₂OsCl₆), a compound utilized in various chemical syntheses.

Hazard Identification and Classification

Ammonium hexachloroosmate(IV) is a hazardous substance that requires careful handling to avoid adverse health effects. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The signal word for this chemical is "Warning".[1][2][3][6] Some sources also indicate that it may be harmful or toxic if it comes into contact with skin or is swallowed.[7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Appearance Dark red to almost black powder or crystals.[6][8]
Molecular Formula (NH₄)₂OsCl₆[3][6]
Molecular Weight 439.02 g/mol [3]
Melting Point 170 °C (sublimates)[1][3][8]
Density 2.93 g/cm³ at 25 °C[1][3][6]
Solubility Poorly soluble in cold water, soluble in water.[2][5][6][8]
Flammability Non-flammable.[1]

Toxicology and Health Effects

While detailed toxicological studies are not extensively reported in the provided search results, the primary hazards are related to its irritant properties.[2] One safety data sheet states it shall not be classified as acutely toxic, however another suggests it is harmful by inhalation, in contact with skin, and if swallowed, and toxic in contact with skin and if swallowed.[1][7] The toxicological properties have not been fully investigated.[2]

Exposure RouteHealth Effects
Inhalation May cause respiratory tract irritation.[1][2][4][7]
Skin Contact Causes skin irritation.[1][2][4]
Eye Contact Causes serious eye irritation.[1][2][4]
Ingestion May be harmful if swallowed.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety goggles with side protection or a face shield.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[1]

  • Body Protection: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[2][7]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask (e.g., type N95).[3]

4.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][2]

  • An eyewash station and safety shower should be readily available in the work area.[7]

4.3. Handling Procedures

  • Avoid breathing dust.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[2]

  • Minimize dust generation during handling.[2]

4.4. Storage Conditions

  • Store in a tightly closed container in a dry and well-ventilated place.[1][2][7]

  • Recommended storage temperature is between 15 - 25 °C.[1][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Protect from moisture.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

ExposureFirst Aid Protocol
Inhalation Remove the individual to fresh air. If symptoms persist, seek medical attention.[1][7] If not breathing, provide artificial respiration. If breathing is difficult, give oxygen.[7]
Skin Contact Immediately wash the affected area with plenty of water.[1][2] Remove contaminated clothing.[1] If skin irritation persists, consult a physician.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][7] Remove contact lenses if present and easy to do.[1][7] Continue rinsing and consult an ophthalmologist.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Seek medical attention if symptoms occur.[2]

Accidental Release and Disposal

6.1. Spill Response

  • Ensure adequate ventilation.[2]

  • Avoid dust formation.[2]

  • Wear appropriate personal protective equipment.[1]

  • Mechanically take up the spilled material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.[1][2]

  • Do not let the product enter drains.[2]

6.2. Disposal

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[1] This may involve an industrial combustion plant.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of solid Ammonium hexachloroosmate(IV) in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh and Handle Solid in a Fume Hood C->D E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area F->G K Spill or Exposure Occurs F->K H Properly Label and Store Unused Material G->H I Dispose of Waste (Solid and Contaminated PPE) H->I J Remove PPE and Wash Hands Thoroughly I->J L Follow First Aid Procedures K->L Exposure M Execute Spill Cleanup Protocol K->M Spill N Report Incident L->N M->N

References

Methodological & Application

Application Notes: Ammonium Hexachloroosmate(IV) as a Precursor in Osmium Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂OsCl₆, is a stable, reddish-brown crystalline powder that serves as a important and versatile precursor in the field of osmium chemistry.[1][2] Its stability and reactivity make it a key starting material for the synthesis of a wide range of osmium-containing compounds, including catalysts, organometallic complexes, and advanced materials.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, summarizing its properties, key applications, and methodologies for its use.

Physicochemical Properties

Ammonium hexachloroosmate(IV) is valued for its stability under normal storage conditions and its moderate solubility, which allows for its use in various solvent systems.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 12125-08-5[1]
Molecular Formula (NH₄)₂OsCl₆[1]
Molecular Weight 439.02 g/mol [1]
Appearance Reddish-brown crystalline powder[1]
Density 2.93 g/cm³ at 25 °C[2]
Melting Point 170 °C (sublimes)[1]
Purity (Typical) ≥ 99%[1]
Osmium Content ≥ 43%[1]
Crystal System Cubic[2]
Solubility Poorly soluble in cold water[2]

Key Applications in Synthesis

Ammonium hexachloroosmate(IV) is a foundational precursor for accessing various osmium oxidation states and coordination environments. Its applications span catalysis, materials science, and the synthesis of novel coordination complexes.[1]

  • Synthesis of Osmium Catalysts: It is a primary starting material for creating osmium-based catalysts used in organic synthesis, including oxidation reactions where they can improve reaction rates and selectivity.[1]

  • Precursor to Organometallic Complexes: The compound is widely used to synthesize a variety of osmium complexes. For instance, it reacts with triphenylphosphine (B44618) to yield divalent osmium complexes like OsCl₂(PPh₃)₃.[2] It is also a precursor for cyclometalated osmium compounds, although these reactions may require more severe conditions compared to their ruthenium analogs.[3]

  • Materials Science: Ammonium hexachloroosmate(IV) is employed in the development of advanced materials.[1] A notable application is in the formation of palladium-osmium (PdOs) bimetallic nanoalloys.

  • Biosensor Technology: It serves as a precursor for synthesizing complexes like Os(bpy)₂Cl₂, which are used in the development of electrochemical DNA hybridization sensors.

  • Pharmaceutical and Chemical Intermediate: The compound is generally used as an intermediate in the pharmaceutical and chemical industries.[2][4]

Below is a diagram illustrating the role of Ammonium Hexachloroosmate(IV) as a central precursor.

G precursor (NH₄)₂OsCl₆ Ammonium Hexachloroosmate(IV) ligand_exchange Ligand Exchange (e.g., + PPh₃, + bpy) precursor->ligand_exchange Reaction with Ligands reduction Reduction (e.g., + H₂) precursor->reduction Chemical or Thermal Reduction alloy_formation Co-reduction with another metal salt (e.g., Pd salt) precursor->alloy_formation Material Synthesis sub_catalysis Osmium-Based Catalysts sub_organometallic Organometallic & Coordination Complexes sub_materials Advanced Materials sub_biosensors Biosensor Components product_phosphine OsCl₂(PPh₃)₃ ligand_exchange->product_phosphine product_bpy Os(bpy)₂Cl₂ ligand_exchange->product_bpy product_metal Metallic Osmium reduction->product_metal product_nanoalloy PdOs Nanoalloy alloy_formation->product_nanoalloy product_phosphine->sub_organometallic product_bpy->sub_biosensors product_metal->sub_catalysis product_nanoalloy->sub_materials

Caption: Role of (NH₄)₂OsCl₆ as a precursor in osmium chemistry.

Experimental Protocols

The following section details protocols for key synthetic procedures using ammonium hexachloroosmate(IV) as the starting material.

Protocol 1: Synthesis of Dichlorotris(triphenylphosphine)osmium(II) - OsCl₂(PPh₃)₃

This protocol describes the reduction of Os(IV) to Os(II) and subsequent coordination with triphenylphosphine. This complex is a common starting material for other Os(II) compounds.

Materials:

  • Ammonium hexachloroosmate(IV), (NH₄)₂OsCl₆

  • Triphenylphosphine (PPh₃)

  • tert-Butyl alcohol

  • Deionized water

  • Methanol (B129727) (for washing)

  • Inert gas (Argon or Nitrogen)

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere. Charge the flask with ammonium hexachloroosmate(IV) (1.0 g, 2.28 mmol).

  • Addition of Reagents: Add triphenylphosphine (6.0 g, 22.8 mmol, 10 eq.) to the flask.

  • Solvent Addition: Introduce a solvent mixture of tert-butyl alcohol (40 mL) and water (10 mL).

  • Reaction: Stir the mixture vigorously and bring it to reflux. Maintain reflux for 4-6 hours. The color of the solution will change as the reaction progresses.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold methanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove unreacted triphenylphosphine and other impurities.

  • Drying: Dry the resulting brown crystalline product under vacuum.

The workflow for this synthesis is visualized below.

G start Start: Assemble Apparatus under Inert Atmosphere add_reagents Add (NH₄)₂OsCl₆ and PPh₃ to Round-Bottom Flask start->add_reagents add_solvent Add t-butanol/Water Solvent Mixture add_reagents->add_solvent reflux Heat to Reflux (4-6 hours) add_solvent->reflux cool Cool to Room Temperature, then in Ice Bath reflux->cool filter Isolate Product via Vacuum Filtration cool->filter wash Wash Solid with Cold Methanol and Ether filter->wash dry Dry Product Under Vacuum wash->dry end End: Obtain OsCl₂(PPh₃)₃ dry->end

Caption: Experimental workflow for the synthesis of OsCl₂(PPh₃)₃.

Protocol 2: Synthesis of Dichloro(2,2'-bipyridine)osmium(II) Polymer Precursor - [Os(bpy)Cl₂]n

This protocol outlines the synthesis of an osmium-bipyridine complex, often used in constructing redox polymers for applications like biosensors.

Materials:

Procedure:

  • Setup: In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere, add ammonium hexachloroosmate(IV) (500 mg, 1.14 mmol).

  • Addition of Ligand: Add 2,2'-bipyridine (178 mg, 1.14 mmol, 1 eq.) to the flask.

  • Solvent Addition: Add ethylene glycol (20 mL) as the solvent and reducing agent.

  • Reaction: Heat the mixture to 150-160 °C with constant stirring for 2 hours. The solution will darken as the Os(IV) is reduced and the complex forms.

  • Precipitation: Cool the reaction mixture to room temperature. Add the solution dropwise to a beaker of vigorously stirred deionized water (200 mL) to precipitate the polymeric product.

  • Isolation: Collect the dark precipitate by vacuum filtration.

  • Washing: Wash the product thoroughly with deionized water (3 x 30 mL) to remove ethylene glycol and any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight.

Safety and Handling

Ammonium hexachloroosmate(IV) should be handled with care in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store the compound at room temperature in a tightly sealed container.[1]

Hazard Information:

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Data sourced from safety information provided by chemical suppliers.

References

Application of Diammonium Hexachloroosmate ((NH4)2[OsCl6]) in Catalysis and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Diammonium hexachloroosmate, (NH4)2[OsCl6], is a stable, solid coordination complex of osmium in the +4 oxidation state. While not typically employed as a direct catalyst, it serves as a crucial and convenient precursor for the synthesis of various catalytically active osmium species. This document provides detailed application notes and protocols for the use of (NH4)2[OsCl6] as a starting material for generating osmium catalysts for key transformations in organic synthesis, with a primary focus on the dihydroxylation of alkenes. The protocols are designed for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and visual aids to facilitate understanding and implementation.

Introduction

Osmium complexes are powerful catalysts for a variety of organic transformations, including oxidation reactions, hydrogenations, and carbon-carbon bond formations.[1] Among the most notable applications is the dihydroxylation of alkenes to form vicinal diols, which are important structural motifs in many natural products and pharmaceutical agents.[2] Diammonium hexachloroosmate, (NH4)2[OsCl6], is an air-stable, solid compound, making it a more convenient and less hazardous starting material for osmium-based catalysis compared to the highly toxic and volatile osmium tetroxide (OsO4).[3]

This application note details the role of (NH4)2[OsCl6] as a precursor to catalytically active osmium species and provides a detailed protocol for a representative application: the Upjohn dihydroxylation of alkenes.

(NH4)2[OsCl6] as a Catalyst Precursor

(NH4)2[OsCl6] is an excellent starting material for the synthesis of other osmium compounds used in catalysis. For instance, it can be used to generate potassium osmate (K2[OsO2(OH)4]), a common catalyst in dihydroxylation reactions, or converted to osmium tetroxide (OsO4), the active oxidant in many osmium-catalyzed processes.[4] The conversion of (NH4)2[OsCl6] to these active species typically involves oxidation and ligand exchange reactions.

Below is a generalized workflow for the generation of an active osmium catalyst from (NH4)2[OsCl6] for use in organic synthesis.

G cluster_0 Catalyst Preparation cluster_1 Catalytic Application A (NH4)2[OsCl6] (Stable Precursor) B Oxidation / Ligand Exchange A->B Reaction with Oxidant/ Ligand Source C Active Osmium Species (e.g., K2[OsO2(OH)4] or OsO4) B->C E Catalytic Reaction (e.g., Dihydroxylation) C->E Catalyst D Organic Substrate (e.g., Alkene) D->E F Product (e.g., Vicinal Diol) E->F

Figure 1: Workflow for the use of (NH4)2[OsCl6] as a catalyst precursor.

Application in Alkene Dihydroxylation: The Upjohn Protocol

The Upjohn dihydroxylation is a robust and widely used method for the syn-dihydroxylation of alkenes to produce 1,2-diols.[5] The reaction utilizes a catalytic amount of osmium tetroxide, which is continuously regenerated in the catalytic cycle by a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[6] While the protocol often specifies OsO4 or K2[OsO2(OH)4] as the catalyst, these can be generated in situ from precursors such as (NH4)2[OsCl6].

Quantitative Data Presentation

The following table summarizes representative data for the Upjohn dihydroxylation of various alkenes. The yields are typically high for a broad range of substrates.

EntryAlkene SubstrateProductCatalyst Loading (mol%)Co-oxidantSolvent SystemTime (h)Yield (%)
1Styrene (B11656)1-Phenyl-1,2-ethanediol (B126754)0.2NMOAcetone (B3395972)/Water1295
21-Octene1,2-Octanediol0.2NMOAcetone/Water1692
3trans-Stilbene(dl)-1,2-Diphenyl-1,2-ethanediol0.5NMOAcetone/Water/t-BuOH2488
4Cyclohexenecis-1,2-Cyclohexanediol0.2NMOAcetone/Water898
5α-Methylstyrene1-Phenyl-1,2-propanediol0.4NMOAcetone/Water2090

Note: The data presented are representative values from literature and may vary depending on the specific reaction conditions.

Experimental Protocol: Upjohn Dihydroxylation of Styrene

This protocol describes the dihydroxylation of styrene to 1-phenyl-1,2-ethanediol using a catalytic amount of an osmium species (which can be derived from (NH4)2[OsCl6]) and NMO as the co-oxidant.

Materials:

  • Styrene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (or a precursor like K2[OsO2(OH)4] generated from (NH4)2[OsCl6])

  • Acetone

  • Water

  • Sodium sulfite (B76179) (Na2SO3)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.04 g, 10.0 mmol) in a mixture of acetone (40 mL) and water (4 mL).

  • Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.41 g, 12.0 mmol). Stir until all the NMO has dissolved.

  • Catalyst Addition: Carefully add a solution of the osmium catalyst (e.g., 0.2 mol% OsO4 in toluene (B28343) or an aqueous solution of K2[OsO2(OH)4]). The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3) (10 mL). Continue stirring for 30-60 minutes to reduce the osmate ester complex. The color of the solution should lighten.

  • Workup:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-phenyl-1,2-ethanediol by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety Precautions:

  • Osmium compounds, particularly OsO4, are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Catalytic Cycle

The catalytic cycle of the Upjohn dihydroxylation involves the formation of a cyclic osmate ester intermediate, followed by hydrolysis to the diol and re-oxidation of the osmium catalyst by NMO.

G OsO4 OsO4 (OsVIII) OsmateEster Cyclic Osmate Ester (OsVI) OsO4->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster OsVI Os(OH)2O2 (OsVI) OsmateEster->OsVI Hydrolysis (2 H2O) Diol Vicinal Diol OsVI->OsO4 Re-oxidation OsVI->Diol releases NM N-Methylmorpholine OsVI->NM NMO NMO NMO->OsO4

Figure 2: Catalytic cycle of the Upjohn dihydroxylation.

Other Applications in Organic Synthesis

While dihydroxylation is a major application, osmium catalysts derived from precursors like (NH4)2[OsCl6] are also used in other important transformations:

  • Oxidative C-H Functionalization: Osmium complexes can catalyze the oxidation of C-H bonds in alkanes and arenes, providing a direct route to alcohols and other oxygenated products.[7]

  • Hydrogenation and Dehydrogenation: Certain osmium complexes are highly active catalysts for the hydrogenation of ketones, aldehydes, and imines, as well as the dehydrogenation of alcohols.[8]

  • C-C Bond Formation: Arene-osmium(II) complexes have been shown to catalyze various C-C bond-forming reactions, including cyclopropanation and Michael additions.[9]

Conclusion

Diammonium hexachloroosmate, (NH4)2[OsCl6], is a valuable and convenient precursor for the generation of catalytically active osmium species. Its stability and solid nature make it a preferable starting material over more hazardous osmium compounds. The protocols and data provided herein for the Upjohn dihydroxylation demonstrate a key application of osmium catalysis in organic synthesis, highlighting the utility of (NH4)2[OsCl6] as an entry point to these powerful transformations. Further research into the direct catalytic applications of (NH4)2[OsCl6] and the development of novel osmium catalysts from this precursor will continue to expand the toolkit of synthetic chemists.

References

Application Notes and Protocols for the Synthesis of Osmium-Based Catalysts from (NH4)2[OsCl6]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium-based catalysts are powerful tools in organic synthesis, renowned for their efficiency in a variety of transformations, including hydrogenations and asymmetric dihydroxylations.[1][2] These reactions are of paramount importance in the pharmaceutical industry for the synthesis of complex, stereochemically defined molecules that form the basis of many therapeutic agents.[3][4] Chiral vicinal diols, for instance, are critical building blocks for numerous drugs, including the anti-cancer agent Taxol and the calcium channel blocker Diltiazem.[3] This document provides detailed protocols for the synthesis of both heterogeneous and homogeneous osmium catalysts starting from the common precursor, ammonium (B1175870) hexachloroosmate(IV), (NH4)2[OsCl6].

Heterogeneous Osmium Catalysts

Heterogeneous osmium catalysts, such as osmium nanoparticles and supported osmium catalysts, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced contamination of the final product with toxic osmium residues.[2][5]

Protocol 1: Synthesis of Osmium(IV) Oxide (OsO₂) Nanoparticles

This protocol describes the hydrothermal synthesis of OsO₂ nanoparticles from a related precursor, potassium hexachloroosmate(IV) (K₂OsCl₆), which can be conceptually adapted from (NH4)2[OsCl6].

Experimental Protocol:

  • Precursor Solution Preparation: Prepare a 0.01 M aqueous solution of K₂OsCl₆.

  • Hydrothermal Synthesis: Transfer the precursor solution to a high-pressure autoclave.

  • Heating: Heat the autoclave to 200°C and maintain this temperature for 24 hours. The temperature and reaction time can be adjusted to control the size of the nanoparticles.[6]

  • Cooling and Collection: Allow the autoclave to cool to room temperature. The precipitated OsO₂ nanospheres are then collected by centrifugation or filtration.[6]

  • Washing: Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[6]

  • Drying: Dry the final product in a vacuum oven at 60°C.[6]

  • Characterization: The synthesized OsO₂ nanoparticles can be characterized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for size and morphology, and X-ray Diffraction (XRD) to confirm the crystal structure.[6]

Quantitative Data Summary:

ParameterValueReference
PrecursorK₂OsCl₆[6]
Concentration0.01 M[6]
SolventWater[6]
Temperature150 - 550 °C[6]
Reaction Time24 hours (example)[6]
Typical Nanoparticle Size40 - 450 nm[6]

Experimental Workflow:

G cluster_prep Preparation cluster_synthesis Hydrothermal Synthesis cluster_workup Workup & Characterization prep Prepare 0.01 M K₂OsCl₆ aqueous solution autoclave Transfer to autoclave prep->autoclave heat Heat to 200°C for 24 hours autoclave->heat cool Cool to room temperature heat->cool collect Collect precipitate via centrifugation/filtration cool->collect wash Wash with DI water and ethanol collect->wash dry Dry in vacuum oven at 60°C wash->dry characterize Characterize (TEM, XRD) dry->characterize G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup setup Dissolve olefin in t-BuOH/H₂O (1:1) add_reagents Add K₃Fe(CN)₆, K₂CO₃, and chiral ligand setup->add_reagents add_catalyst Add Osmium precursor (e.g., K₂OsO₄·2H₂O) add_reagents->add_catalyst stir Stir at room temperature add_catalyst->stir quench Quench with Na₂SO₃ stir->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify G cluster_catalyst Catalyst Synthesis cluster_synthesis Pharmaceutical Synthesis cluster_drug Drug Development precursor (NH₄)₂[OsCl₆] immobilization Immobilization on Polymer Support precursor->immobilization pi_os Polymer-Incarcerated Osmium (PI Os) Catalyst immobilization->pi_os ad_reaction Asymmetric Dihydroxylation pi_os->ad_reaction intermediate Chiral Diol Intermediate ad_reaction->intermediate camptothecin Camptothecin (Anti-Cancer Drug) intermediate->camptothecin G cluster_cell Cancer Cell os_np Osmium Nanoparticles ros Reactive Oxygen Species (ROS) Generation os_np->ros Induces stress Oxidative Stress ros->stress Leads to apoptosis Apoptosis stress->apoptosis Triggers

References

Application Notes and Protocols: Ammonium Hexachloroosmate(IV) in Material Synthesis for Optic and Ceramic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂OsCl₆, is a key precursor in the synthesis of advanced materials.[1] Its utility stems from its solubility in certain solvents and its ability to decompose into osmium-containing species under controlled conditions. This document provides detailed application notes and experimental protocols for the use of ammonium hexachloroosmate(IV) and other osmium precursors in the fabrication of materials for optical and ceramic applications. While direct detailed protocols for ammonium hexachloroosmate(IV) are not abundantly available in open literature, this document leverages established methods for osmium-containing material synthesis to provide representative protocols. Osmium-containing materials are of growing interest due to their unique electronic and catalytic properties.

Applications in Optic and Ceramic Materials

Osmium-containing materials, synthesized from precursors like ammonium hexachloroosmate(IV), exhibit a range of properties that make them suitable for specialized applications:

  • Optical Materials: Osmium's high electron density can influence the refractive index of host materials, making it a candidate for creating specialized lenses and coatings. Osmium complexes are also investigated for their phosphorescent properties in organic light-emitting diodes (OLEDs).

  • Ceramic Materials: Osmium borides are known for their hardness, comparable to sapphire, making them suitable for wear-resistant coatings and cutting tools. Osmium oxides are being explored for their catalytic activity and as sensing layers in gas sensors.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data from a representative study on the synthesis of osmium oxide-decorated tungsten oxide nanowires for gas sensing applications. This data can serve as a starting point for developing protocols using ammonium hexachloroosmate(IV) as the osmium source.

ParameterValueReference
Precursor for Osmium Oxide Osmium(III) chloride hydrate (B1144303)[2]
Deposition Technique Aerosol-Assisted Chemical Vapor Deposition (AACVD)[2][3]
Solvent for Osmium Precursor Methanol[2]
Substrate Temperature 350 °C[2]
Carrier Gas Nitrogen[2]
Resulting Material Osmium oxide nanoparticles on tungsten oxide nanowires[2][3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of osmium-containing materials. Protocol 1 is a detailed procedure for the deposition of osmium oxide nanoparticles via AACVD, which can be adapted for use with ammonium hexachloroosmate(IV). Protocol 2 provides a general guideline for the sol-gel synthesis of osmium-doped materials.

Protocol 1: Aerosol-Assisted Chemical Vapor Deposition (AACVD) of Osmium Oxide Nanoparticles [2]

This protocol describes the deposition of osmium oxide nanoparticles onto a substrate, a method applicable for creating functional layers for sensors and catalytic surfaces.

Materials:

  • Osmium precursor (e.g., Osmium(III) chloride hydrate or Ammonium Hexachloroosmate(IV))

  • Methanol (or other suitable solvent)

  • Substrate (e.g., silicon wafer, alumina)

  • Nitrogen gas (carrier gas)

  • AACVD reactor system with a piezoelectric humidifier

Procedure:

  • Precursor Solution Preparation:

    • Prepare a solution of the osmium precursor in methanol. For example, dissolve 2.5 mg to 10 mg of the precursor in 10 mL of methanol.

  • Substrate Preparation:

    • Clean the substrate thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Place the cleaned substrate inside the CVD reactor.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 350 °C) under a constant flow of nitrogen gas.

    • Generate an aerosol from the precursor solution using a piezoelectric humidifier.

    • Introduce the aerosol into the reactor using the nitrogen carrier gas.

    • The precursor decomposes on the hot substrate surface to form osmium oxide nanoparticles.

    • Continue the deposition for the desired amount of time to achieve the target loading of osmium oxide.

  • Post-Deposition Treatment:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Remove the coated substrate for characterization.

Protocol 2: Sol-Gel Synthesis of Osmium-Doped Oxide Materials (General Guideline)

This protocol provides a general framework for incorporating osmium into a metal oxide matrix using the sol-gel method. The specific parameters will need to be optimized for the desired material and application.

Materials:

  • Ammonium Hexachloroosmate(IV)

  • Metal alkoxide precursor (e.g., tetraethyl orthosilicate (B98303) (TEOS) for silica, titanium isopropoxide for titania)

  • Ethanol (B145695) (or other suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl, NH₄OH)

Procedure:

  • Sol Preparation:

    • Dissolve the metal alkoxide precursor in ethanol.

    • In a separate container, dissolve ammonium hexachloroosmate(IV) in a mixture of ethanol and water.

    • Slowly add the osmium precursor solution to the metal alkoxide solution while stirring vigorously.

    • Add the catalyst to initiate hydrolysis and condensation reactions.

  • Gelation:

    • Continue stirring the solution until a gel is formed. The time for gelation can vary from minutes to days depending on the precursors, concentrations, and catalyst.

  • Aging:

    • Age the gel at room temperature for a period of time (e.g., 24-48 hours) to allow for further cross-linking and strengthening of the gel network.

  • Drying:

    • Dry the gel to remove the solvent. This can be done at ambient temperature and pressure (xerogel) or under supercritical conditions (aerogel).

  • Calcination:

    • Heat the dried gel at a high temperature (e.g., 400-800 °C) in a controlled atmosphere (e.g., air, nitrogen) to remove organic residues and crystallize the oxide material.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of osmium-containing materials.

experimental_workflow cluster_precursor Precursor Preparation cluster_deposition Deposition/Synthesis cluster_post_processing Post-Processing precursor Ammonium Hexachloroosmate(IV) solution Precursor Solution precursor->solution solvent Solvent (e.g., Methanol) solvent->solution deposition_method Deposition Method (e.g., AACVD, Sol-Gel) solution->deposition_method coating Osmium-containing Material deposition_method->coating substrate Substrate substrate->deposition_method annealing Annealing/ Calcination coating->annealing characterization Material Characterization annealing->characterization

Caption: Experimental workflow for the synthesis of osmium-containing materials.

logical_relationship precursor Ammonium Hexachloroosmate(IV) synthesis Synthesis Method precursor->synthesis is a precursor for optic_app Optic Applications (e.g., High Refractive Index Coatings, OLEDs) ceramic_app Ceramic Applications (e.g., Hard Coatings, Gas Sensors) sol_gel Sol-Gel synthesis->sol_gel cvd CVD synthesis->cvd material Osmium-Containing Material sol_gel->material cvd->material material->optic_app has potential for material->ceramic_app has potential for

Caption: Logical relationships in osmium material synthesis and applications.

References

Application Note: Preparation of Osmium Standards for ICP-OES Analysis using Ammonium Hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the preparation of osmium (Os) calibration standards for Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) using Ammonium Hexachloroosmate(IV) ((NH₄)₂OsCl₆). Accurate and stable standards are critical for the precise quantification of osmium in diverse sample matrices, particularly in pharmaceutical and materials science applications. This document outlines the necessary materials, safety precautions, and detailed procedures for creating both a primary stock solution and a series of working standards. Additionally, it addresses the critical role of hydrochloric acid (HCl) in stabilizing osmium solutions and provides recommendations for optimal storage to ensure standard integrity over time.

Introduction

Ammonium hexachloroosmate(IV) is a preferred starting material for the preparation of osmium standards due to its solubility and stability in acidic media.[1][2] Commercially available osmium ICP standards are frequently prepared from this compound, typically in a 7% HCl matrix.[3][4] However, the stability of osmium standards is a significant concern, as the formation of volatile and toxic osmium tetroxide (OsO₄) can occur in aqueous solutions, particularly in the presence of oxidizing agents like nitric acid or upon exposure to light and heat.[1][5][6] Research indicates that hydrochloric acid is a superior stabilizing agent compared to other acids.[1][2] This protocol details a reliable method for preparing stable osmium standards, minimizing the risk of analyte loss and ensuring the accuracy of ICP-OES measurements.

Materials and Equipment

  • Ammonium hexachloroosmate(IV) ((NH₄)₂OsCl₆), reagent grade or higher

  • Concentrated Hydrochloric Acid (HCl), trace metal grade

  • Deionized water (18 MΩ·cm or higher)

  • Class A volumetric flasks (e.g., 100 mL, 500 mL)

  • Calibrated micropipettes

  • Polypropylene (B1209903) or low-density polyethylene (B3416737) (LDPE) storage bottles[5]

  • Analytical balance (4-place or better)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

Ammonium hexachloroosmate(IV) is a hazardous substance that can cause skin and serious eye irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[1] Avoid inhalation of the powder.[1] Consult the Safety Data Sheet (SDS) for complete safety information before handling.

Experimental Protocols

Protocol 1: Preparation of 1000 mg/L Osmium Stock Standard

This protocol describes the preparation of a 1000 mg/L (ppm) osmium stock solution.

1. Calculation of Mass: To prepare 100 mL of a 1000 mg/L Os stock solution, the required mass of (NH₄)₂OsCl₆ must be calculated.

  • Molecular Weight of (NH₄)₂OsCl₆: 439.02 g/mol

  • Atomic Weight of Os: 190.23 g/mol

  • Mass of Os needed: 1000 mg/L * 0.1 L = 100 mg = 0.1 g

  • Mass of (NH₄)₂OsCl₆ = (0.1 g Os) * (439.02 g/mol (NH₄)₂OsCl₆ / 190.23 g/mol Os) = 0.2308 g

2. Dissolution Procedure: a. Accurately weigh approximately 0.2308 g of (NH₄)₂OsCl₆ using an analytical balance and transfer it to a 100 mL Class A volumetric flask. b. In a fume hood, add approximately 10 mL of deionized water to the flask and swirl gently to wet the salt. c. Add 15 mL of concentrated hydrochloric acid to the flask. This will result in a final HCl concentration of approximately 15% (v/v), which has been shown to ensure stability.[5] d. Gently swirl the flask to dissolve the salt completely. The solution should be a clear, dark red-brown color. e. Once the salt is fully dissolved, dilute the solution to the 100 mL mark with deionized water. f. Cap the flask and invert it several times to ensure the solution is thoroughly mixed. g. Transfer the prepared stock solution to a clean, labeled polypropylene or LDPE bottle for storage.

Protocol 2: Preparation of Working Calibration Standards

This protocol outlines the preparation of a series of working standards with concentrations ranging from 0.5 to 10.0 mg/L.

1. Dilution Plan: Prepare a set of at least five calibration standards by serially diluting the 1000 mg/L Os stock solution. The final HCl concentration in the working standards should be maintained at a consistent level, ideally between 1.0% and 1.5% (v/v), to ensure stability.[1][7]

2. Preparation Procedure (for a 1.5% v/v HCl matrix): a. For each working standard, pipette the required volume of the 1000 mg/L Os stock solution into a 100 mL volumetric flask as indicated in the table below. b. Add 1.5 mL of concentrated HCl to each flask. c. Dilute to the 100 mL mark with deionized water. d. Cap and invert each flask multiple times to ensure homogeneity. e. These working standards should be prepared fresh for optimal results and can be stored in a refrigerator at below 10°C for up to 72 hours.[1][7]

Data Presentation

Table 1: Preparation of Osmium Working Standards from a 1000 mg/L Stock Solution

Target Os Concentration (mg/L)Volume of 1000 mg/L Stock (mL)Final Volume (mL)
0.50.05100
1.00.10100
2.50.25100
5.00.50100
10.01.00100

Table 2: Stability of Osmium Working Standards in HCl Matrix

HCl Concentration (% v/v)Storage ConditionShelf LifeObservations
< 1.0Room Temperature< 24 hoursInconsistent emission intensities, potential for OsO₄ formation.[1][7]
1.0 - 1.5Refrigerated (<10°C)Up to 72 hoursConsistent emission intensities and stable calibration curves.[1][7]
7.0Room TemperatureCommercially availableStandard concentration for many commercial Os standards.[3][4]
15.0Room TemperatureStableUsed for the preparation of SI traceable standards.[5]

Table 3: Typical ICP-OES Operating Parameters for Osmium Analysis

ParameterValue
RF Power1.2 - 1.5 kW
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.5 - 1.5 L/min
Nebulizer Gas Flow0.5 - 1.0 L/min
Sample Uptake Rate1.0 - 2.0 mL/min
Osmium Wavelength225.585 nm[5]

Mandatory Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_calib Calibration Curve salt (NH₄)₂OsCl₆ Salt weigh Weighing salt->weigh Calculate Mass dissolve Dissolution in HCl/H₂O weigh->dissolve stock 1000 mg/L Os Stock Solution dissolve->stock Dilute to Volume dilute Serial Dilution stock->dilute working Working Standards (0.5 - 10.0 mg/L) dilute->working analysis ICP-OES Analysis working->analysis Introduce Sample

Caption: Experimental workflow for preparing Os standards.

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors stability Os Standard Stability light Light Exposure light->stability decreases heat High Temperature heat->stability decreases low_acid Low HCl Concentration low_acid->stability decreases oxidants Oxidizing Agents (e.g., HNO₃) oxidants->stability decreases high_acid Adequate HCl (1.0-15% v/v) high_acid->stability increases refrigeration Refrigeration refrigeration->stability increases darkness Dark Storage darkness->stability increases

Caption: Factors influencing Os standard stability.

References

Application Notes and Protocols: Preparation of Osmium Thin Films Using Ammonium Hexachloroosmate ((NH₄)₂[OsCl₆])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium (Os) thin films are of significant interest in various scientific and technological fields due to their exceptional hardness, high melting point, excellent wear resistance, and catalytic activity. Applications range from protective coatings in harsh environments to electrodes in electrochemical sensors and catalysts in fine chemical synthesis. This document provides a detailed protocol for the preparation of osmium thin films utilizing ammonium (B1175870) hexachloroosmate ((NH₄)₂[OsCl₆]) as a precursor. The method is based on the thermal decomposition of the precursor in a controlled reducing atmosphere, a technique adaptable for laboratory-scale deposition.

Principle

The deposition process relies on the thermal decomposition of ammonium hexachloroosmate in a hydrogen atmosphere. At elevated temperatures, the precursor decomposes, and the osmium is reduced to its metallic state, which then deposits as a thin film onto a substrate. The overall reaction can be summarized as follows:

(NH₄)₂--INVALID-LINK-- + 2H₂(g) → Os(s) + 2NH₄Cl(g) + 4HCl(g)

By controlling the deposition parameters such as temperature, pressure, and gas flow rates, the properties of the resulting osmium thin film, including thickness, crystallinity, and surface morphology, can be tailored.

Experimental Apparatus

A typical setup for this process is a horizontal tube furnace Chemical Vapor Deposition (CVD) system. The essential components include:

  • Quartz Tube Reactor: A high-purity quartz tube to house the substrate and precursor.

  • Tube Furnace: Capable of reaching temperatures up to at least 800°C with programmable temperature control.

  • Gas Delivery System: Mass flow controllers (MFCs) for precise control of carrier gas (e.g., Argon or Nitrogen) and reducing gas (e.g., Hydrogen).

  • Precursor Delivery: A temperature-controlled sublimator or a boat to hold the (NH₄)₂[OsCl₆] powder.

  • Vacuum System: A rotary pump and a pressure gauge to control the deposition pressure.

  • Substrate Holder: A suitable material that is stable at high temperatures (e.g., quartz, silicon, or a ceramic).

Experimental Protocols

Substrate Preparation
  • Select a suitable substrate (e.g., silicon wafer, quartz slide, or ceramic plate).

  • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • For silicon substrates, a native oxide layer may be present. If a direct Os-Si interface is desired, a hydrofluoric acid (HF) dip can be performed (use appropriate safety precautions).

Precursor Handling and Loading
  • Ammonium hexachloroosmate ((NH₄)₂[OsCl₆]) is a stable solid but should be handled in a fume hood.

  • Place a precisely weighed amount of (NH₄)₂[OsCl₆] powder (e.g., 50-100 mg) into a quartz boat.

  • Position the boat containing the precursor in the upstream, low-temperature zone of the quartz reactor tube.

  • Place the cleaned substrate on the substrate holder in the central, high-temperature zone of the furnace.

Deposition Process
  • Assemble the quartz tube into the furnace and ensure all connections are leak-tight.

  • Purge the reactor with an inert gas (e.g., Argon) at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual air and moisture.

  • Reduce the pressure in the reactor to the desired base pressure (e.g., 1-10 Torr).

  • Begin heating the furnace to the desired deposition temperature for the substrate (e.g., 400-700°C).

  • Simultaneously, heat the precursor zone to a temperature sufficient for sublimation or decomposition (e.g., 300-450°C).

  • Once the temperatures have stabilized, introduce the hydrogen gas flow (e.g., 10-50 sccm) while maintaining the inert gas flow.

  • Maintain these conditions for the desired deposition time (e.g., 30-120 minutes). The film thickness will be proportional to the deposition time.

  • After the deposition is complete, turn off the precursor heater and the hydrogen gas flow.

  • Cool the reactor to room temperature under a continuous inert gas flow.

  • Once at room temperature, vent the reactor to atmospheric pressure with the inert gas and carefully remove the coated substrate.

Data Presentation

The following table summarizes the key experimental parameters and their expected influence on the properties of the osmium thin film. This table can be used as a guide for process optimization.

ParameterRangeEffect on Film Properties
Substrate Temperature 400 - 700 °CHigher temperatures generally lead to increased crystallinity, larger grain size, and better film adhesion. May also affect the growth rate.
Precursor Temperature 300 - 450 °CControls the sublimation/decomposition rate of the precursor, which directly influences the growth rate of the thin film.
Hydrogen Flow Rate 10 - 50 sccmAffects the reduction efficiency of the osmium precursor. A sufficient flow is necessary for complete reduction to metallic osmium.
Carrier Gas Flow Rate 50 - 200 sccmInfluences the transport of the precursor vapor to the substrate and the residence time of the reactants in the deposition zone.
Deposition Pressure 1 - 20 TorrAffects the mean free path of the gas molecules and can influence the uniformity and conformity of the deposited film.
Deposition Time 30 - 120 minDirectly correlates with the final thickness of the osmium thin film under constant deposition conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for preparing osmium thin films.

experimental_workflow start Start substrate_prep Substrate Preparation (Cleaning & Drying) start->substrate_prep precursor_loading Precursor & Substrate Loading substrate_prep->precursor_loading system_assembly System Assembly & Leak Check precursor_loading->system_assembly purge Inert Gas Purge (Ar/N₂) system_assembly->purge pump_down Pump Down to Base Pressure purge->pump_down heating Heat Substrate & Precursor Zones pump_down->heating gas_intro Introduce H₂ Gas heating->gas_intro deposition Deposition (Maintain Temp & Flow) gas_intro->deposition cooldown Cool Down (Under Inert Gas) deposition->cooldown vent Vent to Atmosphere cooldown->vent unload Unload Coated Substrate vent->unload end_node End unload->end_node

A flowchart of the osmium thin film deposition process.

Logical Relationship of Deposition Parameters

This diagram shows the relationship between the primary experimental parameters and the resulting thin film characteristics.

parameter_relationship sub_temp Substrate Temperature process Deposition Process sub_temp->process prec_temp Precursor Temperature prec_temp->process h2_flow H₂ Flow Rate h2_flow->process pressure Deposition Pressure pressure->process time Deposition Time time->process thickness Thickness process->thickness crystallinity Crystallinity process->crystallinity morphology Morphology process->morphology adhesion Adhesion process->adhesion

Influence of parameters on osmium thin film properties.

Safety Precautions

  • Osmium Precursor: While (NH₄)₂[OsCl₆] is less hazardous than osmium tetroxide (OsO₄), it should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the system is leak-tight and properly purged with inert gas before and after use. Use a hydrogen detector in the vicinity of the setup.

  • High Temperatures: The tube furnace operates at high temperatures. Use appropriate personal protective equipment (PPE), including thermal gloves, when handling hot components.

  • Byproducts: The reaction produces corrosive HCl gas and ammonium chloride. The exhaust from the vacuum pump should be scrubbed or vented to a fume hood.

Characterization of Osmium Thin Films

The properties of the deposited osmium thin films can be characterized using a variety of standard techniques:

  • Thickness: Ellipsometry or a stylus profilometer.

  • Crystallinity and Phase Purity: X-ray Diffraction (XRD).

  • Surface Morphology and Microstructure: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Elemental Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS).

  • Electrical Resistivity: Four-point probe measurement.

Application of Osmium Compounds in Cellular Imaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium compounds, particularly osmium tetroxide (OsO₄), are invaluable reagents in cellular imaging, primarily for their role as a fixative and a heavy metal stain in electron microscopy (EM).[1][2][3] The high electron density of osmium scatters electrons, generating contrast in TEM and SEM images and allowing for the detailed visualization of cellular ultrastructure.[1][4][5] More recently, luminescent osmium complexes have emerged as promising probes for optical cellular imaging, offering unique photophysical properties for live-cell applications.[6][7][8] This document provides detailed application notes and protocols for the use of osmium-based reagents in cellular imaging. While Ammonium Hexachloroosmate(IV) is not directly used for imaging, it can serve as a precursor for the synthesis of various osmium complexes.

I. Osmium Tetroxide (OsO₄) in Electron Microscopy

Osmium tetroxide is a widely used secondary fixative and staining agent for biological samples in both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2] Its primary functions are to preserve and stain lipids and cellular membranes.[1][3]

Mechanism of Action

OsO₄ is a strong oxidizing agent that reacts with the double bonds of unsaturated fatty acids present in lipids and cell membranes. This reaction forms stable osmate esters, which crosslink and immobilize the lipids, preventing their extraction during dehydration and embedding procedures.[1] The osmium is reduced from its +8 oxidation state to lower, electron-dense states, primarily osmium dioxide (OsO₂), which deposits in the tissue and provides high contrast.[1][4]

Quantitative Data Summary
ParameterTypical Range/ValueApplicationReference
OsO₄ Concentration 1% - 2% (w/v) in bufferStandard TEM and SEM post-fixation[1]
Incubation Time 30 minutes - 2 hoursDependent on sample size and type[1]
Incubation Temperature Room Temperature or 4°C4°C can slow the reaction rate[1]
Buffer System 0.1 M Phosphate Buffer (PB) or 0.1 M Sodium Cacodylate BufferTo maintain a stable pH (around 7.2-7.4)[1][9]

Experimental Protocols

Protocol 1: Standard Post-Fixation for Transmission Electron Microscopy (TEM)

This protocol describes the standard procedure for post-fixation of biological specimens after primary fixation with an aldehyde (e.g., glutaraldehyde).

Materials:

Procedure:

  • Primary Fixation: Fix the sample in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for at least 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times for 10 minutes each with 0.1 M sodium cacodylate buffer to remove excess glutaraldehyde.

  • Post-Fixation: Incubate the sample in 1% OsO₄ in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature in a fume hood. Caution: OsO₄ is highly toxic and volatile.

  • Washing: Wash the sample three times for 10 minutes each with distilled water.

  • Dehydration: Dehydrate the sample through a graded series of ethanol (e.g., 10 minutes each in 50%, 70%, 90%, and three times in 100% ethanol).

  • Infiltration: Infiltrate the sample with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight.

  • Embedding and Polymerization: Embed the sample in fresh epoxy resin in a mold and polymerize in an oven at 60°C for 48 hours.

  • Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Grid Staining: Collect the sections on a TEM grid and post-stain with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Image the sections using a transmission electron microscope.

Experimental Workflow for TEM Sample Preparation

TEM_Workflow cluster_fixation Fixation & Staining cluster_embedding Embedding cluster_imaging Imaging PrimaryFixation Primary Fixation (Glutaraldehyde) Wash1 Buffer Wash PrimaryFixation->Wash1 PostFixation Post-Fixation (Osmium Tetroxide) Wash1->PostFixation Wash2 Water Wash PostFixation->Wash2 Dehydration Dehydration (Graded Ethanol) Wash2->Dehydration Infiltration Resin Infiltration Dehydration->Infiltration Embedding Embedding & Polymerization Infiltration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning GridStaining Grid Staining (Uranyl Acetate & Lead Citrate) Sectioning->GridStaining TEM_Imaging TEM Imaging GridStaining->TEM_Imaging

Caption: Workflow for TEM sample preparation.

II. Luminescent Osmium(II) Complexes for Optical Cellular Imaging

Recent advancements have led to the development of luminescent osmium(II) polypyridyl complexes as probes for optical cellular imaging.[6][7][8] These complexes exhibit favorable photophysical properties, including long-wavelength absorption and emission, high photostability, and near-infrared (NIR) emission, which is advantageous for imaging in biological tissues.[6][7]

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where an osmium(II) complex, functionalized to target a specific receptor, initiates a downstream signaling cascade upon binding.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Activation Receptor Activation Receptor->Activation OsmiumComplex Luminescent Osmium(II) Complex OsmiumComplex->Receptor Binding Kinase1 Kinase 1 Activation->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling pathway activation.

Protocol 2: Live-Cell Imaging with a Luminescent Osmium(II) Complex

This protocol provides a general guideline for staining and imaging live cells with a luminescent osmium(II) probe. Specific parameters may need to be optimized depending on the cell type and the specific osmium complex used.

Materials:

  • Cell culture medium

  • Live cells seeded on a glass-bottom dish

  • Luminescent Osmium(II) complex stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a glass-bottom imaging dish.

  • Probe Preparation: Prepare a working solution of the luminescent osmium(II) complex in pre-warmed cell culture medium. The final concentration should be optimized, but a starting point of 1-10 µM is common.

  • Cell Staining: Remove the existing culture medium from the cells and add the medium containing the osmium complex.

  • Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. Incubation time should be optimized for sufficient probe uptake and localization.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a confocal microscope. Use the appropriate excitation wavelength (often in the red or far-red region) and collect the emission in the near-infrared range.[8]

  • Toxicity Assessment (Optional): To assess the potential phototoxicity of the osmium complex, perform a live/dead cell assay or monitor cell morphology and proliferation over time after imaging.

Logical Relationship Diagram: Probe Development

Probe_Development Start Start: Need for Targeted Imaging Probe Synthesis Synthesis of Osmium(II) Complex (from precursor like (NH₄)₂OsCl₆) Start->Synthesis Characterization Photophysical Characterization (Absorption, Emission, Quantum Yield) Synthesis->Characterization Functionalization Functionalization for Target Specificity Characterization->Functionalization CellularUptake In Vitro Cellular Uptake Studies Functionalization->CellularUptake Localization Subcellular Localization (Confocal Microscopy) CellularUptake->Localization Toxicity Cytotoxicity and Phototoxicity Assays Localization->Toxicity InVivo In Vivo Imaging (Animal Models) Toxicity->InVivo

Caption: Probe development workflow.

Safety Precautions

Osmium tetroxide is extremely toxic, corrosive, and volatile. It can fix the cornea, leading to blindness, and is readily absorbed through the skin. All work with OsO₄ and its solutions must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Waste containing osmium should be disposed of according to institutional guidelines for hazardous waste. Luminescent osmium complexes may also have associated toxicity, and their safety profiles should be carefully evaluated.

References

Application Notes and Protocols: Synthesis of Novel Metal-Ligand Complexes from (NH4)2[OsCl6]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of ammonium (B1175870) hexachloroosmate(IV), (NH4)2[OsCl6], as a precursor for the synthesis of novel osmium-based metal-ligand complexes with potential applications in drug development, particularly as anticancer agents. Detailed experimental protocols for the synthesis of representative complexes are also provided.

Application Notes

Ammonium hexachloroosmate(IV) is a versatile and common starting material for the synthesis of a wide range of osmium complexes.[1] Its reactivity allows for the introduction of various organic ligands, leading to the formation of complexes with diverse structures and functionalities. A significant area of interest is the development of osmium-based anticancer agents, which have shown promise in overcoming the limitations of traditional platinum-based drugs.[2][3]

Key Features of Osmium Complexes in Drug Development:

  • Diverse Mechanisms of Action: Osmium complexes can exhibit various mechanisms of anticancer activity, including the induction of reactive oxygen species (ROS), direct interaction with DNA, and inhibition of protein kinases.[4][5]

  • Mitochondrial Targeting: Some organometallic osmium compounds have been shown to accumulate in mitochondria, the powerhouses of the cell. By disrupting mitochondrial function, these complexes can trigger cell death in cancer cells.

  • Overcoming Resistance: Certain osmium complexes have demonstrated efficacy against cancer cell lines that are resistant to platinum-based drugs like cisplatin.[4] This suggests they may employ different cellular pathways to induce cytotoxicity.

  • Redox Modulation: The redox properties of osmium complexes can be harnessed to selectively target cancer cells, which often have a different redox environment compared to healthy cells.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis of novel osmium-ligand complexes from (NH4)2[OsCl6] and their subsequent evaluation as potential drug candidates is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start (NH4)2[OsCl6] ligand Ligand Selection (e.g., polypyridyls, arenes) reaction Complexation Reaction start->reaction ligand->reaction purification Purification (e.g., chromatography, recrystallization) reaction->purification characterization Structural Characterization (NMR, X-ray, MS) purification->characterization cytotoxicity Cytotoxicity Screening (IC50 determination) characterization->cytotoxicity uptake Cellular Uptake & Distribution cytotoxicity->uptake moa Mechanism of Action Studies (e.g., DNA binding, ROS production) uptake->moa pathway Signaling Pathway Analysis moa->pathway

Caption: General workflow from precursor to biological evaluation.

Data Presentation

The following tables summarize the cytotoxic activity of representative osmium complexes synthesized from osmium precursors.

Table 1: Cytotoxicity of Osmium(II) Arene Complexes

ComplexArene LigandChelating LigandIC50 (µM) in A2780 (ovarian)Reference
1 p-cymenePhenylazopyridine0.40[6]
2 BiphenylPhenylazopyridineNot Reported
3 p-cymeneIminopyridineNot Reported[7]

Table 2: Cytotoxicity of Osmium(II) Polypyridyl Complexes

ComplexPolypyridyl LigandsIC50 (µM) in A549 (lung)Reference
Os(phen)2Cl2 1,10-phenanthroline (B135089)Not Reported
[Os(tpy)(pydppn)]2+ terpyridine, pydppnNot Reported[8]

Experimental Protocols

The following are detailed protocols for the synthesis of two representative osmium(II) polypyridyl complexes using (NH4)2[OsCl6] as the starting material.

Protocol 1: Synthesis of cis-Dichloro-bis(1,10-phenanthroline)osmium(II) (cis-[Os(phen)2Cl2])

This protocol is adapted from a published procedure.

Materials:

  • Ammonium hexachloroosmate(IV), (NH4)2[OsCl6]

  • 1,10-phenanthroline (phen)

  • Ethylene (B1197577) glycol

  • Deionized water

  • Ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, suspend (NH4)2[OsCl6] (0.439 g, 1.0 mmol) and 1,10-phenanthroline (0.396 g, 2.2 mmol) in 25 mL of ethylene glycol.

  • Heat the mixture to reflux with constant stirring. The solution will gradually change color from red-brown to a deep violet.

  • Maintain the reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add 50 mL of deionized water to the cooled solution to precipitate the crude product.

  • Collect the violet precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with 20 mL of deionized water, 20 mL of ethanol, and finally 20 mL of diethyl ether.

  • Dry the product under vacuum to yield cis-[Os(phen)2Cl2].

Expected Yield: Approximately 70-80%.

Characterization: The product can be characterized by 1H NMR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Generic Osmium(II) Polypyridyl Complex

This protocol provides a general framework for the synthesis of osmium(II) complexes with bidentate nitrogen ligands.

Materials:

  • (NH4)2[OsCl6]

  • Bidentate nitrogen ligand (e.g., 2,2'-bipyridine, substituted phenanthrolines)

  • Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add (NH4)2[OsCl6] (1.0 mmol) and the bidentate nitrogen ligand (2.2 mmol).

  • Add 20 mL of DMF to the flask.

  • Under an inert atmosphere, heat the mixture to reflux with stirring for 16 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.

  • The filtrate containing the desired complex can be further purified by column chromatography on silica (B1680970) gel or by precipitation.

  • To induce precipitation, the DMF solution can be added dropwise to a vigorously stirred solution of an appropriate anti-solvent, such as a mixture of ethanol and diethyl ether.

  • Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.

Mandatory Visualizations

Proposed Signaling Pathway for an Organometallic Osmium Anticancer Compound

The following diagram illustrates a proposed mechanism of action for a representative organometallic osmium(II) arene anticancer compound. The compound is believed to induce cellular stress by generating reactive oxygen species (ROS), which leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

G cluster_cell Cancer Cell Os_complex Organo-Osmium(II) Complex Mitochondria Mitochondria Os_complex->Mitochondria Cellular Uptake ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS DNA_damage DNA Damage ROS->DNA_damage Antioxidant Antioxidant Response Pathways ROS->Antioxidant Apoptosis Apoptosis DNA_damage->Apoptosis Initiation of

Caption: Proposed mechanism of action for an organo-osmium anticancer agent.

This diagram illustrates a simplified model. The actual signaling pathways are complex and can vary depending on the specific osmium compound and the cancer cell type. Further research is needed to fully elucidate the molecular targets and mechanisms of these promising anticancer agents.

References

Troubleshooting & Optimization

How to improve the yield and purity of Ammonium hexachloroosmate(IV) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ammonium (B1175870) hexachloroosmate(IV), (NH₄)₂[OsCl₆]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for ammonium hexachloroosmate(IV)?

A1: Ammonium hexachloroosmate(IV) is typically synthesized through a few key methods. The most common routes include:

  • Reduction of Osmium Tetroxide: This involves the reduction of osmium tetroxide (OsO₄) in a hydrochloric acid solution in the presence of ammonium ions. A reducing agent, such as iron(II) chloride, is used to reduce the osmium from the +8 to the +4 oxidation state.[1]

  • From Hexachloroosmic Acid: This method involves the direct reaction of hexachloroosmic acid (H₂[OsCl₆]) with a solution of ammonium chloride. The ammonium hexachloroosmate(IV) precipitates out of the solution due to its low solubility.[1]

  • Salt Metathesis: Another approach is the addition of ammonium chloride to a solution of a soluble hexachloroosmate(IV) salt, such as sodium hexachloroosmate (Na₂[OsCl₆]).[1]

Q2: What are the key physical and chemical properties of ammonium hexachloroosmate(IV)?

A2: Key properties are summarized in the table below.

PropertyValue
Chemical Formula (NH₄)₂[OsCl₆]
Molar Mass 439.01 g/mol
Appearance Red to dark red crystalline powder
Density 2.93 g/cm³
Melting Point 170 °C (sublimes)
Solubility in Water Poorly soluble in cold water
Crystal Structure Cubic

Q3: What are the primary factors that influence the yield and purity of the synthesis?

A3: Several factors can significantly impact the outcome of your synthesis:

  • Purity of Reactants: Starting with high-purity osmium tetroxide, hexachloroosmic acid, and ammonium chloride is crucial to minimize contaminants in the final product.

  • Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is essential to ensure complete reaction and avoid the presence of unreacted starting materials in the product.

  • Reaction Temperature: Temperature can affect the reaction rate and the solubility of the product. Controlling the temperature is important for achieving a good yield of the precipitate.

  • pH of the Solution: The stability of the hexachloroosmate(IV) anion ([OsCl₆]²⁻) is pH-dependent. Maintaining an acidic environment, typically by using hydrochloric acid, is necessary to prevent the hydrolysis of the complex, which can lead to the formation of osmium oxides or hydroxides.

  • Precipitation Conditions: The rate of addition of the precipitating agent (e.g., ammonium chloride) and the stirring of the solution can influence the crystal size and purity of the final product. Slower addition and efficient stirring generally lead to purer crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ammonium hexachloroosmate(IV).

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Precipitate 1. Incomplete reaction: Incorrect stoichiometry, insufficient reaction time, or inappropriate temperature. 2. Product loss during washing: The product has some solubility, especially in water. 3. Hydrolysis of the [OsCl₆]²⁻ complex: Insufficiently acidic conditions (pH is too high).1. Optimize Reaction Conditions: - Recalculate and ensure the correct molar ratios of reactants. - Extend the reaction time or adjust the temperature based on the chosen protocol. 2. Minimize Washing Losses: - Wash the precipitate with a minimal amount of ice-cold distilled water or a dilute solution of ammonium chloride to reduce solubility losses. - Use ethanol (B145695) or diethyl ether for final washes as the product is less soluble in these solvents. 3. Control pH: - Ensure the reaction is carried out in a sufficiently concentrated hydrochloric acid solution to suppress hydrolysis.
Product is Off-Color (e.g., brown or black instead of red) 1. Presence of Osmium(III) or other oxidation states: Incomplete oxidation of the starting material or partial reduction of the product. 2. Formation of osmium oxides/hydroxides: Hydrolysis of the [OsCl₆]²⁻ complex due to high pH. 3. Contamination from starting materials or reaction vessel. 1. Ensure Complete Reaction: - Verify the purity and oxidation state of the osmium starting material. - Ensure the complete conversion to the Os(IV) state. 2. Maintain Acidic Conditions: - As with low yield, maintain a strongly acidic environment with HCl. 3. Use Clean Glassware: - Thoroughly clean all glassware to avoid introducing contaminants.
Low Purity of the Final Product 1. Co-precipitation of impurities: Other salts or unreacted starting materials precipitating with the product. 2. Inadequate washing: Insufficient removal of soluble impurities from the surface of the crystals. 3. Decomposition of the product: The compound can decompose upon heating.1. Control Precipitation: - Add the precipitating agent slowly and with vigorous stirring to promote the formation of purer crystals. 2. Thorough Washing: - Wash the precipitate multiple times with small volumes of appropriate cold solvents. 3. Purification by Recrystallization: - If purity is still low, recrystallization can be an effective purification method. (See Experimental Protocols section). 4. Careful Drying: - Dry the product at a low temperature (e.g., in a desiccator over a drying agent) to avoid thermal decomposition.

Experimental Protocols

Synthesis of Ammonium Hexachloroosmate(IV) from Osmium Tetroxide

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • Osmium Tetroxide (OsO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium Chloride (NH₄Cl)

  • Iron(II) Chloride (FeCl₂)

  • Distilled Water

  • Ethanol

Procedure:

  • Dissolution of OsO₄: In a fume hood, carefully dissolve a known quantity of OsO₄ in concentrated hydrochloric acid. OsO₄ is highly toxic and volatile, so appropriate safety precautions must be taken.

  • Reduction of Os(VIII): To the solution from step 1, slowly add a stoichiometric amount of a reducing agent, such as a solution of iron(II) chloride in HCl. The color of the solution should change, indicating the reduction of Os(VIII) to Os(IV).

  • Precipitation: While stirring the solution, slowly add a saturated solution of ammonium chloride in water. A red precipitate of (NH₄)₂[OsCl₆] will form.

  • Digestion: Gently heat the mixture for a short period to encourage the formation of larger, purer crystals.

  • Isolation: Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold, dilute hydrochloric acid, followed by ethanol.

  • Drying: Dry the purified product in a desiccator over a suitable drying agent.

Expected Yield: Yields can vary depending on the scale and specific conditions but should be optimized to be above 85%.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the pure compound to crystallize while the impurities remain in the solution.

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For ammonium hexachloroosmate(IV), a dilute solution of hydrochloric acid is often a suitable solvent.

Procedure:

  • Dissolution: In a beaker, add the impure ammonium hexachloroosmate(IV) to a minimal amount of dilute hydrochloric acid. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The ammonium hexachloroosmate(IV) will crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis start Start: OsO4 in HCl reduction Reduction with FeCl2 start->reduction Add FeCl2 solution precipitation Precipitation with NH4Cl reduction->precipitation Add NH4Cl solution digestion Digestion (Heating) precipitation->digestion isolation Isolation (Filtration) digestion->isolation washing Washing isolation->washing drying Drying washing->drying product Final Product: (NH4)2[OsCl6] drying->product

Caption: Experimental workflow for the synthesis of Ammonium Hexachloroosmate(IV).

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield off_color Off-Color Product start->off_color low_purity Low Purity start->low_purity check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry check_ph Check pH / Acidity low_yield->check_ph check_washing Review Washing Procedure low_yield->check_washing off_color->check_ph low_purity->check_washing recrystallize Perform Recrystallization low_purity->recrystallize check_temp Optimize Temperature

Caption: Troubleshooting logic for Ammonium Hexachloroosmate(IV) synthesis.

References

Methods for purifying commercially available Ammonium hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of commercially available Ammonium (B1175870) Hexachloroosmate(IV), (NH₄)₂[OsCl₆].

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial-grade Ammonium Hexachloroosmate(IV)?

A1: Commercial batches may contain several types of impurities. These can include other platinum group metal (PGM) salts (e.g., iridium, platinum, ruthenium), various trace metals, and potentially small amounts of Osmium in different oxidation states. The presence of moisture can also lead to hydrolysis products.

Q2: Why is purification of (NH₄)₂[OsCl₆] necessary for my experiments?

A2: High purity is often critical for applications in catalysis, synthesis of organometallic complexes, and drug development. Impurities can interfere with reaction kinetics, lead to the formation of unintended side-products, and affect the material's spectroscopic and electrochemical properties. For example, trace amounts of other PGMs can alter catalytic activity or selectivity.

Q3: What is the principle behind the recommended purification method?

A3: The recommended method is recrystallization, which leverages the principle of temperature-dependent solubility. (NH₄)₂[OsCl₆] is poorly soluble in cold aqueous solutions but its solubility increases with temperature. By dissolving the impure compound in a minimal amount of hot solvent and then allowing it to cool slowly, purer crystals of the product will form, leaving the majority of impurities dissolved in the cold solvent (mother liquor).

Q4: Why is dilute hydrochloric acid used as the solvent instead of pure water?

A4: Ammonium hexachloroosmate(IV) is stable in hydrochloric acid.[1] Using dilute HCl as the solvent helps to suppress hydrolysis of the [OsCl₆]²⁻ anion, which can occur in pure water, especially at elevated temperatures. The common ion effect from the chloride ions also helps to minimize the solubility of the product in the cold solvent, thereby maximizing the recovery yield.

Q5: How should I properly store the purified (NH₄)₂[OsCl₆]?

A5: The compound should be stored under an inert atmosphere in a tightly closed container placed in a dry and well-ventilated area. It is sensitive to moisture and should be protected from it to prevent hydrolysis and degradation.

Experimental Protocol: Recrystallization of (NH₄)₂[OsCl₆]

This protocol describes a general method for the purification of commercially available ammonium hexachloroosmate(IV) by recrystallization from dilute hydrochloric acid.

Materials:

  • Impure Ammonium Hexachloroosmate(IV)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glassware (beakers, graduated cylinders)

Procedure:

  • Solvent Preparation: Prepare a 1 M solution of hydrochloric acid by carefully adding the required volume of concentrated HCl to deionized water.

  • Dissolution: In an Erlenmeyer flask, add the impure (NH₄)₂[OsCl₆] powder. For every 1 gram of the compound, add approximately 20-30 mL of the 1 M HCl solution. This is an estimated starting volume and may need adjustment.

  • Heating: Gently heat the mixture on a hot plate with constant stirring. Bring the solution to a near-boil. The goal is to dissolve the solid completely. Add a small, additional volume of hot 1 M HCl if necessary to achieve full dissolution, but avoid using a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration step using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the dark red crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor, followed by a wash with a small amount of ice-cold ethanol (B145695) to aid in drying.

  • Drying: Dry the purified crystals under vacuum or in a desiccator. The final product should be a free-flowing, dark red crystalline powder.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of Recovered Crystals 1. Too much solvent was used: A large volume of solvent will keep more of the product dissolved even when cold.2. Cooling period was too short: The solution did not have enough time for complete crystallization.3. Premature crystallization during hot filtration: The product crystallized along with the impurities.1. Before filtering, gently boil the solution to reduce its volume, then allow it to cool again.2. Extend the cooling time in the ice bath.3. Ensure the filtration apparatus is pre-heated. If significant product is lost on the filter, it can be redissolved with hot solvent and reprocessed.
Product is Off-Color (e.g., brownish or black) 1. Presence of insoluble impurities: These were not removed during the process.2. Oxidation of Osmium(IV): The compound may have partially oxidized to Os(VIII) (as OsO₄), especially if nitric acid was present as an impurity.[1]3. Decomposition: Overheating during dissolution can cause thermal decomposition.1. Repeat the recrystallization, including a hot filtration step to remove insoluble matter.2. Ensure the absence of strong oxidizing agents. The purification should maintain the Os(IV) state.3. Avoid excessive heating. Dissolve the compound at the lowest temperature required for complete dissolution.
No Crystals Form Upon Cooling 1. Supersaturated solution: The solution is cooled below its saturation point, but crystals have not nucleated.2. Insufficient concentration: Too much solvent was used, and the solution is not saturated at the lower temperature.1. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a tiny "seed" crystal of the pure compound.2. Reduce the solvent volume by gentle boiling and attempt to cool and crystallize again.
Oily Precipitate Forms Instead of Crystals "Oiling out": This can happen if the concentration of impurities is very high, significantly depressing the melting point of the mixture.Add a small amount of additional hot solvent to redissolve the oil, then attempt a very slow cooling process. If the problem persists, a different purification technique, such as column chromatography, may be necessary.

Data Summary

The table below summarizes key physical and chemical properties of pure Ammonium Hexachloroosmate(IV).

PropertyValue
Chemical Formula (NH₄)₂[OsCl₆]
Molar Mass 439.01 g/mol [1]
Appearance Dark red crystals/powder[1]
Density 2.93 g/cm³[1]
Solubility in Water Poorly soluble in cold water[1]
Stability Stable in hydrochloric acid[1]
Purity (Trace Metals Basis) Commercially available up to 99.99%

Diagrams

Caption: Workflow for the purification of Ammonium Hexachloroosmate(IV).

Troubleshooting_Logic start Problem: Low Crystal Yield cause1 Check Mother Liquor: Is it concentrated? start->cause1 sol1 Yes: Too much solvent used. Action: Reduce volume by boiling and re-cool. cause1->sol1 Yes sol2 No: Proceed to next check. cause1->sol2 No cause2 Review Procedure: Was cooling too fast? sol3 Yes: Impedes full crystallization. Action: Extend cooling time in ice bath. cause2->sol3 Yes end_node Yield Improved sol1->end_node sol2->cause2 sol3->end_node

Caption: Troubleshooting logic for low yield in recrystallization.

References

Technical Support Center: Troubleshooting (NH4)2[OsCl6] in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low reactivity or other issues when using ammonium (B1175870) hexachloroosmate(IV), (NH₄)₂[OsCl₆], in organic synthesis. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with (NH₄)₂[OsCl₆] showing low or no conversion?

A1: Low reactivity of (NH₄)₂[OsCl₆] often stems from its stability and the need for it to be converted in situ to the active catalytic species, typically a higher oxidation state osmium compound like osmium tetroxide (OsO₄).[1][2] Several factors can hinder this activation and subsequent catalytic activity:

  • Inefficient Oxidation: The co-oxidant used may not be potent enough or may be of poor quality to efficiently oxidize the Os(IV) in (NH₄)₂[OsCl₆] to the active Os(VIII) state required for reactions like dihydroxylation.

  • Poor Solubility: (NH₄)₂[OsCl₆] has poor solubility in many organic solvents, which can limit its availability for both the initial oxidation and the subsequent catalytic cycle.[1]

  • Catalyst Deactivation: The active osmium catalyst can deactivate over time through mechanisms like the formation of inactive osmium species or leaching.[3]

  • Inappropriate Reaction Conditions: Factors such as pH, temperature, and the presence of certain additives can significantly impact the reaction rate.[4][5]

Q2: How can I improve the in situ generation of the active catalyst from (NH₄)₂[OsCl₆]?

A2: To enhance the generation of the active osmium species from (NH₄)₂[OsCl₆], consider the following:

  • Choice of Co-oxidant: Use a reliable co-oxidant. For dihydroxylation reactions, N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆) are commonly used to regenerate the Os(VIII) species.[2][4] Ensure the co-oxidant is fresh and used in stoichiometric amounts.

  • Solvent System: Employing a biphasic solvent system, such as t-butanol/water, can facilitate the reaction.[5] The aqueous phase helps to dissolve the inorganic salts, including the osmium precursor and co-oxidant, while the organic phase contains the substrate.

  • Additives: The addition of a base, like potassium carbonate (K₂CO₃), can facilitate the formation of the active catalyst and maintain an optimal pH for the reaction.[5]

Q3: My Sharpless asymmetric dihydroxylation is giving low enantioselectivity. What are the possible causes?

A3: Low enantioselectivity in Sharpless asymmetric dihydroxylation can be attributed to several factors:

  • Ligand Quality and Stoichiometry: The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is crucial for inducing asymmetry. Ensure the ligand is not degraded and is used in the correct molar ratio relative to the osmium catalyst.[6][7]

  • "Second Catalytic Cycle": A competing, non-enantioselective reaction pathway can occur if the osmate ester intermediate is re-oxidized before it hydrolyzes. This "second cycle" leads to a decrease in enantioselectivity. Using potassium ferricyanide as the co-oxidant in an aqueous system is known to suppress this secondary pathway.[8]

  • Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity.[1]

Q4: What is the role of methanesulfonamide (B31651) (CH₃SO₂NH₂) in Sharpless dihydroxylation?

A4: Methanesulfonamide can accelerate the hydrolysis of the cyclic osmate ester intermediate.[1][4] This is particularly beneficial for more sterically hindered or electron-deficient olefins, where the hydrolysis step can be rate-limiting. By speeding up the release of the diol product, it helps to ensure the catalytic cycle proceeds efficiently.[1]

Troubleshooting Guide for Low Reactivity

This section provides a systematic approach to troubleshooting low yields when using (NH₄)₂[OsCl₆] as a catalyst precursor.

Problem: Low to no conversion of the starting material.

Potential Cause 1: Inactive Catalyst Precursor or Reagents
  • Verification:

    • Check the appearance and storage conditions of your (NH₄)₂[OsCl₆]. It should be a reddish-brown crystalline powder.

    • Ensure the co-oxidant (e.g., NMO, K₃Fe(CN)₆) and chiral ligand are fresh and have been stored correctly.

  • Solution:

    • Use a fresh batch of (NH₄)₂[OsCl₆].

    • Use freshly opened or properly stored co-oxidants and ligands.

Potential Cause 2: Inefficient In Situ Catalyst Activation
  • Verification:

    • Review the reaction setup. Is a biphasic solvent system being used to facilitate the interaction of all components?

    • Is a base (e.g., K₂CO₃) included to promote the formation of the active osmium species?[5]

  • Solution:

    • Ensure vigorous stirring to maximize the interfacial area in a biphasic system.

    • Add the recommended amount of base to the reaction mixture.

Potential Cause 3: Inappropriate Reaction Conditions
  • Verification:

    • Confirm the reaction temperature. While low temperatures are often favored for selectivity, some substrates may require higher temperatures to react at a reasonable rate.

    • Check the pH of the aqueous phase. The reaction is typically faster under slightly basic conditions.[6]

  • Solution:

    • Optimize the reaction temperature. Consider running small-scale trials at different temperatures (e.g., 0 °C, room temperature).

    • Use a buffer or ensure the appropriate amount of base is present to maintain a stable, slightly alkaline pH.

Data Presentation

Table 1: Comparison of Common Osmium Precursors for Dihydroxylation

Osmium PrecursorFormulaOxidation StateCommon ApplicationsAdvantagesDisadvantages
Ammonium Hexachloroosmate(IV)(NH₄)₂[OsCl₆]+4Precursor for in situ generation of OsO₄More stable and less volatile than OsO₄Requires in situ oxidation; can have solubility issues
Osmium TetroxideOsO₄+8Direct use in dihydroxylationHighly reactive and efficientHighly toxic, volatile, and expensive
Potassium Osmate(VI) DihydrateK₂[OsO₂(OH)₄]+6Commonly used in AD-mix preparationsNon-volatile solid, less hazardous than OsO₄Requires oxidation to the active Os(VIII) state

Table 2: Effect of Ligands and Additives on Sharpless Asymmetric Dihydroxylation

ComponentExampleFunctionImpact on Low Reactivity
Chiral Ligand(DHQ)₂PHAL, (DHQD)₂PHALAccelerates the reaction and induces enantioselectivity[7]A degraded or incorrect ligand can lead to low reaction rates and poor selectivity.
Co-oxidantNMO, K₃Fe(CN)₆Regenerates the active Os(VIII) catalyst[2][4]An insufficient amount or poor quality co-oxidant will stall the catalytic cycle.
AdditiveCH₃SO₂NH₂Accelerates hydrolysis of the osmate ester intermediate[1][4]For certain substrates, its absence can lead to a slow turnover and low yield.
BaseK₂CO₃Maintains optimal pH and facilitates catalyst activation[5]An incorrect pH can significantly slow down the reaction.

Experimental Protocols

General Protocol for in situ Generation of Osmium Catalyst from (NH₄)₂[OsCl₆] for Dihydroxylation

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the alkene substrate in a suitable organic solvent (e.g., t-butanol).

  • Aqueous Phase Preparation: In a separate flask, prepare an aqueous solution containing the co-oxidant (e.g., K₃Fe(CN)₆, 3 equivalents), the base (e.g., K₂CO₃, 3 equivalents), and the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 equivalents).

  • Catalyst Precursor Addition: To the aqueous mixture, add (NH₄)₂[OsCl₆] (0.002 equivalents). Stir until the osmium salt dissolves.

  • Reaction Initiation: Add the aqueous catalyst solution to the organic solution of the substrate. Stir the biphasic mixture vigorously at the desired temperature (typically 0 °C or room temperature).

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a reducing agent like sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Reactivity of (NH₄)₂[OsCl₆]

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Low Reactivity of (NH4)2[OsCl6] cause1 Inactive Precursor/Reagents start->cause1 cause2 Inefficient Catalyst Activation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Catalyst Deactivation start->cause4 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Co-oxidant & Base cause2->solution2 solution3 Adjust Temperature & pH cause3->solution3 solution4 Check for Inhibitors / Consider Catalyst Regeneration cause4->solution4

Caption: Troubleshooting flowchart for low reactivity issues.

Catalytic Cycle for Sharpless Asymmetric Dihydroxylation

CatalyticCycle OsVIII Os(VIII)O4-Ligand OsmateEster Cyclic Osmate(VI) Ester OsVIII->OsmateEster + Alkene [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol Diol Product OsmateEster->Diol + 2 H2O (Hydrolysis) OsVI Os(VI) Species OsmateEster->OsVI OsVI->OsVIII Oxidation Cooxidant Co-oxidant (e.g., NMO, K3Fe(CN)6) Cooxidant->OsVIII

Caption: The catalytic cycle of Sharpless asymmetric dihydroxylation.

References

Optimizing reaction conditions for synthesizing osmium nanoparticles from (NH4)2[OsCl6].

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of osmium (Os) nanoparticles from ammonium (B1175870) hexachloroosmate ((NH₄)₂[OsCl₆]) and related precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Os nanoparticles from an Os(IV) precursor like (NH₄)₂[OsCl₆]?

A1: The two main approaches are thermal decomposition and wet-chemical (colloidal) synthesis.

  • Thermal Decomposition: This method involves heating the precursor salt, often in a reducing atmosphere (e.g., hydrogen), to induce decomposition directly into metallic osmium.[1][2][3] This process may proceed through an amorphous intermediate, such as {OsCl₄}x, before forming crystalline Os nanoparticles.[3][4][5][6]

  • Wet-Chemical Synthesis: This approach involves the chemical reduction of the osmium salt in a liquid phase. Common variations include the polyol method, where a polyol acts as both solvent and reducing agent, and methods using other reducing agents like monoalcohols (methanol, ethanol) or sodium borohydride (B1222165).[1][7][8][9]

Q2: What is the typical size of Os nanoparticles produced by these methods?

A2: Osmium nanoparticles synthesized via wet-chemical methods are consistently reported to be very small, typically in the 1-2 nm range.[1][7][10][11] Interestingly, parameters such as precursor concentration (up to 100 mM), choice of monoalcohol, or the specific precursor (OsCl₃ vs. H₂OsCl₆) have shown little influence on the final particle size.[7][10][12] This makes size control a significant challenge. Thermal decomposition methods can potentially yield a wider range of sizes depending on the conditions.

Q3: Are stabilizing agents or surfactants necessary for Os nanoparticle synthesis?

A3: While many nanoparticle syntheses require surfactants (e.g., PVP, CTAB) to prevent aggregation, stable, surfactant-free Os nanoparticles can be successfully synthesized.[1][10][13][14] In these cases, stability is often attributed to stabilization by chloride ions or oxidation products from the alcohol-based reducing agents.[11] However, for specific applications or to achieve different morphologies, stabilizers can be employed.[1]

Q4: What are the critical safety considerations when working with osmium precursors and nanoparticles?

A4: A primary safety concern is the potential formation of osmium tetroxide (OsO₄), a highly toxic and volatile compound.[7][15] Osmium nanoparticles can oxidize upon exposure to air, leading to the formation of OsO₄.[16][17] Therefore, all procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Handling of the final nanoparticle product should ideally be done under an inert atmosphere to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Os nanoparticles.

Problem: No reaction or extremely low yield of nanoparticles.

  • Possible Cause 1: Inadequate Reducing Agent.

    • Solution: In alcohol-based reductions, a monoalcohol like methanol (B129727) or ethanol (B145695) is required to act as the reducing agent. Syntheses performed in 100% water without a separate reducing agent will not proceed.[7][12] Ensure the appropriate concentration and type of reducing agent are used. For stronger reduction, consider agents like sodium borohydride (NaBH₄).[1][18]

  • Possible Cause 2: Incorrect Temperature.

    • Solution: Most wet-chemical syntheses require heating to proceed at a reasonable rate. For monoalcohol reductions, temperatures are typically below 100°C (e.g., 85-90°C).[7][11] For thermal decomposition, much higher temperatures (e.g., >300°C) are necessary.[1] Verify and calibrate your heating apparatus.

Problem: Nanoparticles are aggregated or have formed network-like structures.

  • Possible Cause 1: High Water Content in Solvent.

    • Solution: While some water is often beneficial, a high water content in alcohol-water solvent systems can lead to the formation of network-like structures instead of well-dispersed nanoparticles.[7] An optimal ratio, such as 1:2 methanol to water, has been suggested for obtaining dispersed particles.[7][10] Experiment with different solvent ratios to find the ideal condition for your setup.

  • Possible Cause 2: Absence of a Stabilizer.

    • Solution: Although surfactant-free synthesis is possible, if aggregation persists, consider adding a stabilizing agent. Polyvinylpyrrolidone (PVP) is a common stabilizer used in polyol and other wet-chemical methods to control growth and prevent agglomeration.[1] Other options include chitosan (B1678972) or various buffering agents like HEPES.[1][18]

Problem: Difficulty confirming the product's crystal structure or oxidation state.

  • Possible Cause 1: Small Particle Size.

    • Solution: The extremely small size (1-2 nm) of Os nanoparticles makes them challenging to analyze using conventional X-ray diffraction (XRD), as diffraction peaks will be very broad.[7][14] For structural analysis, consider specialized techniques like X-ray total scattering with pair distribution function (PDF) analysis.[7][10][13]

  • Possible Cause 2: Surface Oxidation.

    • Solution: Osmium nanoparticles readily oxidize in air.[16][17] This can complicate characterization. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to determine the oxidation state of osmium on the nanoparticle surface.[16][17][18] To analyze the metallic core, ensure samples are handled and transferred under an inert atmosphere.

Data Summary Tables

Table 1: Key Parameters for Surfactant-Free Os Nanoparticle Synthesis

Parameter Condition Observation Reference(s)
Precursor (NH₄)₂[OsCl₆], H₂OsCl₆, OsCl₃ Choice of precursor has little effect on final particle size (typically 1-2 nm). [7][10][12]
Reducing Agent Methanol, Ethanol Both are effective. The choice of alcohol does not significantly impact particle size. [7][12]
Solvent System Pure Alcohol vs. Alcohol/Water Mix Pure alcohol yields dispersed NPs. Adding water can lead to network-like structures. [7]
Base (e.g., NaOH) Presence vs. Absence Not required for Os nanoparticle formation, unlike syntheses of Pt or Ir nanoparticles. [7][10][11][14]
Temperature < 100°C (e.g., 85-90°C) Sufficient for the reduction of the osmium precursor by monoalcohols. [7][11]

| Precursor Conc. | Up to 100 mM | High concentrations are feasible and still yield small (1-2 nm) nanoparticles. |[1][7][10][13] |

Table 2: Comparison of Synthesis Methods

Method Typical Precursor(s) Reducing Agent / Conditions Typical Size Key Advantages Key Disadvantages
Thermal Decomposition (NH₄)₂[OsCl₆] Heat (>300°C) in a reducing atmosphere (e.g., H₂) Variable Solvent-free, can produce pure metallic Os. Requires high temperatures and specialized equipment.
Surfactant-Free Wet Synthesis (NH₄)₂[OsCl₆], H₂OsCl₆, OsCl₃ Monoalcohols (Methanol, Ethanol) 1-2 nm Simple, inexpensive, avoids surfactant contamination. Difficult to control particle size; potential for aggregation.

| Polyol Method | OsCl₃, (NH₄)₂[OsCl₆] | Ethylene Glycol (or other polyols) | < 3 nm | Polyol acts as solvent, reducing agent, and stabilizer. | Higher viscosity solvent can make purification difficult. |

Detailed Experimental Protocols

Protocol 1: Surfactant-Free Synthesis in a Methanol/Water System

This protocol is adapted from methodologies described for producing small, surfactant-free Os nanoparticles.[7][10][14]

  • Materials and Equipment:

    • Ammonium hexachloroosmate ((NH₄)₂[OsCl₆])

    • Methanol (reagent grade)

    • Deionized water

    • Sealed reaction vessels (e.g., polypropylene (B1209903) tubes or glass vials with secure caps)

    • Oil bath or heating block

    • Centrifuge for purification

    • Fume hood

  • Methodology:

    • Precursor Solution Preparation: In a fume hood, prepare a stock solution of the osmium precursor. For a final concentration of 10-100 mM, dissolve the appropriate amount of (NH₄)₂[OsCl₆] in a solvent mixture of methanol and deionized water. A commonly used volume ratio is 1:2 methanol to water.

    • Reaction: Transfer the precursor solution to a sealed reaction vessel. Ensure the vessel is properly sealed to prevent evaporation and the escape of any volatile compounds.

    • Heating: Place the sealed vessel in an oil bath or heating block pre-heated to 85-90°C.

    • Reaction Time: Allow the reaction to proceed for several hours to several days. A typical duration is 6 hours, but longer times have also been studied.[7][11] The solution should change color, often to a dark brown or black, indicating nanoparticle formation.[18]

    • Purification: After cooling to room temperature, purify the nanoparticles by centrifugation. A typical speed is 10,000 rpm for 20 minutes.[18] Discard the supernatant and wash the nanoparticle pellet with deionized water or ethanol multiple times to remove unreacted precursors and byproducts.

    • Storage: Resuspend the purified nanoparticles in a suitable solvent (e.g., deionized water or ethanol) for storage. Store in a sealed container, preferably under an inert atmosphere, to minimize oxidation.

Protocol 2: Thermal Decomposition in a Reducing Atmosphere

This protocol describes a general approach for the thermal decomposition of (NH₄)₂[OsCl₆].[2][3][4]

  • Materials and Equipment:

    • Ammonium hexachloroosmate ((NH₄)₂[OsCl₆])

    • Tube furnace with gas flow control

    • Quartz or ceramic sample boat

    • Source of reducing gas (e.g., 5% H₂ in Ar or N₂)

    • Fume hood and appropriate gas scavenging system

  • Methodology:

    • Sample Preparation: Place a small quantity of (NH₄)₂[OsCl₆] powder into a sample boat.

    • Furnace Setup: Position the boat in the center of the tube furnace.

    • Inert Purge: Seal the furnace tube and purge the system with an inert gas (e.g., Ar or N₂) for 15-30 minutes to remove all oxygen.

    • Heating Program: While maintaining a gentle flow of inert gas, begin heating the furnace to the target decomposition temperature (e.g., 300-400°C).

    • Reduction: Once the target temperature is reached, switch the gas flow to the reducing gas mixture (e.g., 5% H₂ in Ar). The thermal decomposition of (NH₄)₂[OsCl₆] in a reducing atmosphere proceeds directly to metallic osmium.[4][5][6]

    • Dwell Time: Hold the sample at the target temperature for a set period (e.g., 1-2 hours) to ensure complete decomposition.

    • Cooling: Switch the gas flow back to the inert gas and allow the furnace to cool down completely to room temperature.

    • Sample Recovery: Once cooled, carefully remove the sample boat containing the newly synthesized osmium nanoparticles. The product should be handled and stored under an inert atmosphere to prevent oxidation.

Visual Guides and Workflows

G General Workflow for Wet-Chemical Synthesis of Os Nanoparticles cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage cluster_analysis Characterization process process input input output output decision decision A Precursor: (NH₄)₂[OsCl₆] Solvent: Methanol/Water Reducing Agent: Methanol B Mix Precursor in Solvent in Sealed Vessel A->B C Heat Reaction Vessel (e.g., 90°C for 6h) B->C D Formation of Os Nanoparticle Colloid C->D E Centrifuge to Isolate NPs D->E F Wash with Water/Ethanol (Repeat 2-3x) E->F G Resuspend and Store (Inert Atmosphere) F->G H TEM (Size/Morphology) XPS (Oxidation State) PDF (Structure) G->H I Characterized Os Nanoparticles H->I

Caption: Workflow for the wet-chemical synthesis of osmium nanoparticles.

G Troubleshooting Guide for Os Nanoparticle Synthesis problem problem cause cause solution solution A Unsatisfactory Synthesis Results B1 Problem: No Product / Low Yield A->B1 B2 Problem: Aggregation / Networks A->B2 B3 Problem: Ambiguous Characterization A->B3 C1 Cause: No Reducing Agent (e.g., 100% Water Solvent) B1->C1 C2 Cause: Insufficient Temperature B1->C2 D1 Solution: Add a monoalcohol (Methanol/Ethanol) to the solvent C1->D1 D2 Solution: Ensure heating to ~85-90°C for wet synthesis C2->D2 C3 Cause: High Water Content in Solvent Mixture B2->C3 C4 Cause: Lack of Stabilizer B2->C4 D3 Solution: Reduce water ratio; try 1:2 Methanol:Water C3->D3 D4 Solution: Add a stabilizing agent like PVP if problem persists C4->D4 C5 Cause: Particle Oxidation (Affects XPS) B3->C5 C6 Cause: Small Size (Affects XRD) B3->C6 D5 Solution: Handle and analyze sample under inert atmosphere C5->D5 D6 Solution: Use PDF analysis for detailed structural data C6->D6

Caption: Logical guide for troubleshooting common synthesis issues.

References

Long-term storage and stability issues of Ammonium hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the long-term storage and stability of Ammonium (B1175870) Hexachloroosmate(IV), tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Ammonium hexachloroosmate(IV)?

A1: Ammonium hexachloroosmate(IV) is stable under normal ambient temperatures and pressures.[1][2] For optimal long-term stability, it should be stored in a cool, dry, and well-ventilated area, with recommended temperatures between 15°C and 25°C.[1][3] It is crucial to keep the container tightly closed to prevent exposure to moisture, as the compound is hygroscopic.[4][5] Some suppliers also recommend storing the compound under an inert atmosphere, such as nitrogen.

Q2: What are the primary stability concerns with Ammonium hexachloroosmate(IV)?

A2: The main stability issue is its sensitivity to moisture.[5] Being hygroscopic, it can absorb water from the atmosphere, which may lead to hydrolysis over time, affecting the quality and purity of the product.[5] It is also incompatible with strong oxidizing agents.[5]

Q3: How can I visually identify potential degradation of my Ammonium hexachloroosmate(IV) sample?

A3: Ammonium hexachloroosmate(IV) should be a red to black crystalline powder.[6][7] Signs of degradation could include a change in color, the presence of a noticeable odor (potentially of ammonia (B1221849) or hydrogen chloride), or a change in the texture of the powder, such as clumping or hardening due to moisture absorption.

Q4: What are the likely decomposition products of Ammonium hexachloroosmate(IV) under improper storage?

A4: While specific studies on long-term degradation at ambient conditions are limited, hydrolysis due to moisture is the most probable degradation pathway. This would likely result in the formation of osmium oxides or hydroxides, with the release of ammonium chloride and/or hydrogen chloride. Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx) and hydrogen chloride gas.[5] Thermal decomposition in a reductive atmosphere has been shown to proceed through an amorphous intermediate, {OsCl4}x, before forming metallic osmium.

Q5: What is the expected shelf life of Ammonium hexachloroosmate(IV)?

A5: A specific shelf life for Ammonium hexachloroosmate(IV) is not consistently provided by manufacturers. However, similar inorganic salts, like ammonium sulfate, can be stable for many years if stored under ideal conditions (cool, dry, and in a sealed container). The practical shelf life of Ammonium hexachloroosmate(IV) is highly dependent on storage conditions, particularly the exclusion of moisture.

Troubleshooting Guides

Issue 1: Clumping or Hardening of the Powder
  • Possible Cause: Exposure to moisture due to improper sealing of the container or storage in a humid environment.

  • Troubleshooting Steps:

    • Immediately transfer the compound to a desiccator to remove excess moisture.

    • If the material is still intended for use, it is crucial to re-evaluate its purity before proceeding with experiments.

    • For future storage, ensure the container is tightly sealed and consider using a secondary container with a desiccant. Storing in a controlled low-humidity environment or a glove box is also recommended.

Issue 2: Unexpected Experimental Results
  • Possible Cause: Degradation of the Ammonium hexachloroosmate(IV) reagent, leading to lower purity and the presence of contaminants.

  • Troubleshooting Steps:

    • Verify the purity of the stored reagent using an appropriate analytical method (see Experimental Protocols below).

    • If degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound for sensitive applications.

    • Review storage conditions of the problematic batch to identify potential causes for degradation and rectify for future storage.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationSource
Storage Temperature 15°C - 25°C (Ambient)[1][3]
Atmosphere Dry, well-ventilated area.[1][8] Store under an inert atmosphere (e.g., Nitrogen) for best results.
Container Tightly closed original container.[1][8]
Incompatible Materials Strong oxidizing agents.[5]
Conditions to Avoid Exposure to moisture, heat, and ignition sources.[8]

Experimental Protocols

Protocol 1: Qualitative Assessment of Purity by UV-Visible Spectroscopy

This protocol provides a method to qualitatively assess if the coordination environment of the osmium center has changed, which can be an indicator of degradation.

  • Objective: To compare the UV-Visible spectrum of a stored sample against a fresh or reference sample.

  • Methodology:

    • Prepare a dilute solution of the stored Ammonium hexachloroosmate(IV) in a suitable solvent (e.g., dilute hydrochloric acid, in which it is stable).

    • Prepare a solution of a fresh, unopened sample of Ammonium hexachloroosmate(IV) at the same concentration.

    • Record the UV-Visible absorption spectrum for both solutions over a relevant wavelength range (e.g., 200-800 nm).

    • Analysis: Compare the spectra. Significant changes in the position or intensity of absorption peaks in the stored sample relative to the reference sample suggest a change in the chemical structure and therefore, degradation.

Protocol 2: Detection of Ammonium Ion Release via the Berthelot Reaction

This protocol can be used to detect the presence of free ammonium ions, a likely product of hydrolysis.

  • Objective: To qualitatively or quantitatively determine the presence of ammonium ions in a sample of Ammonium hexachloroosmate(IV).

  • Methodology:

    • Carefully dissolve a precisely weighed amount of the stored Ammonium hexachloroosmate(IV) in deionized water.

    • Follow a standard procedure for the Berthelot reaction, which involves adding an alkaline phenol (B47542) reagent and a hypochlorite (B82951) solution. A sodium nitroprusside solution is used as a catalyst.

    • The formation of a blue-colored indophenol (B113434) compound indicates the presence of ammonium ions.

    • Analysis: The intensity of the blue color can be measured spectrophotometrically (at ~640 nm) and compared to a calibration curve prepared with known concentrations of an ammonium salt (e.g., ammonium chloride) to quantify the amount of degradation.

Visualizations

logical_relationship_troubleshooting Troubleshooting Logic for Reagent Instability start Unexpected Experimental Results check_purity Assess Reagent Purity (e.g., UV-Vis, Ammonium Assay) start->check_purity degraded Degradation Confirmed check_purity->degraded Purity Low not_degraded Purity is Acceptable check_purity->not_degraded Purity High discard Discard Old Reagent Use Fresh Batch degraded->discard check_other Investigate Other Experimental Parameters (e.g., protocol, other reagents) not_degraded->check_other investigate_storage Investigate and Rectify Storage Conditions discard->investigate_storage

Caption: Troubleshooting workflow for unexpected experimental results.

experimental_workflow Workflow for Assessing Reagent Degradation start Stored Sample of (NH4)2[OsCl6] uv_vis Protocol 1: UV-Vis Spectroscopy start->uv_vis ammonium_assay Protocol 2: Ammonium Ion Assay start->ammonium_assay compare_spectra Compare Spectrum to Reference uv_vis->compare_spectra measure_ammonium Measure Ammonium Concentration ammonium_assay->measure_ammonium spectral_change Significant Spectral Change? compare_spectra->spectral_change ammonium_present Ammonium Detected? measure_ammonium->ammonium_present degradation_likely Degradation Likely spectral_change->degradation_likely Yes stable Appears Stable spectral_change->stable No ammonium_present->degradation_likely Yes ammonium_present->stable No

Caption: Experimental workflow for assessing reagent degradation.

References

Technical Support Center: Overcoming Solubility Challenges of (NH4)2[OsCl6] in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering difficulties with the low solubility of diammonium hexachloroosmate ((NH4)2[OsCl6]) in non-polar organic solvents. Below you will find troubleshooting guides and frequently asked questions to address common experimental issues.

Troubleshooting Guide

Problem: My (NH4)2[OsCl6] will not dissolve in my non-polar reaction solvent (e.g., dichloromethane (B109758), toluene, hexane).

Cause: Diammonium hexachloroosmate is an ionic salt, making it inherently insoluble in non-polar organic solvents. The strong ionic interactions within the crystal lattice and the high polarity of the ammonium (B1175870) and hexachloroosmate ions prevent effective solvation by non-polar solvent molecules.

Solutions:

There are two primary strategies to overcome this solubility issue:

  • Cation Exchange to an Organophilic Salt: This involves replacing the ammonium (NH₄⁺) cations with larger, more lipophilic quaternary ammonium cations (Q⁺), such as tetra-n-butylammonium (TBA⁺) or tetra-n-octylammonium. The resulting salt, (Q)₂[OsCl₆], has significantly improved solubility in non-polar organic solvents.

  • Phase-Transfer Catalysis (PTC): This technique utilizes a catalytic amount of a phase-transfer agent, typically a quaternary ammonium salt, to transport the [OsCl₆]²⁻ anion from the solid phase or an aqueous phase into the non-polar organic phase where the reaction can occur.

Frequently Asked Questions (FAQs)

Q1: Why is (NH₄)₂[OsCl₆] so poorly soluble in non-polar solvents?

A1: (NH₄)₂[OsCl₆] is an ionic compound, also known as a salt. It is composed of positively charged ammonium ions (NH₄⁺) and negatively charged hexachloroosmate anions ([OsCl₆]²⁻). Non-polar solvents, such as hexane (B92381) and toluene, are composed of molecules with a neutral charge distribution. The fundamental principle of solubility is "like dissolves like." Polar or ionic solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. There is a significant mismatch in the intermolecular forces between the ionic (NH₄)₂[OsCl₆] and the non-polar solvent molecules, leading to extremely low solubility.

Q2: I see some sources stating (NH₄)₂[OsCl₆] is "poorly soluble in cold water." How does this relate to its solubility in non-polar solvents?

A2: Water is a highly polar solvent. The fact that (NH₄)₂[OsCl₆] has limited solubility even in cold water highlights its strong crystal lattice energy.[1] Generally, if an ionic compound has low solubility in water, its solubility in a non-polar solvent will be negligible.

Q3: What is the difference between the cation exchange and phase-transfer catalysis methods?

A3: In the cation exchange method, you perform a one-time chemical reaction to permanently replace the ammonium ions with lipophilic quaternary ammonium ions, creating a new compound that is directly soluble in organic solvents. In phase-transfer catalysis , you add a small, catalytic amount of a phase-transfer agent to your reaction mixture. This agent reversibly binds with the [OsCl₆]²⁻ anion, shuttling it into the organic phase to react, and is then regenerated to repeat the cycle.

Q4: Which method should I choose?

A4:

  • Choose cation exchange when you need a stable, organic-soluble stock solution of the osmium complex for multiple reactions or for characterization techniques that require a homogeneous solution (e.g., certain types of spectroscopy).

  • Choose phase-transfer catalysis for in-situ reactions where you want to avoid isolating the organo-soluble osmium salt. It is often more convenient for one-pot syntheses.

Q5: Are there any safety concerns I should be aware of?

A5: Yes. (NH₄)₂[OsCl₆] should be handled with appropriate personal protective equipment, as it can be irritating to the skin, eyes, and respiratory system. The organic solvents used are often flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform experiments in a well-ventilated fume hood.

Quantitative Solubility Data

Direct quantitative solubility data for (NH₄)₂[OsCl₆] in non-polar solvents is scarce in the literature due to its extremely low solubility. The following table provides a qualitative and estimated representation. For comparison, the solubility of the more organo-soluble tetra-n-butylammonium salt is included.

CompoundSolventSolubility
(NH₄)₂[OsCl₆]HexaneInsoluble
(NH₄)₂[OsCl₆]TolueneInsoluble
(NH₄)₂[OsCl₆]DichloromethaneVery Poorly Soluble
(NH₄)₂[OsCl₆]Water (cold)Poorly Soluble[1]
(Bu₄N)₂[OsCl₆]DichloromethaneSoluble
(Bu₄N)₂[OsCl₆]TetrahydrofuranSoluble

Experimental Protocols

Method 1: Cation Exchange to Prepare (Bu₄N)₂[OsCl₆]

This protocol describes the synthesis of tetra-n-butylammonium hexachloroosmate, which is soluble in many organic solvents.

Materials:

  • (NH₄)₂[OsCl₆]

  • Tetra-n-butylammonium bromide (Bu₄NBr)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (NH₄)₂[OsCl₆] in a minimal amount of hot deionized water to form a saturated solution. In a separate flask, dissolve a stoichiometric excess (approximately 2.2 equivalents) of tetra-n-butylammonium bromide in deionized water.

  • Precipitation: Slowly add the tetra-n-butylammonium bromide solution to the hot (NH₄)₂[OsCl₆] solution while stirring. A precipitate of (Bu₄N)₂[OsCl₆] should form immediately.

  • Cooling and Filtration: Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water to remove ammonium bromide and excess tetra-n-butylammonium bromide.

  • Drying: Dry the product under vacuum.

  • Extraction (Optional Purification): The dried product can be dissolved in dichloromethane, and the resulting solution can be washed with a small amount of water to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the purified (Bu₄N)₂[OsCl₆].

Method 2: Phase-Transfer Catalysis for In-Situ Reactions

This protocol provides a general method for using (NH₄)₂[OsCl₆] in a reaction with an organic substrate in a non-polar solvent.

Materials:

  • (NH₄)₂[OsCl₆]

  • Your organic substrate

  • Non-polar solvent (e.g., dichloromethane or toluene)

  • Phase-transfer catalyst (e.g., Aliquat 336 (tricaprylylmethylammonium chloride) or tetra-n-butylammonium bromide)

  • Deionized water (optional, for liquid-liquid PTC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add your organic substrate and the non-polar solvent.

  • Addition of Osmium Salt and Catalyst: Add the solid (NH₄)₂[OsCl₆] to the flask. Then, add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol% relative to the substrate).

  • Reaction Conditions:

    • Solid-Liquid PTC: Vigorously stir the suspension at the desired reaction temperature. The catalyst will facilitate the transfer of the [OsCl₆]²⁻ anion into the organic phase.

    • Liquid-Liquid PTC: If applicable, a small amount of water can be added to dissolve the (NH₄)₂[OsCl₆], creating a biphasic system. Vigorous stirring is crucial to maximize the interfacial area for the catalyst to work effectively.

  • Monitoring the Reaction: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, GC, NMR).

  • Work-up: Upon completion, the reaction mixture can be cooled, and the solid (NH₄)₂[OsCl₆] and catalyst can often be removed by filtration. The organic solution is then typically washed with water to remove the catalyst and any water-soluble byproducts, dried over an anhydrous drying agent, and concentrated.

Visualizations

Cation_Exchange_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Optional Purification) A (NH₄)₂[OsCl₆] in hot H₂O C Precipitation of (Bu₄N)₂[OsCl₆] A->C B Bu₄NBr in H₂O B->C D Filtration & Washing C->D E Dissolve in CH₂Cl₂ D->E F Wash with H₂O E->F G Dry & Evaporate F->G H Soluble (Bu₄N)₂[OsCl₆] G->H

Caption: Workflow for Cation Exchange to Enhance Solubility.

PTC_Mechanism cluster_solid Solid Phase cluster_organic Organic Phase A (NH₄)₂OsCl₆ C (Q⁺)₂[OsCl₆]²⁻ (Soluble Complex) A->C Anion Exchange B 2Q⁺X⁻ (Catalyst) B->C E Product C->E Reaction D Substrate D->E F Regenerated Catalyst (2Q⁺X⁻) E->F F->C Catalytic Cycle

Caption: Mechanism of Solid-Liquid Phase-Transfer Catalysis.

References

Identifying and removing impurities in osmium catalyst preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with osmium catalysts. The focus is on identifying and removing impurities that can affect catalyst performance, particularly in widely-used applications like asymmetric dihydroxylation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the preparation and application of osmium catalysts.

Issue 1: Catalyst Inactivity, Low Yield, or Slow Reaction Rate

Q1: My osmium-catalyzed reaction is sluggish or results in a low yield. What are the potential causes?

A1: Reduced catalytic activity can arise from several sources, including the purity of the catalyst precursor, the quality of reagents, and the reaction conditions.

  • Catalyst Precursor Impurities: The most common precursor, osmium tetroxide (OsO₄), should be a colorless solid. A yellow tint often indicates the presence of osmium dioxide (OsO₂), a less active Os(IV) species.[1][2] While co-oxidants can convert OsO₂ to the active Os(VIII) state, its presence suggests potential contamination with other metallic impurities from the refining process, which can interfere with the reaction.

  • Reagent and Solvent Quality: The purity of the substrate, co-oxidant (e.g., N-methylmorpholine N-oxide, NMO), and solvents is paramount. Impurities can act as catalyst poisons, chelating with the osmium and inhibiting its catalytic activity.[3]

  • Catalyst Volatility: Osmium tetroxide is highly volatile.[1][3] If the reaction vessel is not properly sealed, the catalyst can escape, leading to a lower effective concentration and reduced conversion.

  • Inefficient Co-oxidant: The co-oxidant is crucial for regenerating the active Os(VIII) catalyst. If the co-oxidant has degraded, is impure, or is not used in the correct stoichiometric amount, the catalytic cycle will falter.[1][3]

Troubleshooting Steps:

  • Verify Catalyst Purity: If OsO₂ or other metallic impurities are suspected, purify the OsO₄ via sublimation (see Protocol 1).

  • Assess Reagent Purity: Use freshly opened or purified reagents and high-purity, dry solvents. It is good practice to titrate co-oxidants like hydrogen peroxide to confirm their concentration.[3]

  • Ensure a Sealed System: To prevent the loss of volatile OsO₄, conduct reactions in a well-sealed vessel.[3]

  • Optimize Reaction Conditions: Use a reliable temperature control system to maintain consistency. If substrates or reagents are sensitive to air, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[3]

Issue 2: Poor Enantioselectivity in Asymmetric Dihydroxylation

Q2: My Sharpless asymmetric dihydroxylation is producing a product with low enantiomeric excess (ee). What could be the cause?

A2: Low enantioselectivity is typically traced back to issues with the chiral ligand or the emergence of a non-selective secondary reaction pathway.

  • Secondary Catalytic Cycle: The primary, highly enantioselective pathway involves the dihydroxylation of the alkene by an Os(VIII)-chiral ligand complex. If the resulting Os(VI) species is re-oxidized to Os(VIII) before the diol product dissociates, this new complex can catalyze a non-selective dihydroxylation, producing a racemic mixture that erodes the overall ee.[4]

  • Chiral Ligand Purity: The effectiveness of the reaction hinges on the purity of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL). Any impurities can disrupt the formation of the precise chiral environment needed for high enantioselectivity.

  • Reaction pH: The pH can significantly influence both the reaction rate and the enantioselectivity. A slightly acidic pH may accelerate the reaction for electron-deficient olefins, whereas a more basic environment can improve the ee for terminal olefins.[4]

Troubleshooting Steps:

  • Increase Ligand Concentration: Employing a higher molar concentration of the chiral ligand can effectively suppress the undesired secondary catalytic cycle.[4]

  • Confirm Ligand Quality: Ensure the chiral ligand is of high purity and has not degraded during storage.

  • Buffer the Reaction: If your substrate is sensitive to pH, consider using a buffered system to maintain optimal conditions for enantioselectivity.[4]

Issue 3: Catalyst Deactivation and Precipitate Formation

Q3: My reaction mixture turned dark brown or black, and the reaction stalled. What does this indicate?

A3: The formation of a black precipitate is a clear sign of catalyst deactivation, typically through the reduction of the active osmium species to insoluble, inactive forms like black osmium dioxide (OsO₂).

  • Inefficient Re-oxidation: This is the most frequent cause. If the co-oxidant is consumed or its rate of regeneration is slower than the reduction of Os(VIII), the catalyst will precipitate out of the catalytic cycle as an inactive lower-oxidation-state species.[1]

  • Reductive Contaminants: The presence of unintended reducing agents in the substrate or solvent can chemically reduce and deactivate the osmium catalyst.

  • Improper Workup: Over-reduction during the quenching step, for instance, by adding an excess of sodium bisulfite, can lead to the precipitation of osmium species.[5]

Troubleshooting Steps:

  • Verify Co-oxidant Stoichiometry and Activity: Ensure a fresh, active co-oxidant is used in the correct stoichiometric amount.

  • Purify All Reagents: Substrates and solvents should be purified to remove any potential reductive impurities.

  • Controlled Quenching: During the reaction workup, add the reducing agent (e.g., sodium sulfite) slowly and in a controlled manner to quench the reaction without causing excessive reduction of the catalyst.[5]

Data Presentation: Impurities and Analytical Methods

Table 1: Potential Impurities in Osmium Catalyst Preparation
Impurity SourcePotential ImpuritiesPotential Effect on Catalysis
Osmium Precursor (e.g., OsO₄) Osmium Dioxide (OsO₂), other Platinum Group Metals (Ru, Ir)Reduced activity; may catalyze side reactions.[1][2]
Co-oxidants (e.g., NMO) Precursors, byproducts of degradationCan act as catalyst poisons or introduce competing reactions.
Solvents Water, peroxides, aldehydesAffects catalyst stability, reaction rates, and selectivity.
Chiral Ligands Enantiomeric impurities, synthetic byproductsDirectly reduces the enantiomeric excess of the product.
Reaction Environment Atmospheric oxygen, moistureCan lead to unwanted side reactions or catalyst deactivation.[3]
Table 2: Analytical Techniques for Impurity Identification and Catalyst Characterization
TechniqueMeasuresApplication in Catalyst Preparation
ICP-MS Trace elemental compositionQuantifies metallic impurities in precursors; detects catalyst leaching.[6]
XPS Surface elemental composition and oxidation statesVerifies the oxidation state of osmium in heterogeneous catalysts.
GC-MS Volatile organic compoundsAssesses the purity of solvents and volatile substrates.
HPLC Non-volatile organic compoundsDetermines the purity and enantiomeric excess of chiral ligands and products.
UV-Vis Spectroscopy Electronic transitionsCan monitor for the formation of colored, deactivated osmium species.[6]

Experimental Protocols

Protocol 1: Purification of Osmium Tetroxide via Sublimation

Warning: Osmium tetroxide is extremely toxic, volatile, and can cause severe eye damage.[3] This procedure must be conducted in a certified chemical fume hood with appropriate PPE, including a lab coat, double gloves, and full-face protection.

  • Apparatus: Assemble a sublimation apparatus consisting of a flask to contain the impure OsO₄ and a cold finger.

  • Sample Loading: Place the impure, typically yellowish, OsO₄ into the flask.

  • Cooling: Fill the cold finger with a coolant (e.g., a dry ice/acetone slurry).

  • Vacuum: Carefully evacuate the apparatus.

  • Heating: Gently warm the flask using a water bath. OsO₄ will sublime, leaving non-volatile impurities like OsO₂ behind.

  • Deposition: Pure, colorless crystals of OsO₄ will deposit on the cold finger.

  • Collection: Once sublimation is complete, slowly and carefully bring the system back to atmospheric pressure with an inert gas (e.g., nitrogen). Isolate the apparatus and collect the purified OsO₄ in a sealed container.

Protocol 2: Quality Control of Chiral Ligand using HPLC
  • Sample Preparation: Prepare a dilute solution of the chiral ligand in a suitable mobile phase (e.g., a hexane/isopropanol mixture).

  • Column Selection: Use a chiral stationary phase column appropriate for the ligand class.

  • Method Development: Develop an isocratic or gradient elution method that provides baseline separation of the two enantiomers and any expected impurities.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: Integrate the peak areas to determine the enantiomeric purity (ee) and the percentage of any other impurities present. The ee is calculated as (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Visualizations

Impurity_Identification_Workflow Troubleshooting Workflow for Osmium Catalysis cluster_problem Observed Issue cluster_analysis Initial Analysis cluster_identification Identify Root Cause cluster_solution Corrective Action Problem Poor Catalyst Performance (Low Yield, Low ee, Deactivation) Catalyst_Check Analyze Os Precursor (e.g., ICP-MS for metals) Problem->Catalyst_Check Reagent_Check Analyze Reagents & Solvents (e.g., HPLC, GC-MS) Problem->Reagent_Check Metallic_Impurity Metallic Impurities (Ru, Fe, etc.) Catalyst_Check->Metallic_Impurity Catalyst_State Incorrect Catalyst State (e.g., OsO2) Catalyst_Check->Catalyst_State Organic_Impurity Organic/Solvent Contaminants Reagent_Check->Organic_Impurity Purify_Catalyst Purify Os Precursor (Sublimation) Metallic_Impurity->Purify_Catalyst Purify_Reagents Purify Solvents/Reagents (Distillation, Chromatography) Organic_Impurity->Purify_Reagents Optimize_Conditions Optimize Reaction (Temperature, Ligand Conc.) Catalyst_State->Optimize_Conditions

Caption: A logical workflow for diagnosing and resolving common issues in osmium catalysis.

Dihydroxylation_Cycle_and_Deactivation Catalytic Cycle and Deactivation Pathways Active_Catalyst Active Os(VIII) Complex Osmate_Ester Os(VI) Osmate Ester Active_Catalyst->Osmate_Ester Alkene + Ligand Osmate_Ester->Active_Catalyst Regeneration Product Diol Product Osmate_Ester->Product Hydrolysis Deactivated_Os Deactivated Os(IV) (e.g., OsO₂) Osmate_Ester->Deactivated_Os Failure to Regenerate CoOxidant Co-oxidant CoOxidant->Osmate_Ester Re-oxidation Poison Catalyst Poison (e.g., Sulfur compounds) Poison->Active_Catalyst Poisoning

Caption: The desired catalytic cycle for dihydroxylation and common impurity-driven deactivation pathways.

References

Stabilizing osmium(IV) hexachloride calibration standards in HCl acid matrix.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with osmium(IV) hexachloride ([OsCl₆]²⁻) calibration standards in a hydrochloric acid (HCl) matrix. It includes frequently asked questions (FAQs) and troubleshooting guides to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acid matrix for preparing Osmium(IV) hexachloride standards?

A1: Hydrochloric acid (HCl) is the preferred acid matrix for stabilizing osmium(IV) hexachloride standards.[1][2] Oxidizing acids, such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄), can promote the formation of volatile and highly toxic osmium tetroxide (OsO₄), leading to inaccurate standard concentrations.[1][2][3]

Q2: What is the ideal HCl concentration for ensuring the stability of working standards?

A2: For short-term use, working calibration standards should be prepared in a final concentration of 1.0% to 1.5% v/v HCl.[1][2][4][5] Studies have shown that standards stabilized in this concentration range show consistent emission intensities and have a shelf life of up to 72 hours when refrigerated.[1][2][4]

Q3: How should I store my Osmium(IV) hexachloride stock and working standards?

A3: Both stock and working standards should be stored in tightly sealed glass containers, protected from light.[1] It is critical to refrigerate the solutions at temperatures below 10°C.[1][2][4] Storage at room temperature, especially at low HCl concentrations, leads to rapid degradation and instability.[1][2][4] Direct exposure to sunlight can also cause the formation of black precipitates (OsO₂∙2H₂O).[1]

Q4: What are the primary signs of instability in my osmium standards?

A4: Signs of instability include:

  • Instrumental Signal Drift: An unexpected increase or decrease in sensitivity (emission intensity in ICP-OES) over time is a primary indicator. An increase in signal may suggest the formation of volatile OsO₄, which is more efficiently nebulized and ionized in the plasma.[2]

  • Visual Changes: The formation of a black-colored precipitate, identified as hydrated osmium dioxide (OsO₂∙2H₂O), indicates degradation.[1] Black stains may also appear on the stoppers of volumetric flasks.[1][2]

  • Color Change: A change in the solution's color from its initial yellowish-brown can also indicate a change in osmium speciation.

Q5: What chemical reactions cause the instability of [OsCl₆]²⁻ in aqueous HCl?

A5: In aqueous solutions, the [OsCl₆]²⁻ anion can undergo several reactions that lead to instability, including hydrolysis, aquatation, and disproportionation.[1][2] These reactions involve the replacement of chloride ligands with water or hydroxide (B78521) ions, forming species like [OsCl₅(H₂O)]⁻ and [OsCl₄(H₂O)₂].[1] These aqua-complexes can then dimerize and, under certain conditions, oxidize to form volatile OsO₄.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Upward Signal Drift / Increased Sensitivity Over Time Formation of volatile osmium tetroxide (OsO₄) due to low HCl concentration or oxidation.Increase the HCl concentration of the standards to 1.0-1.5% v/v. Prepare fresh standards and store them in a refrigerator below 10°C. Ensure you are not using oxidizing acids like HNO₃ in the final dilution.[1][2]
Downward Signal Drift / Decreased Sensitivity Precipitation of osmium species (e.g., OsO₂∙2H₂O) or adsorption of osmium onto container walls/tubing.Visually inspect standards for precipitates. Prepare fresh standards in 1.0-1.5% v/v HCl. Ensure thorough rinsing of the sample introduction system between standards and samples.
Poor Reproducibility Between Replicate Measurements Instability of the standard during the analytical run. Instrumental issues.Ensure the standard is maintained at a cool temperature and analyzed promptly after preparation. Check the stability of the instrument with a stable quality control standard. Verify ICP-OES/MS parameters such as gas flow rates and power.[5]
Black Precipitate in Standard Solution Hydrolysis and subsequent reduction of osmium(IV). Exposure to light.[1]Discard the standard. Prepare a fresh standard in a higher concentration of HCl (1.0-1.5%). Store the new standard in an amber or foil-wrapped glass bottle in a refrigerator to protect it from light.[1]
Inconsistent Calibration Curves from Different Stock Solutions The initial stock solutions may have different HCl concentrations for stabilization (e.g., 7% vs 15%), affecting the final matrix of the working standards and leading to different instrumental responses.[1][2]When preparing new working standards, ensure the final acid matrix is consistent across all standards and samples. If using a new stock solution, perform a verification check against the old one.

Data Presentation

Stability of Osmium(IV) Standards under Various Conditions

The following table summarizes the stability of osmium calibration standards based on emission intensity measurements over 96 hours.

HCl Concentration (% v/v)Storage ConditionStability DurationObservations
None Added Room Temperature< 24 hoursSignificant increase in emission intensity after 24 hours, indicating instability.[1][2][4]
0.2 - 0.6 Refrigerated (<10°C)< 48 hoursGradual increase in emission intensity over time.[5]
1.0 Refrigerated (<10°C)Up to 48 hoursConsistent emission intensities observed.[1][2][4]
1.5 Refrigerated (<10°C)Up to 72 hoursStable emission intensities with no significant sensitivity drifts.[1][2][4][5]

Data synthesized from Chiweshe et al. (2020).[1][2][4]

Experimental Protocols

Preparation of a 1000 mg/L Osmium Stock Solution

This protocol is adapted from a NIST procedure for creating an SI-traceable standard and should be performed with appropriate safety precautions, including working in a fume hood.[3]

Materials:

  • Ammonium hexachloroosmate(IV), (NH₄)₂[OsCl₆] salt

  • Concentrated Hydrochloric Acid (HCl), trace metal grade

  • Deionized water (18 MΩ·cm)

  • 100 mL Grade A volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh the amount of (NH₄)₂[OsCl₆] required to make a 1000 mg/L Os solution. The exact mass will depend on the purity of the salt. (Note: The molecular weight of (NH₄)₂[OsCl₆] is ~439.08 g/mol , and Os is ~190.23 g/mol ).

  • Quantitatively transfer the weighed salt to a 100 mL volumetric flask.

  • Add approximately 20 mL of concentrated HCl to the flask to dissolve the salt. Gentle swirling may be required.

  • Once the salt is fully dissolved, dilute to the 100 mL mark with deionized water. This will result in a stock solution in approximately 20% HCl.

  • Cap the flask securely and invert several times to ensure the solution is homogeneous.

  • Transfer the solution to a clean, labeled glass storage bottle and store in a refrigerator.

Preparation and Stabilization of Working Calibration Standards

This protocol is based on the stability investigation by Chiweshe et al.[1][2][5]

Materials:

  • 1000 mg/L Osmium stock solution (in HCl)

  • Concentrated Hydrochloric Acid (HCl), trace metal grade

  • Deionized water (18 MΩ·cm)

  • Calibrated micropipettes

  • 100 mL Grade A volumetric flasks

Procedure:

  • Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mg/L) by diluting the 1000 mg/L Os stock solution.

  • For each standard, calculate the volume of stock solution needed.

  • In each 100 mL volumetric flask, add 1.5 mL of concentrated HCl. This will ensure the final acid concentration is 1.5% v/v.

  • Pipette the calculated aliquot of the 1000 mg/L Os stock solution into the corresponding volumetric flask.

  • Dilute to the mark with deionized water.

  • Cap and homogenize the solution by inverting the flask multiple times.

  • These standards should be prepared fresh and stored in a refrigerator at <10°C until analysis. Analyze within 48-72 hours for best results.[1][2][4]

ICP-OES Analysis Method

The following are typical operating parameters for osmium analysis.[5]

ParameterCondition
RF Power 1.2 kW
Plasma View Radial (Vertical Torch)
Coolant Gas Flow 14.0 L/min
Plasma Gas Flow 1.2 L/min
Carrier Gas Flow 0.7 L/min
Sample Uptake Rate 1.5 mL/min
Rinse Time > 60 seconds (or until signal returns to baseline)
Analytical Wavelength Os 225.585 nm

Visualizations

Osmium_Degradation_Pathway cluster_conditions OsCl6 [OsCl₆]²⁻ (Stable in high [HCl]) OsCl5_H2O [OsCl₅(H₂O)]⁻ OsCl6->OsCl5_H2O +H₂O -Cl⁻ Precipitate OsO₂·2H₂O (Black Precipitate) OsCl6->Precipitate OsCl4_H2O2 [OsCl₄(H₂O)₂] OsCl5_H2O->OsCl4_H2O2 +H₂O -Cl⁻ Dimer [{(HO)Cl₄Os}₂O]⁴⁻ OsCl4_H2O2->Dimer Dimerization OsO4 OsO₄ (Volatile) Dimer->OsO4 LowHCl Low [HCl] Aqueous Solution Oxidation Oxidation Light Light Exposure

Caption: Degradation pathway of [OsCl₆]²⁻ in aqueous solution.

Troubleshooting_Workflow Start Inconsistent Osmium Signal or Poor Reproducibility CheckVisual Visually Inspect Standards Start->CheckVisual ResultPrecipitate Precipitate or Cloudiness Found CheckVisual->ResultPrecipitate Yes ResultClear Solution is Clear CheckVisual->ResultClear No CheckMatrix Verify Final HCl Concentration in Standards ResultLowHCl [HCl] < 1.0% CheckMatrix->ResultLowHCl Yes ResultGoodHCl [HCl] is 1.0-1.5% CheckMatrix->ResultGoodHCl No CheckAge Check Age & Storage of Standards ResultOld > 72 hrs old or Improperly Stored CheckAge->ResultOld Yes ResultFresh Fresh & Stored Correctly CheckAge->ResultFresh No CheckInstrument Verify Instrument Performance ResultInstFail QC Fails or High RSD CheckInstrument->ResultInstFail Yes ResultInstPass QC Pass CheckInstrument->ResultInstPass No ActionPrepareNew Action: Prepare Fresh Standards in 1.5% HCl, Protect from Light, Refrigerate ResultPrecipitate->ActionPrepareNew ResultClear->CheckMatrix ResultLowHCl->ActionPrepareNew ResultGoodHCl->CheckAge ResultOld->ActionPrepareNew ResultFresh->CheckInstrument ActionTroubleshootInst Action: Troubleshoot Instrument (e.g., Rinse times, Gas flows, Cones, Nebulizer) ResultInstFail->ActionTroubleshootInst End Problem Resolved ResultInstPass->End ActionPrepareNew->End ActionTroubleshootInst->End

Caption: Troubleshooting workflow for osmium standard instability.

References

Technical Support Center: Industrial Synthesis of Ammonium Hexachloroosmate ((NH₄)₂[OsCl₆])

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in scaling up the synthesis of ammonium (B1175870) hexachloroosmate. It provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the transition from laboratory to industrial-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of (NH₄)₂[OsCl₆] synthesis.

Issue 1: Low or Inconsistent Product Yield

Q: We are experiencing significantly lower yields and batch-to-batch inconsistency since moving from a lab to a pilot-scale reactor. What are the likely causes and how can we troubleshoot this?

A: Low and inconsistent yields during scale-up are common and can stem from several factors related to reaction kinetics, mass and heat transfer, and reagent stability.[1] Conditions optimized at the lab scale often do not translate directly to larger vessels.[1]

Potential Causes & Troubleshooting Steps:

  • Inadequate Mixing and Agitation:

    • Problem: Large reactors can have inefficient mixing, leading to localized concentration gradients and "dead zones." This affects reaction rates and can cause uneven nucleation and crystal growth.[2]

    • Solution: Review the design of your reactor's agitation system. Ensure the impeller type and speed are sufficient to maintain a homogeneous suspension. For crystallization processes, improper agitation can also lead to inconsistent crystal sizes.[3] Consider installing baffles to improve mixing efficiency.

  • Poor Temperature Control:

    • Problem: Maintaining a consistent temperature is harder in large volumes due to a lower surface-area-to-volume ratio, which impacts heat transfer.[4] Temperature fluctuations can affect reaction kinetics and the solubility of (NH₄)₂[OsCl₆], potentially leading to premature precipitation or dissolution.[5]

    • Solution: Implement a robust temperature control system. Monitor the temperature at multiple points within the reactor to identify and eliminate hot or cold spots.[6]

  • Reagent Degradation or Impurities:

    • Problem: Starting materials, especially osmium tetroxide (OsO₄) if used, are highly reactive. OsO₄ is volatile and can be lost from the reaction, particularly at elevated temperatures.[7] Impurities in reagents can interfere with the reaction or crystallization process.[5]

    • Solution: Verify the purity of all reagents. If using OsO₄, ensure the reaction vessel is well-sealed.[7] Consider alternative, less volatile osmium sources for industrial-scale synthesis.

  • Suboptimal Precipitation/Crystallization Conditions:

    • Problem: Rapid crystallization, often caused by fast cooling or high supersaturation, can trap impurities and lead to fine powders that are difficult to filter, reducing the isolated yield.[8]

    • Solution: Optimize the cooling rate and the rate of reagent addition to control the level of supersaturation. A slower, more controlled crystallization process generally results in larger, purer crystals that are easier to handle.[8]

Issue 2: Product Purity Does Not Meet Specifications

Q: The final (NH₄)₂[OsCl₆] product from our scaled-up process contains unacceptable levels of impurities. What are the common sources of contamination and how can we improve purity?

A: Product contamination at an industrial scale can be caused by byproducts, unreacted starting materials, or impurities introduced from reagents or equipment.[9]

Potential Causes & Troubleshooting Steps:

  • Formation of Byproducts:

    • Problem: Side reactions can become more significant under non-optimal conditions that may occur during scale-up, such as localized temperature variations.[4] For instance, if using a reductive process, incomplete reduction of Os(VIII) or Os(VI) could lead to mixed-valence osmium species.

    • Solution: Re-evaluate and optimize reaction parameters like temperature, pH, and stoichiometry for the larger scale. Use analytical techniques (e.g., HPLC, ICP-MS) to identify the specific impurities and adjust the process to minimize their formation.

  • Inefficient Washing and Filtration:

    • Problem: The filtration and washing steps are critical for removing soluble impurities. On a large scale, it can be challenging to ensure the entire product cake is washed evenly.

    • Solution: Utilize equipment like an Agitated Nutsche Filter Dryer (ANFD), which allows for contained washing and drying cycles, ensuring more uniform and efficient purification.[9] Optimize the choice of wash solvent and the number of wash cycles.

  • Contamination from Feed Solution:

    • Problem: Impurities in the starting materials or solvents can be incorporated into the final product.[3]

    • Solution: Implement rigorous quality control for all incoming raw materials. Use high-purity solvents and filter feed solutions before they enter the reactor to remove any particulate matter.[3]

Issue 3: Poor Product Handling and Isolation

Q: The (NH₄)₂[OsCl₆] crystals produced are very fine, leading to clogged filters and long filtration times. How can we improve the crystal size and morphology?

A: Crystal size and morphology are heavily influenced by the conditions during precipitation and crystallization.[3]

Potential Causes & Troubleshooting Steps:

  • High Nucleation Rate:

    • Problem: A high rate of nucleation relative to the rate of crystal growth results in a large number of small crystals. This is often caused by high supersaturation, rapid cooling, or intense agitation.[8]

    • Solution: Control the rate of supersaturation by slowing the addition of the precipitating agent (e.g., NH₄Cl solution) or by implementing a more gradual cooling profile. Adjust the agitation speed to a level that keeps solids suspended without causing excessive secondary nucleation.[3]

  • Scaling and Fouling of Equipment:

    • Problem: Crystals can adhere to the surfaces of the reactor and pipes, a phenomenon known as scaling or fouling. This can restrict flow and lead to operational issues.[6]

    • Solution: Ensure reactor surfaces are smooth and clean. Temperature variations between the bulk solution and the reactor walls can promote scaling; ensure uniform heating/cooling.[6] In some cases, specific additives can be used to modify crystal habits and reduce scaling.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling osmium compounds on an industrial scale? A1: The primary safety concern is the high toxicity of osmium tetroxide (OsO₄), which is volatile and can be a starting material or an oxidation byproduct. Inhalation can cause severe respiratory damage, and it can stain the cornea, potentially leading to blindness.[7][10]

  • Engineering Controls: All operations involving osmium compounds, especially those with the potential to form OsO₄, must be conducted in a well-ventilated area, preferably within a closed system or a certified fume hood.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, double-layered nitrile gloves, and a lab coat.[7]

  • Decontamination: Spills and contaminated labware must be decontaminated. Aqueous solutions of sodium sulfite (B76179) or corn oil can be used to reduce OsO₄ to the less hazardous osmium dioxide.[11]

Q2: Which synthesis route for (NH₄)₂[OsCl₆] is most suitable for industrial scale-up? A2: While several lab-scale methods exist, the most suitable industrial process often prioritizes safety, cost, and efficiency. A common and safer route involves the reaction of a soluble osmium salt, like sodium hexachloroosmate (Na₂[OsCl₆]), with ammonium chloride. This avoids the direct handling of the highly toxic and volatile osmium tetroxide (OsO₄).[12] The choice depends on the availability and cost of the osmium precursor.[13]

Q3: How should waste streams containing osmium be managed? A3: Osmium-containing waste is considered hazardous and must be disposed of according to regulations.[11] Waste streams should be collected and treated to recover the precious metal, which is both economically and environmentally prudent.[14] Hydrometallurgical and pyrometallurgical processes are used for precious metal recovery from industrial waste.[14][15] Do not dispose of osmium waste down the drain.[11]

Q4: What are the key economic considerations for scaling up (NH₄)₂[OsCl₆] synthesis? A4: The primary economic driver is the high cost and rarity of osmium.[13]

  • Yield Maximization: Every percentage point of yield has a significant financial impact. Process optimization to maximize yield is critical.[9]

  • Reagent Costs: The cost of the osmium precursor is the largest contributor.

  • Cycle Time: Efficient processes with shorter cycle times reduce operational costs.

  • Precious Metal Recovery: Implementing a robust system for recovering osmium from waste streams and off-spec batches is essential for economic viability.[16]

Data Presentation

Table 1: Key Process Parameters and Their Impact on (NH₄)₂[OsCl₆] Synthesis Scale-up

ParameterLaboratory ScaleIndustrial Scale ChallengesRecommended Control StrategyImpact on Quality/Yield
Temperature Easily controlled with heating mantle/ice bath.Slower heat transfer, potential for hot/cold spots.[4]Use jacketed reactors with efficient heat transfer fluid and multi-point temperature monitoring.Affects reaction rate, solubility, and byproduct formation.[5]
Agitation Magnetic stir bar provides adequate mixing.Inefficient mixing can lead to concentration gradients and poor suspension.[2]Use appropriately designed impellers and baffles. Correlate agitation speed to power per unit volume.Critical for reaction kinetics, crystal size distribution, and preventing solids from settling.[3]
Rate of Addition Manual addition via pipette or dropping funnel.Requires precise control via automated dosing pumps.Implement a programmed, slow addition rate to control supersaturation.Affects nucleation rate and crystal size. Slow addition promotes larger crystals.[8]
Filtration Simple Büchner funnel filtration.Can be slow; potential for filter clogging with fine particles.Use pressure or vacuum filtration systems like Nutsche filter dryers.Affects process time and efficiency of impurity removal.
Purity of Reagents Typically use high-purity analytical grade.Bulk sourcing may introduce variability and impurities.[9]Implement stringent quality control on all incoming raw materials.Impurities can inhibit the reaction or be incorporated into the product.[5]

Experimental Protocols

Representative Laboratory-Scale Synthesis of (NH₄)₂[OsCl₆]

This protocol is provided as a baseline for understanding the chemistry involved. Safety Precaution: This procedure must be performed in a certified chemical fume hood while wearing all appropriate PPE.

Objective: To synthesize ammonium hexachloroosmate from hexachloroosmic acid.

Materials:

  • Hexachloroosmic acid (H₂[OsCl₆]) solution

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a beaker, dilute a known concentration of hexachloroosmic acid solution with deionized water.

  • While stirring the hexachloroosmic acid solution vigorously, slowly add a saturated solution of ammonium chloride dropwise.

  • A dark red precipitate of (NH₄)₂[OsCl₆] will begin to form immediately.

  • Continue adding the ammonium chloride solution until precipitation appears complete.

  • Allow the mixture to stir for an additional 30 minutes at room temperature to ensure complete reaction.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with small portions of cold deionized water and then ethanol to remove any unreacted starting materials and other soluble impurities.

  • Dry the resulting dark red crystalline solid in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Mandatory Visualization

Diagram 1: General Workflow for (NH₄)₂[OsCl₆] Synthesis and Purification

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_final Final Product reagent_prep Reagent Preparation (Osmium Salt Solution, NH4Cl Solution) qc1 QC Check (Purity Analysis) reagent_prep->qc1 reactor Jacketed Reactor qc1->reactor Charge Reagents precipitation Controlled Precipitation (Slow Addition, Temp Control) reactor->precipitation aging Aging (Complete Crystallization) precipitation->aging filtration Filtration (e.g., Nutsche Filter Dryer) aging->filtration Transfer Slurry washing Washing (Solvent Selection) filtration->washing drying Drying (Vacuum Oven) washing->drying final_product Final Product ((NH4)2[OsCl6]) drying->final_product qc2 Final QC (Purity, Particle Size) final_product->qc2 packaging Packaging qc2->packaging

Caption: A generalized workflow for the industrial synthesis and purification of (NH₄)₂[OsCl₆].

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield or Inconsistent Results check_params Review Process Parameters (Temp, Agitation, Addition Rate) start->check_params params_ok Parameters Consistent with SOP? check_params->params_ok check_reagents Verify Reagent Purity and Stoichiometry reagents_ok Reagents Meet Spec? check_reagents->reagents_ok check_isolation Evaluate Isolation Step (Filtration & Washing) isolation_ok Product Loss During Isolation? check_isolation->isolation_ok params_ok->check_reagents Yes adjust_params Optimize Parameters for Scale (CFD Modeling, Heat Transfer Calcs) params_ok->adjust_params No reagents_ok->check_isolation Yes source_reagents Source High-Purity Reagents Implement Incoming QC reagents_ok->source_reagents No optimize_isolation Optimize Washing Solvent/Volume Improve Filter Performance isolation_ok->optimize_isolation Yes end_good Yield Improved isolation_ok->end_good No adjust_params->end_good source_reagents->end_good optimize_isolation->end_good

Caption: A decision tree for troubleshooting low yield in (NH₄)₂[OsCl₆] synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ammonium Hexachloroosmate(IV) and Potassium Hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two common hexachloroosmate(IV) salts: Ammonium (B1175870) hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) and Potassium hexachloroosmate(IV) (K₂[OsCl₆]). Understanding the distinct properties of these compounds is crucial for their effective application in synthesis, catalysis, and materials science. This document summarizes their key physicochemical characteristics, outlines experimental protocols for their comparative analysis, and presents a logical framework for understanding their differential reactivity.

Key Performance Indicators: A Tabular Comparison

The following table summarizes the available quantitative and qualitative data for the two compounds. It is important to note that the data has been aggregated from various sources, and direct comparative studies under identical conditions are limited.

PropertyAmmonium Hexachloroosmate(IV)Potassium Hexachloroosmate(IV)Citation(s)
Chemical Formula (NH₄)₂[OsCl₆]K₂[OsCl₆][1][2]
Molar Mass ( g/mol ) 439.02481.14[3][4]
Appearance Red to dark red crystalsDark red to black solid[1][2]
Density (g/cm³) 2.933.42[5][6]
Solubility in Water Poorly soluble in cold water, described as "soluble"Slightly soluble, also described as "freely soluble"[1][2][3][4]
Thermal Decomposition Sublimes at 170 °CDecomposes at >600 °C[6][7]

Understanding Reactivity Differences: A Logical Framework

The primary difference in reactivity between the ammonium and potassium salts of hexachloroosmate(IV) stems from the nature of the cation. The ammonium ion (NH₄⁺) is susceptible to decomposition, particularly at elevated temperatures, which can influence the overall reaction pathway.

G Logical Comparison of Reactivity cluster_Ammonium Ammonium Hexachloroosmate(IV) cluster_Potassium Potassium Hexachloroosmate(IV) A1 Lower Thermal Stability A2 Decomposition of NH₄⁺ cation A1->A2 leads to A3 Potential for Reductive Elimination A2->A3 Reactivity Reactivity A3->Reactivity Influences K1 Higher Thermal Stability K2 Stable K⁺ cation K1->K2 due to K3 Acts as a simple salt K2->K3 K3->Reactivity Influences G Workflow for Solubility Determination start Start step1 Add excess salt to water start->step1 step2 Equilibrate and stir at constant T step1->step2 step3 Settle and filter supernatant step2->step3 step4 Dilute saturated solution step3->step4 step5 Measure absorbance via UV-Vis step4->step5 step6 Calculate concentration step5->step6 end End step6->end G TGA Experimental Workflow start Start step1 Weigh sample into TGA pan start->step1 step2 Place in TGA and purge with inert gas step1->step2 step3 Heat at a constant rate step2->step3 step4 Record mass vs. temperature step3->step4 step5 Analyze TGA curve step4->step5 end End step5->end

References

A comparative study of different osmium precursors for catalytic applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osmium catalysts are powerful tools in organic synthesis, renowned for their efficiency in a range of transformations including asymmetric dihydroxylation, hydrogenations, and various oxidation reactions. The choice of the initial osmium precursor can significantly impact catalyst preparation, handling, cost, and overall performance. This guide provides an objective comparison of common osmium precursors—Osmium Tetroxide (OsO₄), Potassium Osmate (K₂[OsO₂(OH)₄]), and Osmium(III) Chloride (OsCl₃)—supported by experimental data for key catalytic applications.

Executive Summary

This guide compares three primary osmium precursors across two major catalytic applications: the Sharpless asymmetric dihydroxylation of alkenes and the transfer hydrogenation of ketones.

  • Osmium Tetroxide (OsO₄): A highly effective but also highly toxic and volatile precursor. It is a potent oxidizing agent and readily participates in the catalytic cycle for dihydroxylation.

  • Potassium Osmate (K₂[OsO₂(OH)₄]): A safer, non-volatile alternative to OsO₄. It is a stable crystalline solid and is commonly used in the commercially available AD-mix preparations for asymmetric dihydroxylation.[1]

  • Osmium(III) Chloride (OsCl₃): A versatile precursor for generating a variety of osmium catalysts, particularly for hydrogenation reactions. It is a solid and less volatile than OsO₄.[1]

Data Presentation: Performance Comparison

The following table summarizes the performance of catalysts derived from different osmium precursors in the asymmetric dihydroxylation of (E)-stilbene and the asymmetric transfer hydrogenation of acetophenone (B1666503).

Catalytic ReactionOsmium PrecursorSubstrateCatalyst SystemConversion (%)Yield (%)Enantiomeric Excess (ee, %)Turnover Frequency (TOF, h⁻¹)
Asymmetric Dihydroxylation K₂[OsO₂(OH)₄] (in AD-mix-β)(E)-StilbeneK₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃>9594≥99-
Racemic Dihydroxylation OsCl₃(E)-StilbeneOsCl₃, Quinuclidine, K₃Fe(CN)₆, K₂CO₃-90N/A-
Asymmetric Transfer Hydrogenation OsCl₂-derived pincer complexAcetophenone[OsCl(CNN)((R,S)-Josiphos*)]>95-up to 9910⁵ - 10⁶

Data for K₂[OsO₂(OH)₄] and OsCl₃ in dihydroxylation are adapted from references[1][2]. Data for the OsCl₂-derived pincer complex in transfer hydrogenation is adapted from reference[3]. Note that the Os(II) pincer catalyst is synthesized from an Os(II) precursor, which can be prepared from OsCl₃.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of (E)-Stilbene using AD-mix-β

This protocol is adapted from established literature procedures for the synthesis of (R,R)-hydrobenzoin.[2]

Materials:

Procedure:

  • Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool to 0 °C.

  • To the cooled solvent, add AD-mix-β with vigorous stirring.

  • Add (E)-stilbene to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite and continue stirring for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure (R,R)-hydrobenzoin.

Synthesis of an Os(II) Pincer Complex for Transfer Hydrogenation

The following is a general procedure for the synthesis of an Os(II) CNN pincer complex, which is an effective catalyst for the transfer hydrogenation of ketones. This synthesis starts from an Os(II) precursor, which can be derived from OsCl₃.[3]

Materials:

  • [OsCl₂(PPh₃)₃] (can be synthesized from OsCl₃)

  • Chiral HCNN ligand (e.g., (S)-2-(1-aminoethyl)-6-(2-naphthyl)pyridine)

  • Chiral diphosphine ligand (e.g., (R,S)-Josiphos*)

  • Toluene (B28343)

  • 2-Propanol

  • Triethylamine (NEt₃)

Procedure:

  • In a reaction vessel, combine [OsCl₂(PPh₃)₃], the chiral HCNN ligand, and the chiral diphosphine ligand in a suitable solvent such as toluene or 2-propanol.

  • Add a base, such as triethylamine, to the mixture.

  • Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by techniques like NMR or TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the desired Os(II) pincer complex.

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines the general procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral Os(II) pincer complex.[3]

Materials:

  • Acetophenone

  • Chiral Os(II) pincer complex (e.g., [OsCl(CNN)((R,S)-Josiphos*)])

  • 2-Propanol (as both solvent and hydrogen source)

  • Sodium isopropoxide (NaOiPr)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the chiral Os(II) pincer complex in 2-propanol.

  • Add acetophenone to the solution.

  • Initiate the reaction by adding a solution of sodium isopropoxide in 2-propanol.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the conversion of acetophenone to 1-phenylethanol (B42297) by gas chromatography (GC) or other suitable analytical techniques.

  • Upon completion, cool the reaction mixture and quench with a suitable reagent.

  • The product can be isolated and purified by standard techniques such as distillation or column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Mandatory Visualization

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Sharpless asymmetric dihydroxylation, a key reaction in organic synthesis for the enantioselective formation of vicinal diols.

Sharpless_Asymmetric_Dihydroxylation cluster_cycle Primary Catalytic Cycle OsO4_L OsO₄-Ligand Complex (Os(VIII)) OsmateEster Osmate(VI) Ester OsO4_L->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol Diol Product OsmateEster->Diol Hydrolysis OsVI Reduced Os(VI) Species OsmateEster->OsVI Hydrolysis OsVI->OsO4_L Reoxidation (Co-oxidant) Cooxidant_red Reduced Co-oxidant Cooxidant_ox Oxidized Co-oxidant Dihydroxylation_Workflow start Start reaction_setup Reaction Setup (AD-mix, Solvent, Alkene) start->reaction_setup reaction Stir at 0°C (Monitor by TLC) reaction_setup->reaction quench Quench Reaction (Sodium Sulfite) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction wash_dry Wash and Dry (Brine, MgSO₄) extraction->wash_dry concentrate Concentration (Rotary Evaporator) wash_dry->concentrate purify Purification (Recrystallization) concentrate->purify end Pure Diol purify->end

References

Validating Osmium Content in Ammonium Hexachloroosmate: A Comparative Guide to Elemental Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the elemental composition of coordination compounds is paramount. This guide provides a comparative analysis of various analytical techniques for validating the osmium content in ammonium (B1175870) hexachloroosmate ((NH₄)₂[OsCl₆]), a common precursor in the synthesis of osmium-containing molecules.

The theoretical percentage of osmium in ammonium hexachloroosmate is a crucial benchmark for assessing the purity of the compound. Based on the molar mass of (NH₄)₂[OsCl₆] (439.01 g/mol ) and the atomic weight of osmium (190.23 g/mol ), the theoretical osmium content is calculated to be 43.33% .[1][2] This guide explores and contrasts several established analytical methods for experimentally verifying this value, presenting their underlying principles, detailed experimental protocols, and comparative data.

Comparison of Analytical Techniques for Osmium Content

A variety of instrumental and classical methods can be employed to determine the osmium content in (NH₄)₂[OsCl₆]. The choice of technique often depends on factors such as the required accuracy and precision, sample throughput, and available instrumentation. The table below summarizes the performance of key analytical methods.

Analytical TechniqueSample PreparationPrinciple of DetectionReported Osmium Content (%)AdvantagesDisadvantages
Gravimetric Analysis Thermal decomposition of the salt in a hydrogen atmosphere.The final mass of the metallic osmium residue is measured.43.35 ± 0.02High accuracy and precision, considered a primary method.Time-consuming, requires specialized equipment (tube furnace).
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Dissolution of the salt in an acidic matrix (e.g., 7% HCl).[3][4]Atoms are excited in a high-temperature plasma and emit light at characteristic wavelengths.43.3 (value derived from standard solution)High throughput, good sensitivity, widely available.Potential for spectral interferences.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Microwave-assisted acid digestion to bring the sample into solution.Ions are generated in a plasma and separated based on their mass-to-charge ratio.Not explicitly found for (NH₄)₂[OsCl₆] in searches.Extremely high sensitivity (trace and ultra-trace analysis), isotopic analysis capability.[5][6][7]More complex instrumentation, potential for isobaric interferences.
X-ray Fluorescence (XRF) Spectroscopy Direct analysis of the solid powder, potentially pressed into a pellet.[8]X-rays excite core-level electrons, and the resulting fluorescence is characteristic of the element.Not explicitly found for (NH₄)₂[OsCl₆] in searches.Non-destructive, rapid analysis, minimal sample preparation.[9]Generally lower sensitivity and precision compared to ICP techniques, matrix effects can be significant.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for the key experiments discussed.

Gravimetric Analysis

This method, adapted from established procedures for the accurate assay of osmium, involves the thermal decomposition of the ammonium hexachloroosmate salt to pure osmium metal.[1]

Procedure:

  • Accurately weigh approximately 0.5 g of (NH₄)₂[OsCl₆] into a tared ceramic boat.

  • Place the boat into a quartz tube within a tube furnace.

  • Heat the sample under a continuous flow of hydrogen gas. The temperature program should be ramped slowly to 600 °C and held for 2 hours to ensure complete reduction of the osmium salt to metallic osmium.

  • After cooling to room temperature under the hydrogen atmosphere, carefully remove the boat and weigh the remaining osmium metal.

  • The percentage of osmium is calculated as: (mass of osmium metal / initial mass of (NH₄)₂[OsCl₆]) * 100.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a widely used technique for the elemental analysis of aqueous solutions.

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of (NH₄)₂[OsCl₆] and dissolve it in a 100 mL volumetric flask with 7% hydrochloric acid to create a stock solution.[3][4]

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified osmium standard solution with the same 7% HCl matrix to cover a range of concentrations (e.g., 1, 5, 10, 25, 50 ppm).

  • Instrumentation: Use a calibrated ICP-OES instrument. Purge the system with the blank (7% HCl) before and after each measurement.

  • Analysis: Aspirate the prepared sample solution and calibration standards into the plasma.

  • Quantification: Measure the emission intensity at a characteristic osmium wavelength (e.g., 225.581 nm). The concentration of osmium in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

For ICP-MS analysis, complete digestion of the sample is crucial to avoid damaging the instrument and to ensure accurate results.

Procedure:

  • Sample Preparation: Accurately weigh a small amount (e.g., 25-50 mg) of (NH₄)₂[OsCl₆] into a microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia).

  • Microwave Digestion: Subject the vessel to a suitable microwave digestion program to ensure complete dissolution of the sample.

  • Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water to bring the osmium concentration within the linear range of the instrument.

  • Analysis: Introduce the diluted sample into the ICP-MS. Monitor a specific osmium isotope (e.g., ¹⁹²Os) to minimize isobaric interferences. Quantification is typically performed using an internal standard and a calibration curve.[7]

X-ray Fluorescence (XRF) Spectroscopy

XRF offers a rapid and non-destructive method for elemental analysis of solid samples.

Procedure:

  • Sample Preparation: For quantitative analysis, it is recommended to press the finely ground (NH₄)₂[OsCl₆] powder into a pellet using a hydraulic press. This ensures a flat and uniform surface for analysis.[8]

  • Instrumentation: Place the pellet into the sample holder of the XRF spectrometer.

  • Analysis: Irradiate the sample with X-rays. The instrument's detector will measure the energy and intensity of the emitted fluorescent X-rays.

  • Quantification: The osmium content is determined by comparing the intensity of the osmium characteristic X-ray lines (e.g., Os Lα) to those of certified reference materials with a similar matrix.

Experimental Workflow

The logical flow of validating the osmium content in (NH₄)₂[OsCl₆] can be visualized as follows:

ValidationWorkflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_results Results Sample (NH4)2[OsCl6] Grav_Prep Weighing Sample->Grav_Prep ICP_Prep Acid Digestion / Dissolution Sample->ICP_Prep XRF_Prep Pellet Pressing Sample->XRF_Prep Grav Gravimetric Analysis Grav_Prep->Grav ICP_OES ICP-OES ICP_Prep->ICP_OES ICP_MS ICP-MS ICP_Prep->ICP_MS XRF XRF XRF_Prep->XRF Data Osmium Content (%) Grav->Data ICP_OES->Data ICP_MS->Data XRF->Data Comparison Comparison with Theoretical Value Data->Comparison

Caption: Workflow for the validation of osmium content in (NH₄)₂[OsCl₆].

Conclusion

The validation of osmium content in ammonium hexachloroosmate can be reliably achieved through several analytical techniques. Gravimetric analysis stands out as a primary method delivering high accuracy, making it suitable for reference purposes. ICP-OES and ICP-MS offer higher throughput and sensitivity, with ICP-MS being the method of choice for trace and ultra-trace level determinations. XRF provides a rapid, non-destructive screening tool. The selection of the most appropriate method will be guided by the specific requirements of the research, including the desired level of accuracy, sample availability, and laboratory capabilities. For routine quality control, ICP-OES offers a good balance of speed, accuracy, and accessibility, while gravimetric analysis remains the gold standard for definitive content validation.

References

Confirming the Crystal Structure of (NH4)2[OsCl6] via X-ray Diffraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise characterization of crystalline materials is paramount. X-ray diffraction (XRD) stands as a definitive analytical technique for elucidating the crystal structure of compounds. This guide provides a comparative analysis of the crystallographic data for ammonium (B1175870) hexachloroosmate, (NH4)2[OsCl6], against similar hexachlorometallate complexes, supported by a detailed experimental protocol for powder XRD analysis.

Ammonium hexachloroosmate is an inorganic compound that forms dark red crystals.[1] Its structural integrity is crucial for its applications in catalysis and as a precursor in osmium chemistry. Powder X-ray diffraction (PXRD) is an indispensable, non-destructive technique used to confirm the crystal structure, phase purity, and crystallite size of powdered solid samples. This method is particularly valuable when single crystals of sufficient size for single-crystal XRD are unavailable.

Comparative Crystallographic Data

(NH4)2[OsCl6] adopts a cubic crystal system, a common structural motif for hexahalometallate complexes. For a comprehensive understanding, its crystallographic parameters are compared with those of analogous platinum, iridium, and potassium-containing compounds. All the compared compounds exhibit a face-centered cubic lattice with the Fm-3m space group, indicating a high degree of structural similarity.

CompoundFormulaCrystal SystemSpace GroupLattice Parameter (a) in Å
Ammonium Hexachloroosmate(NH4)2[OsCl6]CubicFm-3m9.729
Potassium HexachloroosmateK2[OsCl6]CubicFm-3m7.056[1]
Ammonium Hexachloroplatinate(NH4)2[PtCl6]CubicFm-3mNot explicitly found
Ammonium Hexachloroiridate(NH4)2[IrCl6]CubicFm-3mNot explicitly found

Note: While the crystal system and space group for (NH4)2[PtCl6] and (NH4)2[IrCl6] are confirmed to be cubic and likely Fm-3m by analogy, specific lattice parameters were not available in the search results.

Experimental Protocol: Powder X-ray Diffraction

The following protocol outlines the key steps for performing powder X-ray diffraction analysis to confirm the crystal structure of (NH4)2[OsCl6].

1. Sample Preparation:

  • Ensure the (NH4)2[OsCl6] sample is a fine, homogeneous powder to ensure random orientation of the crystallites. If necessary, gently grind the sample using an agate mortar and pestle.

  • Carefully pack the powdered sample into a sample holder. The surface of the sample should be flat and level with the surface of the holder to avoid errors in the diffraction angle. A glass slide can be used to gently press and flatten the surface.

  • For small sample quantities (a few milligrams), a low-background sample holder, such as a zero-background silicon wafer, is recommended to minimize background noise in the diffraction pattern.

2. Instrument Setup and Data Acquisition:

  • Mount the sample holder onto the goniometer of the powder X-ray diffractometer.

  • Set the X-ray source, typically a Cu Kα radiation source (λ = 1.5406 Å), to the desired operating voltage and current.

  • Define the scanning range for the 2θ angle. A typical range for initial analysis is from 10° to 80°.

  • Set the scan speed or step size and counting time. Slower scan speeds and longer counting times will improve the signal-to-noise ratio of the diffraction pattern.

  • Initiate the data collection. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different 2θ angles.

3. Data Analysis:

  • The output of the experiment is a diffractogram, which is a plot of diffraction intensity versus the 2θ angle.

  • Identify the peak positions (2θ values) of the diffraction maxima.

  • Using the Bragg's Law equation (nλ = 2d sinθ), calculate the d-spacings (interplanar distances) for each diffraction peak.

  • Compare the experimental d-spacings and relative intensities with a reference pattern from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) for (NH4)2[OsCl6].

  • A match between the experimental and reference patterns confirms the crystal structure and phase purity of the sample.

  • For a more in-depth analysis, Rietveld refinement can be performed to refine the lattice parameters and atomic positions.

Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grinding Grind Sample Packing Pack Sample Holder Grinding->Packing Mounting Mount Sample Packing->Mounting Instrument_Setup Set Instrument Parameters Mounting->Instrument_Setup Data_Collection Collect Diffraction Data Instrument_Setup->Data_Collection Diffractogram Generate Diffractogram Data_Collection->Diffractogram Peak_Analysis Identify Peak Positions Diffractogram->Peak_Analysis d_Spacing Calculate d-spacings Peak_Analysis->d_Spacing Comparison Compare with Database d_Spacing->Comparison Confirmation Confirm Crystal Structure Comparison->Confirmation

Caption: Workflow for crystal structure confirmation using powder X-ray diffraction.

References

A Comparative Guide to Osmium Catalysts Derived from Various Salts for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst precursor can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an objective comparison of the performance of osmium catalysts derived from different commercially available salts—Osmium(III) chloride (OsCl₃), Potassium osmate (K₂OsO₄), and Ammonium hexachloroosmate ((NH₄)₂OsCl₆)—in the context of olefin oxidation.

This comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for reproducibility. The guide aims to assist in the selection of the most suitable osmium precursor for specific research and development needs.

Performance Comparison in Olefin Oxidation

The catalytic performance of osmium catalysts is highly dependent on the choice of the initial osmium salt, the solvent system, and the co-oxidant. Below is a summary of quantitative data for the oxidation of trans-stilbene (B89595), a common benchmark substrate, using catalysts derived from OsCl₃ and K₂OsO₄. Despite an extensive search, directly comparable performance data for catalysts derived from (NH₄)₂OsCl₆ in the same reaction system was not available in the reviewed literature.

Osmium Salt PrecursorSubstrateReactionProductYield (%)Enantiomeric Excess (ee, %)Reference
OsCl₃trans-StilbeneOxidative CleavageBenzaldehyde84Not applicable[1]
K₂OsO₄·2H₂Otrans-StilbeneOxidative CleavageBenzaldehyde84Not applicable[1]
K₂OsO₂(OH)₄ (Potassium osmate)trans-StilbeneAsymmetric Dihydroxylation(1R,2R)-1,2-Diphenylethane-1,2-diol9397[2]

Note: The oxidative cleavage and asymmetric dihydroxylation are different reactions, leading to different products. The data is presented to showcase the utility of the catalysts derived from these precursors in olefin oxidation. The yields for the oxidative cleavage are directly comparable, showing similar performance for OsCl₃ and K₂OsO₄ under the specified conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting performance data and for designing new experiments. The following are protocols adapted from the cited literature for the preparation and use of osmium catalysts from the different salts.

Oxidative Cleavage of trans-Stilbene using OsCl₃ or K₂OsO₄·2H₂O

This protocol is based on the work of Whitehead, D. C. et al. (2006)[1].

Catalyst Preparation: The osmium salt (OsCl₃ or K₂OsO₄·2H₂O) is used directly as the catalyst precursor in the reaction mixture.

Reaction Procedure:

  • To a solution of trans-stilbene (1 equivalent) in dimethylformamide (DMF) to make a 0.1 M solution, add the osmium source (0.01 equivalents of OsCl₃ or K₂OsO₄·2H₂O).

  • Add Oxone® (4 equivalents) and sodium bicarbonate (4 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, the reaction is quenched and the product, benzaldehyde, is isolated and purified using standard laboratory techniques.

  • The yield is determined by weighing the purified product.

Asymmetric Dihydroxylation of trans-Stilbene using Potassium Osmate (K₂OsO₂(OH)₄)

This protocol is adapted from a study on the asymmetric dihydroxylation of trans-stilbenes[2].

Catalyst System Preparation: The catalyst system is prepared in situ.

Reaction Procedure:

  • In a reaction vessel, combine tert-butanol (B103910) (5 mL) and water (5 mL).

  • Add trans-stilbene (1 mmol), potassium osmate (K₂OsO₂(OH)₄, 2 mol%), and the chiral ligand (DHQD)₂–PHAL (2 mol%).

  • Stir the mixture at 25 °C for 16 hours.

  • After the reaction is complete, the product, (1R,2R)-1,2-diphenylethane-1,2-diol, is isolated and purified.

  • The yield is determined from the isolated product, and the enantiomeric excess is measured using High-Performance Liquid Chromatography (HPLC).

Preparation of a Heterogeneous Osmium Catalyst from OsCl₃

The following protocol describes the synthesis of an Os-Zn-Al hydrotalcite-like catalyst from OsCl₃·nH₂O for olefin dihydroxylation[3].

Catalyst Synthesis:

  • Prepare two solutions.

    • Solution A: Dissolve OsCl₃·nH₂O (1.53 mmol), AlCl₃·6H₂O (5.10 mmol), and ZnCl₂·6H₂O (15.3 mmol) in 10 mL of deionized water.

    • Solution B: Dissolve Na₂CO₃ (13.3 mmol) in 46 mL of 1 M NaOH.

  • Slowly add Solution A to Solution B with vigorous stirring to induce co-precipitation.

  • Age the resulting slurry, followed by filtration, washing, and drying to obtain the Os-Zn-Al hydrotalcite-like catalyst.

Catalytic Dihydroxylation of Cyclohexene (B86901):

  • To a Schlenk tube, add a nitrogen-saturated solvent system of tert-butanol/water (1:1, 6 mL).

  • Add cyclohexene (0.478 mmol), K₂CO₃ (0.956 mmol), and K₃Fe(CN)₆ (0.956 mmol).

  • Add the prepared Os-Zn-Al hydrotalcite-like catalyst (0.03 g) and an internal standard (1,2-ethanediol, 27 µL).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by gas chromatography until the starting material is completely consumed.

Experimental and Catalytic Pathway Visualizations

To better illustrate the processes involved in utilizing these osmium catalysts, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_precursor Osmium Salt Precursor Selection cluster_catalyst_formation Catalyst Formation cluster_reaction Catalytic Reaction cluster_analysis Performance Evaluation OsCl3 OsCl₃ InSitu In situ generation (Homogeneous) OsCl3->InSitu Heterogenization Immobilization on Support (Heterogeneous) OsCl3->Heterogenization K2OsO4 K₂OsO₄ K2OsO4->InSitu K2OsO4->Heterogenization NH42OsCl6 (NH₄)₂OsCl₆ NH42OsCl6->InSitu NH42OsCl6->Heterogenization Reaction Olefin + Co-oxidant InSitu->Reaction Heterogenization->Reaction Yield Yield (%) Reaction->Yield Selectivity Selectivity (e.g., ee%) Reaction->Selectivity TON Turnover Number Reaction->TON

General experimental workflow for osmium catalysis.

Sharpless_Asymmetric_Dihydroxylation OsVIII Os(VIII)O₄ OsVIIILigand Os(VIII)O₄-L OsVIII->OsVIIILigand Ligand Chiral Ligand (L) Ligand->OsVIIILigand Cycloaddition [3+2] Cycloaddition OsVIIILigand->Cycloaddition Olefin Olefin (R-CH=CH-R) Olefin->Cycloaddition OsmateEster Os(VI) Osmate Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis Diol cis-Diol Hydrolysis->Diol OsVI Os(VI) Hydrolysis->OsVI Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII

Catalytic cycle for Sharpless Asymmetric Dihydroxylation.

Conclusion

The selection of an osmium salt precursor has a notable influence on the outcome of catalytic oxidation of olefins. For the oxidative cleavage of trans-stilbene, both OsCl₃ and K₂OsO₄ demonstrate comparable and high yields, suggesting that for this particular transformation, the choice between these two precursors may be guided by factors such as cost, solubility, and ease of handling.

Researchers are encouraged to consider the specific goals of their synthesis—be it simple oxidation, oxidative cleavage, or asymmetric dihydroxylation—when selecting an osmium salt precursor. The detailed protocols provided herein serve as a valuable starting point for the development and optimization of osmium-catalyzed reactions.

References

Cost-benefit analysis of using Ammonium hexachloroosmate(IV) versus other osmium sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal osmium source is a critical decision that balances cost, reactivity, stability, and safety. This guide provides a comprehensive cost-benefit analysis of Ammonium hexachloroosmate(IV) versus other common osmium sources, including osmium tetroxide, potassium osmate, and osmium metal, supported by experimental data and detailed protocols.

Executive Summary

The choice of an osmium precursor significantly impacts the efficiency, cost-effectiveness, and safety of a chemical process. Ammonium hexachloroosmate(IV) emerges as a versatile and relatively stable option, particularly for researchers seeking a balance between reactivity and ease of handling. Osmium tetroxide, while a powerful oxidant, presents significant toxicity and volatility challenges. Potassium osmate offers a safer alternative to osmium tetroxide for certain applications like dihydroxylation, while osmium metal is primarily used in catalysis and materials science where a solid precursor is required. This guide will delve into a detailed comparison of these sources to inform your selection process.

Cost and Purity Analysis

The cost of osmium compounds is a major consideration in experimental design and process scale-up. The following table summarizes the approximate costs and typical purities of common osmium sources. Prices can fluctuate based on market conditions and supplier.

Osmium SourceChemical FormulaTypical PurityApproximate Price (per gram)
Ammonium Hexachloroosmate(IV)(NH₄)₂[OsCl₆]99.9% - 99.99%$245 - $304[1][2]
Osmium TetroxideOsO₄99.8% - 100.0%$44 - $362[3][4]
Potassium OsmateK₂[OsO₂(OH)₄]99%$187 - $224[5][6]
Osmium Metal PowderOs99.8% - 99.99%$10 - $124[7][8]

Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade quantities.

Comparative Analysis of Osmium Sources

Ammonium Hexachloroosmate(IV)

Ammonium hexachloroosmate(IV) is a red to dark red crystalline solid. It is considered a versatile precursor for the synthesis of various osmium complexes and catalysts.[9][10]

Advantages:

  • Stability: It is relatively stable in air and less volatile compared to osmium tetroxide, making it easier and safer to handle.[10] Studies have shown its stability in hydrochloric acid solutions, which is relevant for its use in preparing standards for analytical techniques.[11]

  • Versatility: It serves as a starting material for a variety of osmium compounds and catalysts.[9] For instance, it can be used in the formation of Pd-Os bimetallic nanoalloys and in the preparation of osmium complexes for biosensor technology.[12]

  • Cost-Effectiveness: While not the cheapest osmium source, its stability and versatility can offer long-term value.

Disadvantages:

  • Lower Reactivity: In some applications, it may require activation or conversion to a more reactive species, which can add steps to a synthetic procedure.

Osmium Tetroxide

Osmium tetroxide is a highly volatile and toxic solid with a characteristic pungent odor. It is a powerful oxidizing agent widely used in organic synthesis, most notably for the dihydroxylation of alkenes.[13]

Advantages:

  • High Reactivity: Its high oxidation state (+8) makes it a very effective oxidant for a range of reactions.

  • Well-Established Chemistry: The reactions of osmium tetroxide, particularly in dihydroxylation, are well-documented with numerous protocols available.

Disadvantages:

  • Extreme Toxicity and Volatility: Osmium tetroxide is highly toxic and readily sublimes, posing a significant inhalation hazard.[14] Strict safety precautions, including the use of a fume hood and personal protective equipment, are mandatory.

  • High Cost: It is one of the more expensive osmium sources.[3][4]

Potassium Osmate

Potassium osmate is a purple crystalline solid that is soluble in water. It is often used as a safer alternative to osmium tetroxide, particularly in asymmetric dihydroxylation reactions.

Advantages:

  • Reduced Hazard: It is less volatile and toxic than osmium tetroxide, making it a safer option for laboratory use.

  • Catalytic Applications: It is an effective catalyst for various reactions, including the dihydroxylation of olefins and the synthesis of 1,2-diols.[15]

Disadvantages:

  • Hygroscopic: It can absorb moisture from the air, which may affect its reactivity and require careful storage.

  • Cost: The price is comparable to other osmium salts.[5][6][16]

Osmium Metal

Osmium metal is a hard, brittle, bluish-white metal. It is the densest naturally occurring element. It is typically used in the form of a powder or sponge in catalytic applications.

Advantages:

  • High Stability: As a metal, it is the most stable form of osmium and is not volatile.

  • Catalysis: It can be used as a catalyst in various reactions, including hydrogenation and ammonia (B1221849) synthesis.[15][17]

Disadvantages:

  • Inertness: Its low reactivity often requires harsh reaction conditions or conversion to a more active form.

  • Cost: The price of osmium metal powder can be significant, though it varies with purity and particle size.[7][8][18]

Experimental Data and Protocols

Dihydroxylation of Alkenes

The dihydroxylation of alkenes to form vicinal diols is a fundamental transformation in organic synthesis. Osmium tetroxide is the classic reagent for this reaction, but potassium osmate is a common and safer alternative.

Experimental Protocol: Catalytic Dihydroxylation using Potassium Osmate

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the alkene (1.0 mmol) in a suitable solvent system (e.g., t-butanol/water, 1:1, 10 mL) is added N-methylmorpholine N-oxide (NMO) (1.5 mmol) as the co-oxidant.

  • Catalyst Addition: A catalytic amount of potassium osmate (K₂[OsO₂(OH)₄]) (0.02 mmol, 2 mol%) is added to the stirred solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diol.

Expected Performance: This method typically provides good to excellent yields of the corresponding diol. For asymmetric dihydroxylation, a chiral ligand (e.g., a cinchona alkaloid derivative) is added to the reaction mixture.

Hydrogenation of Ketones

Osmium complexes are also effective catalysts for the hydrogenation of ketones to secondary alcohols.

Experimental Protocol: Transfer Hydrogenation of Acetophenone using an Osmium Catalyst

This protocol is based on the use of a pincer-type osmium complex.

  • Catalyst Preparation: The osmium catalyst, such as OsHCl(CO)[HN(C₂H₄PiPr₂)₂], is prepared according to literature procedures.

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the osmium catalyst (0.1 mol%), the ketone (e.g., acetophenone, 1.0 mmol), and a hydrogen donor (e.g., isopropanol, 5 mL).

  • Reaction Conditions: The mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 24 hours).

  • Analysis: The conversion and yield of the alcohol product are determined by GC or NMR analysis of an aliquot of the reaction mixture.

Expected Performance: Osmium pincer complexes have shown excellent activity in the transfer hydrogenation of ketones, with high conversions and selectivities.[19]

Visualization of Key Processes

Logical Flowchart for Selecting an Osmium Source

G Decision Flowchart for Osmium Source Selection start Define Application q1 Is high oxidizing power for dihydroxylation critical? start->q1 oso4 Use Osmium Tetroxide (with extreme caution) q1->oso4 Yes q2 Is a solid, stable precursor for catalysis or material synthesis needed? q1->q2 No end Proceed with selected source oso4->end k_osmate Consider Potassium Osmate (safer alternative) k_osmate->end os_metal Use Osmium Metal Powder q2->os_metal Yes q3 Is a versatile, moderately stable precursor for general osmium chemistry desired? q2->q3 No os_metal->end q3->k_osmate Consider for specific reactions nh42oscl6 Use Ammonium Hexachloroosmate(IV) q3->nh42oscl6 Yes nh42oscl6->end

Caption: A decision flowchart to guide the selection of an appropriate osmium source based on the primary application requirements.

Experimental Workflow for Catalytic Dihydroxylation

G Workflow for Catalytic Dihydroxylation start Start step1 Dissolve Alkene and Co-oxidant (NMO) start->step1 step2 Add Catalytic Amount of Osmium Source (e.g., K2[OsO2(OH)4]) step1->step2 step3 Stir at Room Temperature Monitor Reaction Progress (TLC/GC) step2->step3 step4 Quench Reaction (aq. Na2SO3) step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end Isolated Diol Product step6->end

Caption: A generalized experimental workflow for the catalytic dihydroxylation of an alkene using an osmium precursor.

Safety and Handling Considerations

All osmium compounds should be handled with care due to their toxicity. Osmium tetroxide is particularly hazardous due to its high volatility and ability to cause severe eye and respiratory tract damage.

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for each specific compound before use.

Specific Precautions for Osmium Tetroxide:

  • Due to its volatility, OsO₄ should be stored in a sealed container in a cool, well-ventilated area.

  • Work with OsO₄ should be conducted in a dedicated fume hood.

  • Aqueous solutions of sodium bisulfite can be used to neutralize OsO₄ spills.

Conclusion

The selection of an osmium source is a multifaceted decision that requires careful consideration of the specific application, budget, and safety infrastructure.

  • Ammonium hexachloroosmate(IV) offers a good balance of stability, versatility, and cost, making it an excellent choice for general research and as a precursor for various osmium catalysts.

  • Osmium tetroxide remains the reagent of choice for high-yielding dihydroxylation reactions where its high reactivity is paramount, but its extreme toxicity necessitates stringent safety protocols.

  • Potassium osmate provides a safer and effective alternative to osmium tetroxide for dihydroxylation and other catalytic oxidations.

  • Osmium metal is best suited for applications requiring a solid, stable catalyst precursor, particularly in heterogeneous catalysis and materials science.

By carefully evaluating these factors, researchers can make an informed decision to optimize their experimental outcomes while ensuring a safe laboratory environment.

References

Electrochemical Showdown: A Comparative Analysis of Hexahaloosmate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the electrochemical properties of [OsCl6]2- and its halogenated counterparts, providing a framework for understanding their redox behavior and potential applications.

The hexahaloosmate(IV) complexes, a series of coordination compounds with the general formula [OsX₆]²⁻ (where X = F, Cl, Br, I), represent a fascinating class of molecules for fundamental electrochemical studies and have potential implications in catalysis and materials science. Among these, the hexachloroosmate(IV) anion, [OsCl₆]²⁻, is a well-studied benchmark. This guide provides a comprehensive electrochemical comparison of [OsCl₆]²⁻ with its fluoride (B91410), bromide, and iodide analogues, offering insights into how the nature of the halide ligand influences the redox potentials, electron transfer kinetics, and overall stability of the complex.

Comparative Electrochemical Data

The electrochemical behavior of the hexahaloosmate(IV) complexes is dominated by the Os(IV)/Os(III) redox couple. The formal reduction potential (E°') of this couple is highly sensitive to the identity of the halide ligand. The following table summarizes key electrochemical parameters for the [OsX₆]²⁻ series.

ComplexE°' (Os(IV)/Os(III)) vs. NHE (V)Electron Transfer Rate (k⁰) (cm/s)Stability
[OsF₆]²⁻~ +0.9 to +1.1SlowHigh
[OsCl₆]²⁻~ +0.7 to +0.8Moderately FastModerate
[OsBr₆]²⁻~ +0.5 to +0.6FastLow
[OsI₆]²⁻~ +0.2 to +0.3Very FastVery Low

Note: The exact values can vary depending on the solvent system, supporting electrolyte, and electrode material used in the experimental setup. The data presented is a representative range based on available literature.

The trend in the reduction potentials can be rationalized by considering the electronegativity and polarizability of the halide ligands. Fluorine, being the most electronegative halogen, stabilizes the higher oxidation state of osmium (Os(IV)) to the greatest extent, resulting in the most positive reduction potential. As we move down the group to chlorine, bromine, and iodine, the electronegativity decreases, and the polarizability increases. This trend leads to a progressive decrease in the stabilization of the Os(IV) state, making the complex easier to reduce and thus shifting the reduction potential to less positive values.

The rate of electron transfer also follows a clear trend. The smaller, less polarizable fluoride ligands in [OsF₆]²⁻ are thought to result in a greater reorganization energy upon electron transfer, leading to slower kinetics. Conversely, the larger and more polarizable iodide ligands in [OsI₆]²⁻ facilitate faster electron transfer.

The stability of the complexes in solution generally decreases down the group. [OsF₆]²⁻ is the most stable, while [OsI₆]²⁻ is prone to decomposition, particularly in solution.

Experimental Protocols

The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). A detailed, generalized protocol for performing a CV experiment on a hexahaloosmate complex is provided below.

Cyclic Voltammetry of a Hexahaloosmate Complex

  • Preparation of the Analyte Solution:

    • Dissolve a known concentration (typically 1-5 mM) of the potassium or cesium salt of the hexahaloosmate complex (e.g., K₂[OsCl₆]) in a suitable deaerated solvent. Common solvents include acetonitrile, dichloromethane, or aqueous solutions with an appropriate supporting electrolyte.

    • The supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in organic solvents or 0.1 M KCl in aqueous solutions) is crucial to minimize solution resistance.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used.

    • Working Electrode: A glassy carbon, platinum, or gold electrode is commonly used. The electrode should be polished to a mirror finish with alumina (B75360) slurry and thoroughly cleaned before each experiment.

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed. For non-aqueous solvents, a quasi-reference electrode, such as a silver wire, may be used, and its potential should be calibrated against a standard redox couple like ferrocene/ferrocenium.

    • Counter Electrode: A platinum wire or a graphite (B72142) rod serves as the counter electrode to complete the circuit.

  • Data Acquisition:

    • The electrochemical cell is connected to a potentiostat.

    • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of inert gas is maintained over the solution during the experiment.

    • The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer process.

    • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis:

    • The formal reduction potential (E°') is determined from the average of the anodic and cathodic peak potentials (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.

    • The electron transfer rate constant (k⁰) can be estimated from the scan rate dependence of the peak separation using methods such as the Nicholson method.

Visualizing the Electrochemical Comparison

The logical relationship in the electrochemical comparison of hexahaloosmate complexes can be visualized as a flowchart, highlighting the key factors influencing their properties.

G cluster_properties Electrochemical Properties of [OsX₆]²⁻ F Fluoride (F⁻) Redox_Potential Redox Potential (E°') F->Redox_Potential Most Positive ET_Kinetics Electron Transfer Kinetics (k⁰) F->ET_Kinetics Slowest Stability Complex Stability F->Stability Highest Cl Chloride (Cl⁻) Cl->Redox_Potential Cl->ET_Kinetics Cl->Stability Br Bromide (Br⁻) Br->Redox_Potential Br->ET_Kinetics Br->Stability I Iodide (I⁻) I->Redox_Potential Least Positive I->ET_Kinetics Fastest I->Stability Lowest

Caption: Factors influencing the electrochemical properties of hexahaloosmate complexes.

A typical experimental workflow for the electrochemical analysis of these complexes using cyclic voltammetry can also be represented graphically.

G A Prepare Analyte Solution ([OsX₆]²⁻ + Supporting Electrolyte) B Set up Three-Electrode Cell (Working, Reference, Counter) A->B C Deaerate Solution (Purge with N₂ or Ar) B->C D Run Cyclic Voltammetry (Sweep Potential) C->D E Record Voltammogram (Current vs. Potential) D->E F Analyze Data (E°', ΔEp, k⁰) E->F

Caption: Experimental workflow for cyclic voltammetry of hexahaloosmate complexes.

Spectroscopic comparison of Os(IV) complexes synthesized from different starting materials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Os(IV) complexes synthesized from diverse starting materials reveals key insights into their electronic and structural properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic methodologies and comparative experimental data to aid in the rational design and characterization of novel Os(IV) compounds.

The unique physicochemical properties of Osmium(IV) complexes make them promising candidates for applications in catalysis, materials science, and medicine. The choice of starting material and synthetic route significantly influences the final structure and, consequently, the spectroscopic characteristics of these complexes. This guide presents a comparative analysis of Os(IV) complexes prepared from different precursors, focusing on their spectroscopic signatures as determined by UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, as well as X-ray crystallography.

Comparative Spectroscopic Data

The spectroscopic properties of Os(IV) complexes are intimately linked to the nature of the ligands and the geometry around the central osmium ion. The following tables summarize key quantitative data from the spectroscopic analysis of Os(IV) complexes synthesized from various starting materials.

Table 1: UV-Visible Spectroscopic Data for Selected Os(IV) Complexes

Complex/Starting Materialλmax (nm)Key TransitionsReference
Os(IV) tetra(ferrocenylaryl) complex444-447Ligand-to-Metal Charge Transfer (LMCT)[1]
(H₂ind)[OsIVCl₅(2H-ind)]--[2]
(H₂ind)[OsIVCl₅(1H-ind)]--[2]
Os(IV) tetraaryl complexes with F, Cl, Br, I, SMe-Correlate with electrochemical gaps[3]
[OsCl₆]²⁻340-[4][5]

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for Os(IV)-Indazole Complexes

Complex¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
[OsIVCl₅(1H-ind)]⁻H₃: ~10 ppm higher than 2H-tautomerC₃: 200.66, C₉: 75.94, C₇: 81.88, C₅: 106.16, C₄: 139.58, C₆: 163.74, C₈: 173.67[2]
[OsIVCl₅(2H-ind)]⁻-C₃: significant downfield shift from 1H-tautomer, C₇: 99.06, C₅: 104.60, C₄: 157.09, C₆: 177.15, C₈: 184.29, C₉: 58.55[2]
Os2–4X (X = F, Cl, Br, I)6-proton shifts upfield with increasing halogen electronegativity (7.25 for I to 6.62 for F)-[3][6]

Table 3: Selected Bond Distances (Å) from X-ray Crystallography

ComplexOs-Cl (Å)Os-N (Å)Reference
(H₂ind)[OsIVCl₅(2H-ind)]2.330(5)–2.340(5)-[2]
(n-Bu₄N)[OsIVCl₅(1H-ind)]Comparable to the 2H-indazole complex-[2]
Os(IV) tetra(ferrocenylaryl) complex--[1]

Experimental Workflow and Methodologies

The synthesis of Os(IV) complexes can be achieved through various routes, each yielding products with distinct spectroscopic features. A generalized experimental workflow is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthetic Routes cluster_product Os(IV) Complexes cluster_analysis Spectroscopic Analysis start1 (Oct₄N)₂[OsBr₆] synth1 Reaction with Grignard Reagents start1->synth1 start2 Os(2,5-xylyl)₄ synth2 Reaction with N-bromosuccinimide/H₂SO₄ start2->synth2 start3 Osmium(III) Complexes synth3 Reduction with NaBH₄ start3->synth3 start4 OsCl₃ synth4 One-pot synthesis with Indazole start4->synth4 prod1 Os(IV) tetraaryl complexes synth1->prod1 prod2 Tetrakis(4-bromo-2,5-xylyl)osmium(IV) synth2->prod2 prod3 Os(IV) trihydrides synth3->prod3 prod4 (H₂ind)[OsIVCl₅(indazole)] synth4->prod4 uvvis UV-Vis Spectroscopy prod1->uvvis nmr NMR Spectroscopy prod1->nmr xray X-ray Crystallography prod1->xray prod2->uvvis prod2->nmr prod3->nmr ir IR Spectroscopy prod3->ir prod3->xray prod4->uvvis prod4->nmr prod4->ir prod4->xray

Fig. 1: Experimental workflow for synthesis and analysis.
Experimental Protocols

Synthesis of Os(IV) Tetraaryl Complexes from (Oct₄N)₂[OsBr₆]: Os(aryl)₄ complexes with pre-installed functional groups can be prepared from reactions between (Oct₄N)₂[OsBr₆] and Grignard reagents.[3][6] This method allows for the introduction of various substituents on the aryl ligands, providing access to a range of complexes that might be difficult to synthesize via post-functionalization strategies.[3]

Synthesis of Tetrakis(4-bromo-2,5-dimethylphenyl)osmium(IV) from Os(2,5-xylyl)₄: This synthesis involves the reaction of tetrakis(2,5-xylyl)osmium(IV) with N-bromosuccinimide in the presence of sulfuric acid.[1] A solution of Os(2,5-xylyl)₄ in CH₂Cl₂ is added to a solution of N-bromosuccinimide in 0.5 M H₂SO₄ at room temperature.[1] After stirring, the organic phase is separated, washed, dried, and the solvent is removed to yield the product.[1]

Synthesis of Os(IV) Trihydride Complexes from Osmium(III) Precursors: Mononuclear osmium(III) complexes of the formula (C₅Me₅)OsBr₂(L) (where L is a phosphine (B1218219) or arsine ligand) are treated with sodium borohydride (B1222165) in ethanol. This reaction affords the corresponding osmium(IV) trihydrides, (C₅Me₅)OsH₃(L).[7]

One-pot Synthesis of Os(IV)-Indazole Complexes: Osmium(IV) complexes with 1H- and 2H-indazole tautomers, specifically (H₂ind)[OsIVCl₅(2H-ind)] and (H₂ind)[OsIVCl₅(1H-ind)], can be synthesized in a one-pot reaction.[2] The specific conditions of the reaction direct the coordination of either the 1H- or 2H-tautomer to the osmium center.

Spectroscopic Characterization Techniques

UV-Visible Spectroscopy: This technique probes the electronic transitions within the molecule. For Os(IV) complexes, the spectra are often characterized by ligand-to-metal charge transfer (LMCT) bands.[1] The position and intensity of these bands are sensitive to the nature of the ligands and the overall electronic structure of the complex.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of diamagnetic and paramagnetic Os(IV) complexes in solution. Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. For instance, significant differences in the chemical shifts of protons and carbons are observed between the 1H- and 2H-indazole tautomers coordinated to an Os(IV) center.[2] In paramagnetic complexes, the resonances can be significantly shifted and broadened.[7]

Infrared Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligands and the Os-ligand bonds. For example, Os-H stretching bands are characteristic features in the IR spectra of osmium hydride complexes.[7]

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths and angles.[1][2] This data is crucial for correlating the spectroscopic properties with the precise molecular geometry. For example, it has been used to confirm the pseudo-tetrahedral geometry of Os(IV) tetraaryl complexes and to determine the Os-Cl bond lengths in pentachloroosmate(IV) anions.[1][2]

References

A comparative analysis of the thermal stability of various ammonium halometallate salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of ammonium (B1175870) halometallate salts is a critical parameter influencing their application in various fields, including catalysis, materials science, and as precursors for the synthesis of novel compounds. This guide provides a comparative analysis of the thermal decomposition behavior of a selection of these salts, supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Comparative Thermal Stability Data

The thermal decomposition of ammonium halometallate salts is significantly influenced by the nature of the central metal atom and the halide. The following table summarizes the key thermal decomposition temperatures for a range of ammonium hexachlorometallate(IV) salts, providing a basis for comparison. Data for a comprehensive series of bromometallate and iodometallate analogues is less commonly available in the public domain, highlighting an area for further research.

Compound NameChemical FormulaOnset Decomposition Temp. (°C)DTA Peak Temp. (°C)Decomposition StepsFinal Product
Ammonium Hexachlororuthenate(IV)(NH₄)₂[RuCl₆]255309 (endothermic)2Ru
Ammonium Hexachloropalladate(IV)(NH₄)₂[PdCl₆]320340 (endothermic)1Pd
Ammonium Hexachloroosmate(IV)(NH₄)₂[OsCl₆]330355 (endothermic)1Os
Ammonium Hexachloroiridate(IV)(NH₄)₂[IrCl₆]345406 (endothermic)1Ir
Ammonium Hexachloroplatinate(IV)(NH₄)₂[PtCl₆]250310 (endothermic)3Pt
Ammonium Hexabromoiridate(IV)(NH₄)₂[IrBr₆]355457 (endothermic)3Ir

Note: Decomposition temperatures can vary with experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following is a generalized experimental protocol representative of the methodologies used in the cited research.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

  • Instrumentation : A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is typically employed.

  • Sample Preparation : A small, precisely weighed amount of the ammonium halometallate salt (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere : The analysis is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

  • Temperature Program : The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the entire decomposition process (e.g., from room temperature to 600-800 °C).

  • Data Analysis :

    • TGA Curve : The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of initial mass loss. The number of decomposition steps can be identified by distinct changes in the slope of the curve.

    • DTA Curve : The DTA curve plots the temperature difference between the sample and an inert reference as a function of temperature. Endothermic or exothermic events, such as decomposition or phase transitions, are identified as peaks. The peak temperature indicates the point of the most rapid reaction rate.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a logical workflow for the comparative analysis of the thermal stability of ammonium halometallate salts.

G Workflow for Comparative Thermal Stability Analysis cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Reporting synthesis Synthesis of Ammonium Halometallate Salts characterization Structural & Purity Analysis (XRD, FTIR, Elemental Analysis) synthesis->characterization experimental_conditions Define Experimental Conditions (Heating Rate, Atmosphere, etc.) characterization->experimental_conditions tga_dta TGA/DTA Analysis data_extraction Extract Key Parameters (Onset Temp, Peak Temp, Mass Loss) tga_dta->data_extraction experimental_conditions->tga_dta decomposition_pathway Identify Decomposition Steps & Intermediates data_extraction->decomposition_pathway comparison Comparative Analysis of Thermal Stability decomposition_pathway->comparison reporting Publish Comparison Guide comparison->reporting

Caption: A logical workflow for the systematic evaluation of the thermal stability of ammonium halometallate salts.

Navigating the Purification of (NH₄)₂[OsCl₆]: A Comparative Guide to Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in chemistry and drug development, obtaining high-purity ammonium (B1175870) hexachloroosmate ((NH₄)₂[OsCl₆]) is a critical step for ensuring the reliability and reproducibility of experimental outcomes. While direct comparative studies on the purification efficiency of different techniques for this specific osmium salt are not extensively detailed in publicly available literature, established methods for analogous platinum group metal (PGM) hexachloro-ammonium salts provide a strong foundation for effective purification strategies. This guide evaluates the most probable and effective techniques—recrystallization, precipitation, and ion exchange chromatography—offering insights into their principles, expected outcomes, and detailed experimental protocols based on available data for similar compounds.

Comparative Analysis of Purification Techniques

The selection of a purification method for (NH₄)₂[OsCl₆] depends on the nature of the impurities, the desired final purity, and the required yield. The primary impurities in commercially available or synthesized (NH₄)₂[OsCl₆] are often other platinum group metals (such as ruthenium, iridium, and platinum), base metals, and other ammonium salts.

Purification TechniquePrinciple of SeparationExpected Purity ImprovementPotential YieldKey AdvantagesKey Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.HighModerate to HighEffective for removing small amounts of soluble impurities. Can yield well-formed crystals.Yield can be compromised by the solubility of the compound in the mother liquor. Requires a suitable solvent in which solubility is highly temperature-dependent.
Precipitation Selective precipitation of the desired compound from a solution, leaving impurities dissolved.Moderate to HighHighCan handle larger quantities of material and is effective for separating from metals with different solubility products.Co-precipitation of impurities can be an issue. The precipitate may be amorphous or consist of small crystals, making filtration and washing difficult.
Ion Exchange Chromatography Differential affinity of the [OsCl₆]²⁻ anion and impurity anions for a solid ion exchange resin.Very HighModerateHighly selective for separating ionic species. Can achieve very high purity levels.More complex and time-consuming than other methods. Requires specialized equipment and resins. Lower capacity than bulk methods.

Table 1. Comparison of Purification Techniques for (NH₄)₂[OsCl₆]. This table provides a qualitative comparison of the expected performance of each technique for the purification of ammonium hexachloroosmate. The data is inferred from purification methodologies for analogous platinum group metal salts.

Experimental Protocols

The following protocols are based on established procedures for the purification of platinum group metal hexachloro-ammonium salts and the known chemical properties of (NH₄)₂[OsCl₆], including its poor solubility in cold water.

Recrystallization Protocol

This protocol is designed to remove soluble impurities by leveraging the temperature-dependent solubility of (NH₄)₂[OsCl₆].

Materials:

  • Crude (NH₄)₂[OsCl₆]

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Beakers

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • In a beaker, prepare a minimal amount of hot, dilute hydrochloric acid (e.g., 1 M HCl). The acidity helps to suppress the hydrolysis of the [OsCl₆]²⁻ complex.

  • Slowly add the crude (NH₄)₂[OsCl₆] to the hot HCl solution with constant stirring until no more solid dissolves, creating a saturated solution.

  • If solid impurities are present, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature. To maximize crystal size and purity, insulate the beaker to slow the cooling process.[1]

  • Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of cold ethanol.

  • Dry the purified crystals in a desiccator over a suitable drying agent.

Precipitation Protocol

This method is effective for separating (NH₄)₂[OsCl₆] from solutions containing other dissolved metal salts.

Materials:

  • Solution containing dissolved osmium as hexachloroosmic acid (H₂OsCl₆) or a soluble salt thereof.

  • Saturated solution of ammonium chloride (NH₄Cl).

  • Beaker

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Ensure the osmium-containing solution is acidic, preferably with hydrochloric acid, to maintain the stability of the [OsCl₆]²⁻ complex.

  • While stirring the osmium solution, slowly add a saturated solution of ammonium chloride.

  • (NH₄)₂[OsCl₆] will precipitate out of the solution due to its low solubility in the presence of a common ion (NH₄⁺).

  • Continue adding the NH₄Cl solution until no further precipitation is observed.

  • Allow the mixture to stand for a period to ensure complete precipitation. Cooling the mixture in an ice bath can enhance the yield.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with a cold, dilute solution of ammonium chloride to remove co-precipitated impurities, followed by a wash with ice-cold water.

  • Dry the purified (NH₄)₂[OsCl₆] in a desiccator.

Ion Exchange Chromatography Protocol

This technique is suitable for achieving very high purity by separating the [OsCl₆]²⁻ anion from other ionic impurities.

Materials:

  • Crude (NH₄)₂[OsCl₆] solution in dilute HCl.

  • Strongly basic anion exchange resin (e.g., Dowex 1x8).

  • Chromatography column.

  • Eluent solutions (e.g., varying concentrations of HCl).

  • Fraction collector.

Procedure:

  • Prepare a chromatography column with a strongly basic anion exchange resin.

  • Equilibrate the column by passing a solution of dilute hydrochloric acid (e.g., 0.1 M HCl) through it.

  • Dissolve the crude (NH₄)₂[OsCl₆] in a minimal amount of the equilibration buffer (0.1 M HCl) and load it onto the column.

  • The [OsCl₆]²⁻ anions will bind to the resin.

  • Wash the column with the equilibration buffer to remove any weakly bound impurities.

  • Elute the bound [OsCl₆]²⁻ from the resin using a more concentrated eluent, such as a higher concentration of HCl or a different salt solution. The exact concentration will depend on the specific resin and the impurities present and may require optimization.

  • Collect the fractions containing the purified [OsCl₆]²⁻.

  • The purified (NH₄)₂[OsCl₆] can be recovered from the eluate by precipitation with ammonium chloride as described in the precipitation protocol.

Visualizing the Purification Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each purification technique.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_separation Separation & Drying crude_sample Crude (NH₄)₂[OsCl₆] dissolve Dissolve to Saturation crude_sample->dissolve hot_hcl Hot Dilute HCl hot_hcl->dissolve cool Slow Cooling dissolve->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold H₂O/Ethanol filtration->washing drying Dry in Desiccator washing->drying purified_product Purified (NH₄)₂[OsCl₆] Crystals drying->purified_product

Caption: Workflow for the purification of (NH₄)₂[OsCl₆] by recrystallization.

Precipitation_Workflow cluster_precipitation Precipitation cluster_separation Separation & Drying osmium_solution Acidic Osmium Solution precipitate Precipitate (NH₄)₂[OsCl₆] osmium_solution->precipitate nh4cl Saturated NH₄Cl Solution nh4cl->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Dilute NH₄Cl filtration->washing drying Dry in Desiccator washing->drying purified_product Purified (NH₄)₂[OsCl₆] Powder drying->purified_product

Caption: Workflow for the purification of (NH₄)₂[OsCl₆] by precipitation.

Ion_Exchange_Workflow cluster_loading Column Loading cluster_separation Separation cluster_recovery Product Recovery crude_solution Crude (NH₄)₂[OsCl₆] Solution column Anion Exchange Column crude_solution->column wash Wash with Dilute HCl column->wash elute Elute with Concentrated HCl wash->elute collect_fractions Collect Fractions elute->collect_fractions precipitate_product Precipitate with NH₄Cl collect_fractions->precipitate_product purified_product High-Purity (NH₄)₂[OsCl₆] precipitate_product->purified_product

Caption: Workflow for the purification of (NH₄)₂[OsCl₆] by ion exchange chromatography.

References

Safety Operating Guide

Proper Disposal of Ammonium Hexachloroosmate(IV): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals.

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is a stable, red crystalline solid. As with all heavy metal compounds, and particularly those containing osmium, proper handling and disposal are critical to ensure personnel safety and environmental protection. This document provides a detailed, procedural guide for the safe management and disposal of ammonium hexachloroosmate(IV) waste in a laboratory setting. The primary disposal strategy involves the chemical reduction of the osmium(IV) complex to a less hazardous, insoluble form, followed by collection and transfer as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle ammonium hexachloroosmate(IV) with the appropriate safety measures in place. The compound is an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear a standard laboratory coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles.[1] When handling the solid powder, a dust mask or respirator (e.g., N95) should be used to prevent inhalation.

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to avoid the inhalation of dust or potential reaction byproducts.[1][2]

  • Spill Management: In case of a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it into a designated, sealed container for hazardous waste disposal.[3] Do not add water to a dry spill, as this may increase its mobility.

Quantitative Data Summary

The following table summarizes key quantitative and safety data for ammonium hexachloroosmate(IV).

PropertyValueCitation(s)
Chemical Formula (NH₄)₂[OsCl₆][4]
Molar Mass 439.02 g/mol [4]
Appearance Dark red crystals[4]
Density 2.93 g/cm³[4]
Solubility in Water Poorly soluble in cold water[4]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)

Experimental Protocol: Reduction and Precipitation for Disposal

This protocol details a method for converting aqueous waste solutions containing ammonium hexachloroosmate(IV) into a more stable, insoluble form (hydrated osmium dioxide, OsO₂·nH₂O) for safer disposal. This procedure is adapted from established methods for the hydrolytic precipitation of osmium dioxide from osmate solutions.[5][6]

Objective: To reduce and precipitate osmium from a waste solution containing ammonium hexachloroosmate(IV) to render it less hazardous for final disposal.

Materials:

  • Aqueous waste solution containing ammonium hexachloroosmate(IV)

  • Ethanol (B145695) (95% or absolute)

  • Deionized water

  • Beaker or flask of appropriate size

  • Stir plate and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Designated hazardous waste container (solid waste)

  • Hazardous waste labels

Procedure:

  • Preparation (in a chemical fume hood):

    • Place the beaker containing the aqueous osmium waste solution on a stir plate within the fume hood. Add a magnetic stir bar.

    • Begin gentle stirring.

  • Dilution and pH Adjustment:

    • Dilute the waste solution with deionized water to ensure the concentration of the osmium complex is low (e.g., <1% w/v). This helps to control the reaction rate.

    • Check the pH of the solution. While this reduction can proceed in neutral or slightly acidic solution, ensure the solution is not strongly acidic. Do NOT add strong alkali, as this can form other osmium complexes.[4]

  • Chemical Reduction:

    • Slowly add an excess of ethanol to the stirring solution. A general guideline is to add at least 2-3 volumes of ethanol for every volume of aqueous waste.

    • The ethanol acts as a reducing agent, converting the Os(IV) complex to the less soluble Os(IV) oxide.

  • Precipitation:

    • Gently heat the solution to approximately 50-60°C to facilitate the precipitation of hydrated osmium dioxide. Do not boil, as this could potentially generate aerosols.

    • Continue stirring and heating for 1-2 hours, or until a dark brown to black precipitate (hydrated osmium dioxide) has fully formed.[5]

    • Allow the solution to cool to room temperature. The precipitate should settle at the bottom of the beaker.

  • Collection of Precipitate:

    • Set up a Buchner funnel with appropriate filter paper for vacuum filtration.

    • Carefully decant the supernatant liquid. Test the supernatant for any remaining osmium if you have the analytical capability; otherwise, treat it as hazardous liquid waste.

    • Transfer the precipitated solid onto the filter paper using a spatula and minimal deionized water for rinsing.

    • Wash the precipitate on the filter paper with a small amount of deionized water, followed by a small amount of ethanol.

  • Waste Packaging and Labeling:

    • Allow the solid precipitate to air-dry in the fume hood on the filter paper.

    • Once dry, carefully transfer the filter paper and the solid precipitate into a designated, sealed, and puncture-proof container for solid hazardous waste.[1][7]

    • Label the container clearly as "Hazardous Waste: Osmium Compounds (Solid)" and include any other information required by your institution's environmental health and safety (EHS) office.

    • The supernatant and any rinse liquids should be collected in a designated container for hazardous aqueous waste containing residual osmium.

  • Final Disposal:

    • Arrange for pickup of the sealed hazardous waste containers by your institution's EHS department for final disposal in an approved hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper handling and disposal of ammonium hexachloroosmate(IV).

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_treatment In-Lab Waste Treatment (Aqueous) cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) C Ammonium Hexachloroosmate(IV) (Solid or Aqueous Waste) A->C B Work in Chemical Fume Hood B->C D Dilute Aqueous Waste C->D If aqueous J Package in Sealed & Labeled Hazardous Waste Containers C->J If solid E Add Reducing Agent (e.g., Ethanol) D->E F Gently Heat to Precipitate Hydrated Osmium Dioxide E->F G Cool and Separate (Filtration) F->G H Collect Solid Precipitate G->H I Collect Liquid Supernatant G->I H->J I->J K Transfer to EHS for Approved Disposal J->K

Caption: Workflow for the safe disposal of Ammonium Hexachloroosmate(IV).

References

Personal protective equipment for handling Ammonium hexachloroosmate(IV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ammonium hexachloroosmate(IV) (CAS No. 12125-08-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Ammonium hexachloroosmate(IV) is a hazardous chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

All personnel handling Ammonium hexachloroosmate(IV) must use the following personal protective equipment:

  • Eye Protection: Chemical safety goggles that meet European Standard EN166 are required.[1][3]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[2][4] Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option.[2]

  • Skin and Body Protection: A lab coat or apron, and long-sleeved, flame and chemical-resistant protective clothing that covers the skin is necessary to prevent exposure.[5][6]

  • Respiratory Protection: In situations where dust formation is likely, a particulate filter device (EN 143) or a dust mask (such as a US N95 type) is required.[2][7] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Ammonium hexachloroosmate(IV) is crucial for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly closed, dry, and well-ventilated place.[1][2]

  • It should be stored under an inert atmosphere and protected from moisture.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Recommended storage temperature is between 15-25°C.[2][4]

2. Handling and Use:

  • All handling of Ammonium hexachloroosmate(IV) should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][6]

  • Avoid the formation of dust.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Wash hands thoroughly after handling.[1]

3. Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[8]

  • Wear the appropriate personal protective equipment as outlined above.

  • For containment, sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][6] Do not create dust.[8]

  • Ventilate the affected area after cleanup.[2]

4. First Aid Measures:

  • If Inhaled: Move the victim to fresh air and keep them at rest. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses if present and easy to do so.[2] Seek medical attention.[6]

  • If Swallowed: Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[3] Get medical attention if symptoms occur.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number12125-08-5[1][2][4]
Molar Mass439.01 g/mol [9]
AppearanceRed to dark red crystals/powder[9]
Melting Point170 °C (sublimes)[2][10]
Density2.93 g/cm³ at 25 °C[9][10]

Disposal Plan

The disposal of Ammonium hexachloroosmate(IV) and its containers must be treated as hazardous waste.[4]

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.[1][8] The label should include the words "Hazardous Waste".[11]

  • Disposal Route: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[4] This should be done through an approved waste disposal plant.[2]

  • Important Considerations: Do not empty into drains or release into the environment.[1][4] Chemical waste generators must consult all applicable regulations to ensure complete and accurate classification of the waste.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Don PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) B Prepare Well-Ventilated Area (Chemical Fume Hood) A->B C Carefully Weigh and Handle Compound B->C D Perform Experiment C->D E Decontaminate Glassware and Surfaces D->E H Collect Waste in a Labeled, Sealed Container D->H F Remove and Dispose of PPE (as hazardous waste) E->F G Wash Hands Thoroughly F->G I Store Waste in a Designated Secondary Containment Area H->I J Arrange for Professional Hazardous Waste Disposal I->J

Caption: Workflow for handling Ammonium hexachloroosmate(IV).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.